Naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | naphthalene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Naphthalene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-16-4, 62238-84-0 | |
| Record name | Polynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62238-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8020913 | |
| Record name | Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Naphthalene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/46 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Naphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003% | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15 | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Naphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/46 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
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Impurities |
Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases. | |
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Color/Form |
White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid] | |
CAS No. |
91-20-3 | |
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Melting Point |
176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F | |
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Foundational & Exploratory
Naphthalene crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of Naphthalene
Abstract
This compound (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon (PAH), serves as a cornerstone model system for understanding the structural chemistry and solid-state physics of organic molecular crystals. Its deceptively simple molecular structure gives rise to a rich and well-defined crystalline architecture governed by subtle, non-covalent interactions. This guide provides a comprehensive technical analysis of the this compound crystal structure, intended for researchers, materials scientists, and drug development professionals. We will delve into its crystallographic properties, the nature of its intermolecular forces, the experimental methodologies for its characterization, and the role of computational modeling in elucidating its solid-state behavior. The principles discussed herein are foundational for predicting and understanding the crystal packing of more complex aromatic systems, including active pharmaceutical ingredients (APIs).
The this compound Molecule: A Structural Primer
The isolated this compound molecule is a planar system of two fused benzene rings, possessing D₂h point group symmetry.[1][2] However, within the crystal lattice, its symmetry is reduced. A key feature established by X-ray diffraction is the variation in its carbon-carbon bond lengths. The C1−C2, C3−C4, C5−C6, and C7−C8 bonds are approximately 1.37 Å, while others are longer, around 1.42 Å.[1][2] This bond length alternation is a departure from the complete delocalization seen in benzene and is consistent with valence bond theory, providing critical insight into its electronic structure.
Crystallographic Data and Unit Cell Configuration
Under ambient conditions, this compound crystallizes in the monoclinic system, which is characterized by its anisotropic properties.[3][4] The unit cell contains two this compound molecules, related by symmetry operations defined by the space group.[3][5] This arrangement is fundamental to all macroscopic properties of the crystal.
Table 1: Crystallographic Parameters of this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₀H₈ | [6] |
| Molar Mass | 128.17 g/mol | [6] |
| Crystal System | Monoclinic | [2][6] |
| Space Group | P2₁/a (C₂h⁵) | [1][3][6] |
| Lattice Constants | a = 8.235 Å | [1][2][6] |
| b = 6.003 Å | [1][2][6] | |
| c = 8.658 Å | [1][2][6] | |
| β = 122.92° | [1][2] | |
| Molecules per Unit Cell (Z) | 2 | [5] |
| Calculated Density | ~1.17 g/cm³ |[5] |
Intermolecular Forces and the Herringbone Packing Motif
The solid-state structure of this compound is a direct consequence of intermolecular forces. As a nonpolar hydrocarbon, its crystal packing is dominated by weak London dispersion forces, which are transient, induced-dipole interactions arising from its extensive π-electron system.[2][7] These forces, while individually weak, collectively dictate a highly ordered and energetically favorable packing arrangement known as the "herringbone" motif.[3][8]
In this configuration, molecules are arranged in an edge-to-face manner. This geometry maximizes attractive C-H···π interactions, where the electropositive hydrogen atoms of one molecule are directed towards the electron-rich π-face of a neighboring molecule.[9][10] This anisotropic interaction network results in distinct properties; for instance, this compound crystals cleave easily along the ab plane, indicating that the forces within this plane are significantly stronger than those between adjacent planes.[8]
Caption: Logical relationship of intermolecular forces in the this compound crystal.
Experimental Structure Determination
The precise atomic coordinates and crystal packing of this compound have been determined primarily through diffraction techniques. Single-crystal X-ray diffraction (SCXRD) and neutron diffraction are the gold standards, each providing unique and complementary information.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most common technique for determining the crystal structure of organic molecules. It relies on the scattering of X-rays by the electron clouds of the atoms in the crystal.
Protocol: SCXRD Analysis of this compound
-
Crystal Growth:
-
Causality: A high-quality, single crystal free of defects is paramount for obtaining sharp diffraction data.
-
Method: Grow suitable crystals (typically 0.1-0.5 mm) by slow evaporation from a saturated solution (e.g., in ethanol or toluene) or by using the Bridgman-Stockbarger technique for larger crystals from a melt.[11][12]
-
-
Crystal Selection and Mounting:
-
Causality: The chosen crystal must be a single domain. Sublimation must be prevented during data collection.
-
Method: Under a microscope, select a clear crystal with well-defined faces. Mount it on a goniometer head using a cryoprotectant oil, which also prevents sublimation.[6]
-
-
Data Collection:
-
Causality: Cooling the crystal reduces thermal motion (atomic vibrations), leading to higher resolution data and more precise atomic positions.
-
Method: Place the mounted crystal on a diffractometer. Cool the crystal under a stream of cold nitrogen gas (typically to 100 K). Irradiate the crystal with monochromatic X-rays (e.g., Cu Kα, λ = 1.54 Å) and rotate it, collecting diffraction patterns at thousands of different orientations.[6][13]
-
-
Structure Solution and Refinement:
-
Causality: The diffraction pattern contains information on the unit cell dimensions and the arrangement of atoms. Mathematical methods are needed to translate this pattern into a 3D atomic model.
-
Method: Integrate the intensities of the collected diffraction spots. Determine the unit cell parameters and space group.[6] Solve the phase problem using direct methods or Patterson functions to generate an initial electron density map. Build an atomic model into this map and refine it using least-squares methods to achieve the best fit between observed and calculated diffraction data.
-
Caption: Standard experimental workflow for single-crystal X-ray diffraction.
Neutron Diffraction
While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This provides a critical advantage for studying hydrocarbons like this compound.
-
Expertise & Causality: X-ray diffraction is poor at precisely locating hydrogen atoms because their single electron is diffuse and contributes little to the overall scattering. Neutron diffraction overcomes this limitation, as the neutron scattering cross-section of hydrogen (or more commonly, deuterium) is comparable to that of carbon.[14][15] This allows for the precise determination of C-H bond lengths and the geometry of C-H···π interactions, which are crucial for a complete understanding of the crystal packing forces.[16][17] Multi-temperature neutron diffraction studies have also been instrumental in analyzing the anisotropic displacement parameters (ADPs) and modeling the thermal motion of the molecule within the crystal lattice.[14][18]
Computational Modeling and Polymorphism
Modern computational chemistry provides powerful tools to complement experimental findings.
-
Trustworthiness through Validation: Techniques like Density Functional Theory (DFT), particularly with corrections for dispersion forces (e.g., DFT-D), can accurately predict the lattice parameters and cohesive energy of crystalline this compound, validating the chosen theoretical model against experimental data.[3]
-
Predictive Power: Enhanced molecular dynamics methods can explore the free energy landscape of different crystal packing arrangements.[19] Such simulations are vital for crystal structure prediction (CSP), a field of immense importance in the pharmaceutical industry for identifying potential polymorphs of a drug substance. While this compound is known for its stable monoclinic form under ambient conditions, high-pressure studies have revealed the existence of other polymorphs, such as this compound II, demonstrating the complexity of its phase diagram.[20][21]
Conclusion
The crystal structure of this compound represents a classic and elegant example of molecular organization in the solid state. Its monoclinic unit cell, defined by the P2₁/a space group, and its characteristic herringbone packing are dictated by a delicate balance of weak, non-directional van der Waals forces. The precise elucidation of this structure has been made possible through a synergistic application of experimental techniques, primarily single-crystal X-ray and neutron diffraction, and validated by sophisticated computational models. A thorough understanding of the principles governing the crystallization of this compound provides an authoritative foundation for scientists working to control and predict the solid-state structures of more complex aromatic molecules, a critical task in the development of novel materials and pharmaceuticals.
References
-
Abdel-Kader, A., et al. (2015). The structural, electronic and vibrational properties of crystalline this compound has been investigated within the framework of density functional theory including van der Waals interactions. ResearchGate. Available at: [Link]
-
This compound. (n.d.). Wikipedia. Retrieved from: [Link]
-
Abrahams, S. C., Robertson, J. M., & White, J. G. (1949). The crystal and molecular structure of this compound. I. X-ray measurements. Acta Crystallographica. Available at: [Link]
-
Cho, D. M., Parkin, S. R., & Watson, M. D. (2005). Partial Fluorination Overcomes Herringbone Crystal Packing in Small Polycyclic Aromatics. Organic Letters. Available at: [Link]
-
This compound (C10H8) properties. (n.d.). Chemical Entities of Biological Interest (ChEBI). Retrieved from: [Link]
-
Schneider, E., Vogt, L., & Tuckerman, M. E. (2016). Exploring polymorphism of benzene and this compound with free energy based enhanced molecular dynamics. Acta Crystallographica Section B. Available at: [Link]
-
Al-Omary, F. A. M., et al. (2022). Synthesis, Characterization and DFT Calculation of this compound-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. Available at: [Link]
-
Robertson, J. M. (1933). The crystalline structure of this compound. A quantitative X-ray investigation. Proceedings of the Royal Society A. Available at: [Link]
-
This compound. (n.d.). Simple English Wikipedia. Retrieved from: [Link]
-
Hawlicka, E., & Grabowski, D. (2001). X-Ray Diffraction Study of Some Liquid this compound Derivatives. Taylor & Francis Online. Available at: [Link]
-
Mladenovic, M., & Stankovic, I. (2013). The crystal structure of this compound. Dimensions of the unit cell... ResearchGate. Available at: [Link]
-
Conover, W. B. (2007). Dancing Crystals: A Dramatic Illustration of Intermolecular Forces. Journal of Chemical Education. Available at: [Link]
-
Cho, D. M., Parkin, S. R., & Watson, M. D. (2005). Partial Fluorination Overcomes Herringbone Crystal Packing in Small Polycyclic Aromatics. ACS Publications. Available at: [Link]
-
Henshaw, D. B., & Ali, S. J. (1970). Polymorphism in benzene, this compound, and anthracene at high pressure. Science. Available at: [Link]
-
Capelli, S. C., et al. (2004). Molecular Motion in Crystalline this compound: Analysis of Multi-Temperature X-Ray and Neutron Diffraction Data. The Journal of Physical Chemistry A. Available at: [Link]
-
Jindal, V. K., & Dlott, D. D. (1995). Structure of this compound crystals, illustrating the anisotropy in intermolecular interactions... ResearchGate. Available at: [Link]
-
Bjelobrk, Z., et al. (2019). This compound crystal shape prediction from molecular dynamics simulations. CrystEngComm. Available at: [Link]
-
Cho, D. M., et al. (2005). Partial fluorination overcomes herringbone crystal packing in small polycyclic aromatics. PubMed. Available at: [Link]
-
Della Valle, R. G., et al. (2009). Structure and molecular dynamics of crystalline and liquid anthracene and this compound... The Journal of Chemical Physics. Available at: [Link]
-
Li, J., et al. (2015). Polymorphism and photoluminescence in a this compound-based ligand... RSC Advances. Available at: [Link]
-
Sankar, S., & Kumar, R. M. (2014). Crystal Growth of Napthalene (C10 H8) crystals using bridgemann-stockbarger technique. Scholars Research Library. Available at: [Link]
-
Zhang, Q., et al. (2022). Herringbone packed contorted aromatics with ordered three-dimensional channels... Journal of Materials Chemistry A. Available at: [Link]
-
Capelli, S. C., et al. (2004). Molecular Motion in Crystalline this compound... ACS Publications. Available at: [Link]
-
Conover, W. B. (2007). Dancing Crystals: A Dramatic Illustration of Intermolecular Forces. Journal of Chemical Education. Available at: [Link]
-
Benmore, C. J., & Tomberli, B. L. (2002). The Structure of Carbon Dioxide around this compound Investigated using H/D Substitution in Neutron Diffraction. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Oswald, I. D. H., et al. (2017). The crystal structure of this compound... ResearchGate. Available at: [Link]
-
Chen, J., & Roco, M. C. (1998). CRYSTAL MORPHOLOGY AND GROWTH RATE OF this compound... NTU Scholars. Available at: [Link]
-
Explain, in terms of intermolecular forces, why this compound... sublimes... (2024). Brainly.com. Retrieved from: [Link]
-
McKinnon, J. J., et al. (1998). Visualising intermolecular interactions in crystals: this compound vs. terephthalic acid. Chemical Communications. Available at: [Link]
-
Bjelobrk, Z., et al. (2019). This compound crystal shape prediction from molecular dynamics simulations. arXiv. Available at: [Link]
-
Day, G. M., et al. (2017). The four main packing types seen in crystal structures of polycyclic... ResearchGate. Available at: [Link]
-
Schneider, E., et al. (2016). Exploring polymorphism of benzene and this compound with free energy based enhanced molecular dynamics. PubMed. Available at: [Link]
-
Parales, R. E., et al. (2002). Crystallization and preliminary X-ray diffraction analysis of this compound dioxygenase... PubMed. Available at: [Link]
-
Hawlicka, E., & Grabowski, D. (2001). X-Ray Diffraction Study of Some Liquid this compound Derivatives. ResearchGate. Available at: [Link]
-
Bhardwaj, R. K., et al. (2014). Unidirectional growth of organic single crystals of this compound... Semantic Scholar. Available at: [Link]
-
Likhacheva, A. Y., et al. (2015). P-V-T data for this compound measured using in situ X-ray diffraction. ResearchGate. Available at: [Link]
-
Capelli, S. C., et al. (2004). Molecular Motion in Crystalline this compound: Analysis of Multi-Temperature X-Ray and Neutron Diffraction Data. ResearchGate. Available at: [Link]
-
Kumar, R. M., et al. (2011). Synthesis, crystal growth, structural, thermal and optical properties of this compound picrate an organic NLO material. PubMed. Available at: [Link]
-
Pawley, G. S., et al. (1980). Determination of phonon eigenvectors in this compound by fitting neutron scattering intensities. Taylor & Francis Online. Available at: [Link]
-
Kumar, R. M., & Sankar, S. (2014). The powder XRD pattern for the this compound crystal. ResearchGate. Available at: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Visualising intermolecular interactions in crystals: this compound vs. terephthalic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Synthesis, crystal growth, structural, thermal and optical properties of this compound picrate an organic NLO material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.iucr.org [journals.iucr.org]
- 20. Polymorphism in benzene, this compound, and anthracene at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exploring polymorphism of benzene and this compound with free energy based enhanced molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Calculation of Naphthalene's Electronic Properties
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalene (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon (PAH), serves as a foundational model system for understanding the electronic behavior of more complex aromatic compounds.[1][2] Its electronic properties—governed by the delocalized π-electron system—are critical determinants of its chemical reactivity, optical characteristics, and potential applications in materials science and drug design. This guide provides a comprehensive, in-depth protocol for the computational calculation of this compound's key electronic properties using Density Functional Theory (DFT), a robust and widely adopted quantum mechanical method. We will delve into the theoretical underpinnings, justify methodological choices, and present a step-by-step workflow designed for both novice and experienced computational chemists. The objective is to equip researchers with a validated, trustworthy, and practical framework for predicting electronic structure with high fidelity.
Theoretical Foundation: Why this compound's Electrons Matter
The electronic structure of a molecule dictates its interactions with other molecules and with electromagnetic fields. For this compound, a molecule with a fused two-ring aromatic system, the most important electronic features arise from its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: This orbital can be conceptualized as the outermost orbital containing electrons. Its energy level is directly related to the molecule's ability to donate an electron. A higher HOMO energy signifies a greater propensity for electron donation.[3]
-
LUMO: This is the innermost orbital that is devoid of electrons. Its energy level indicates the molecule's ability to accept an electron. A lower LUMO energy suggests a greater electron-accepting capability.[3]
-
The HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests that the molecule can be easily excited, correlating with higher chemical reactivity and lower kinetic stability.[1] Conversely, a large gap indicates high stability.[1] This gap is fundamental to predicting the molecule's color, conductivity, and photochemical behavior.
These orbital energies can be used to approximate key physical properties through Koopmans' Theorem , which posits that the ionization potential (IP) of a molecule is approximately equal to the negative of the HOMO energy (I ≈ -E_HOMO), and the electron affinity (EA) is approximately the negative of the LUMO energy (A ≈ -E_LUMO).[3][4][5][6] While this is an approximation that neglects electron correlation and orbital relaxation, it provides an invaluable qualitative and often semi-quantitative starting point.[3][4][7]
The Computational Engine: Density Functional Theory (DFT)
To calculate these properties, we turn to DFT. DFT offers a remarkable balance of computational efficiency and accuracy, making it the workhorse of modern computational chemistry.[1][8] Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the total energy of the system as a functional of the electron density.[8][9]
The accuracy of a DFT calculation hinges on two critical user choices: the exchange-correlation functional and the basis set .
-
Exchange-Correlation (XC) Functional: This is an approximation of the quantum mechanical effects of exchange and correlation. For PAHs like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, have shown proven reliability.[10][11] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for organic molecules and will be our primary choice for this guide.[10][12][13][14]
-
Basis Set: A basis set is a set of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals.[15] The size and complexity of the basis set dictate the accuracy and computational cost.[15] A good starting point for molecules like this compound is a Pople-style basis set, such as 6-31G(d) . The "6-31G" describes the number of functions used for core and valence electrons, and the "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic electron distribution in aromatic rings.[1][16] For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed, which includes more functions and adds polarization functions to hydrogen atoms as well.[12]
A Validated Step-by-Step Computational Protocol
This protocol outlines the complete workflow for calculating the electronic properties of this compound using a computational chemistry package like Gaussian.[16]
Step 1: Geometry Optimization
The first and most critical step is to find the lowest energy structure of the molecule.[2] We are calculating properties of the molecule in its most stable, ground-state configuration.
-
Procedure:
-
Construct an initial 3D structure of this compound.
-
Set up an input file specifying a geometry optimization calculation.
-
Methodology: Use the B3LYP functional with the 6-31G(d) basis set.
-
Execute the calculation. The software will iteratively adjust the bond lengths and angles to minimize the total energy of the system.
-
-
Causality: Performing calculations on a non-optimized geometry would yield electronic properties that do not correspond to the real-world, stable molecule, leading to inaccurate results.
Step 2: Vibrational Frequency Analysis
To ensure the optimized structure is a true energy minimum and not a transition state, a frequency calculation must be performed.
-
Procedure:
-
Use the optimized geometry from Step 1 as the input.
-
Set up a frequency calculation using the same level of theory (B3LYP/6-31G(d)).
-
Execute the calculation.
-
-
Self-Validation: The output should show zero imaginary frequencies. An imaginary frequency indicates a saddle point on the potential energy surface, meaning the structure is a transition state, not a stable minimum. If one is found, the optimization must be revisited.
Step 3: High-Accuracy Single-Point Energy Calculation
With a validated ground-state geometry, we can now perform a more accurate calculation to obtain the final electronic properties. We can use a larger, more flexible basis set for this step to improve the accuracy of the orbital energies.
-
Procedure:
-
Use the validated optimized geometry.
-
Set up a single-point energy calculation (i.e., no further geometry changes).
-
Methodology: Employ the B3LYP functional with an enhanced basis set, for example, 6-311++G(d,p) .[12]
-
Execute the calculation.
-
Step 4: Data Extraction and Analysis
The output file from the single-point energy calculation contains all the necessary information.[16]
-
Procedure:
-
Locate the section listing the molecular orbital energies.
-
Identify the energy of the Highest Occupied Molecular Orbital (E_HOMO).
-
Identify the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO).
-
Calculate the HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO.
-
Approximate the Ionization Potential (IP) and Electron Affinity (EA) using Koopmans' theorem: IP ≈ -E_HOMO and EA ≈ -E_LUMO.
-
The workflow is summarized in the diagram below.
Interpreting the Results: A Quantitative Look
Executing this protocol yields quantitative data that must be compared against experimental or high-level theoretical benchmarks for validation.
| Property | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental/Literature Value |
| E_HOMO | ~ -6.15 eV | - |
| E_LUMO | ~ -1.40 eV | - |
| HOMO-LUMO Gap | ~ 4.75 eV | 4.7-4.9 eV [1][2][13] |
| Ionization Potential (IP) | ~ 6.15 eV | 8.14 eV[17] |
| Electron Affinity (EA) | ~ 1.40 eV | 0.15 eV[17] |
Note: Calculated values are representative and can vary slightly based on the specific computational software and version.
As the table demonstrates, the calculated HOMO-LUMO gap shows excellent agreement with values reported in recent DFT studies.[1][2][13] However, the IP and EA values derived from Koopmans' theorem show a significant deviation from experimental values found in the NIST Chemistry WebBook.[17] This highlights the theorem's primary limitation: it ignores the orbital relaxation that occurs upon ionization or electron attachment.[4][7] While the direct orbital energies are excellent for understanding chemical trends and reactivity, more sophisticated methods (like ΔSCF) are required for quantitatively accurate IP and EA predictions.
The relationship between these calculated and physical properties is visualized below.
Advanced Topic: Optical Properties via TD-DFT
To investigate how this compound interacts with light (i.e., its UV-Vis absorption spectrum), we can extend our analysis using Time-Dependent Density Functional Theory (TD-DFT).[11][14][18] TD-DFT is an excited-state method that calculates the energies of electronic transitions.
-
Protocol:
-
Use the validated optimized geometry from the ground-state calculations.
-
Set up a TD-DFT calculation, specifying the number of excited states to calculate (e.g., 30 singlet states).
-
Use the same functional and a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[14]
-
It is often crucial to include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate experimental conditions.[19]
-
-
Output: The calculation will yield a list of electronic transitions, their corresponding excitation energies (in eV or nm), and their oscillator strengths (a measure of the transition's intensity). This data can be used to plot a theoretical UV-Vis spectrum, which can be directly compared to experimental spectra.[19]
Conclusion
This guide has detailed a robust, scientifically-grounded workflow for calculating the electronic properties of this compound using DFT. By following a systematic procedure of geometry optimization, frequency validation, and high-accuracy single-point energy calculation, researchers can reliably determine key parameters like the HOMO-LUMO gap. We have emphasized the rationale behind methodological choices, such as the selection of the B3LYP functional and appropriate Pople-style basis sets, to ensure both accuracy and trustworthiness in the results. While direct application of Koopmans' theorem provides valuable qualitative insights into reactivity, its quantitative limitations for ionization potential and electron affinity were noted. For researchers in materials science and drug development, this computational protocol serves as a powerful, predictive tool to understand and engineer the electronic behavior of aromatic systems, starting with the fundamental model of this compound.
References
-
NIST Chemistry WebBook, SRD 69: this compound. National Institute of Standards and Technology. [Link][17]
-
Al-Otaibi, J. S., et al. (2024). Quantum Computing Analysis of this compound Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. [Link][1][2]
-
Wójcik, K., et al. (2022). Electronic properties of chosen this compound derivatives. Molecular Crystals and Liquid Crystals. [Link][12]
-
Ghosh, A., et al. (2021). Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A. [Link][10]
-
Koopman's Theorem for Ionization energy and electron affinity. Physics Stack Exchange. [Link][7]
-
Ribeiro, J. M., et al. (2021). TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain. Atmosphere. [Link][11]
-
Kareem, R. O., et al. (2024). DFT study on geometries, electronic structures and electronic absorption of this compound. ResearchGate. [Link][13]
-
Roy, D. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link][16]
-
A Tutorial on Density Functional Theory. [Link]
-
Das, P. (2021). Introduction to Density Functional Theory. Quantum Espresso Tutorial. [Link][9]
-
de Oliveira, G. R., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules. [Link][14]
-
Hill, J. G. (2012). Choosing the Right Basis Set. ChemistryViews. [Link][15]
-
Anouar, E. H., et al. (2015). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Journal of Molecular Modeling. [Link][18]
-
SB. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link][19]
Sources
- 1. jaoc.samipubco.com [jaoc.samipubco.com]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Koopmans' theorem - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. physics.stackexchange.com [physics.stackexchange.com]
- 8. Density Functional Theory for Beginners | University of Exeter [exeter.ac.uk]
- 9. Introduction to Density Functional Theory • Quantum Espresso Tutorial [pranabdas.github.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 15. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]
- 16. medium.com [medium.com]
- 17. This compound [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of Naphthalene in Organic Solvents
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Executive Summary
Naphthalene, the simplest polycyclic aromatic hydrocarbon, serves as a foundational molecule in the synthesis of numerous industrial and pharmaceutical compounds. Its efficacy as a starting material, intermediate, or formulated product is fundamentally governed by its behavior in solution. This guide provides a comprehensive technical overview of this compound's solubility in a range of organic solvents. We will delve into the core thermodynamic principles that dictate solubility, present a curated dataset for various solvent systems, outline a robust experimental protocol for solubility determination, and explore the practical implications of this essential physicochemical property.
The Theoretical Framework of Solubility
The dissolution of a solid solute, such as this compound, into a liquid solvent is a complex interplay of intermolecular forces and thermodynamics. A predictive understanding of this process is crucial for solvent selection and process optimization.
The "Like Dissolves Like" Principle
The adage "like dissolves like" serves as a primary, qualitative guide to solubility.[1][2] This principle is rooted in the polarity of the solute and solvent molecules. This compound is a nonpolar molecule, composed entirely of carbon and hydrogen atoms with a symmetrical distribution of electron density.[1][3] Consequently, it exhibits poor solubility in highly polar solvents like water but demonstrates significant solubility in nonpolar or weakly polar organic solvents.[3][4][5][6] The dissolution is favored when the intermolecular forces between solvent-solute molecules are comparable to the solvent-solvent and solute-solute interactions they replace.
Intermolecular Forces in this compound Solutions
The primary intermolecular forces governing the dissolution of this compound are London dispersion forces. As a large, aromatic molecule with a delocalized π-electron system, this compound is highly polarizable, leading to strong transient dipole-induced dipole interactions. Solvents that also exhibit strong dispersion forces, such as aromatic hydrocarbons (e.g., benzene, toluene) or halogenated hydrocarbons (e.g., carbon tetrachloride), are particularly effective at solvating this compound.[6] The favorable π-π stacking interactions between the aromatic rings of this compound and solvents like benzene further enhance solubility.
Thermodynamics of Dissolution
The spontaneity of the dissolution process is determined by the change in Gibbs Free Energy (ΔG_sol_):
ΔG_sol_ = ΔH_sol_ - TΔS_sol_
-
Enthalpy of Solution (ΔH_sol_) : This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For this compound in most organic solvents, this process is endothermic (ΔH_sol_ > 0), meaning energy is required. This is because the lattice energy of solid this compound and the cohesive forces of the solvent must be overcome.
-
Entropy of Solution (ΔS_sol_) : This term reflects the change in disorder. The dissolution of a highly ordered crystalline solid (this compound) into a liquid solution typically results in a large increase in entropy (ΔS_sol_ > 0).
Dissolution occurs when the TΔS_sol_ term is large enough to overcome the positive ΔH_sol_, resulting in a negative ΔG_sol_. The significant increase in solubility of this compound with temperature is a direct consequence of this relationship; as temperature (T) increases, the entropy term becomes more dominant, favoring dissolution.[4][7]
Quantitative Solubility Data
The following table summarizes experimentally determined solubility data for this compound in a selection of common organic solvents at various temperatures. These data are crucial for applications ranging from reaction engineering to crystallization process design.
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) | Solubility ( g/100g Solvent) |
| Toluene | 20.2 | 0.245 | 32.4 |
| 30.0 | 0.317 | 45.4 | |
| 40.0 | 0.400 | 62.5 | |
| Benzene | 25.0 | 0.296 | 48.7 |
| Xylene | 26.3 | 0.241 | 29.0 |
| 40.0 | 0.368 | 48.9 | |
| Carbon Tetrachloride | 20.0 | 0.259 | 21.4 |
| Acetone | 24.0 | 0.165 | 36.4 |
| 49.5 | 0.457 | 148.4 | |
| Ethanol | 25.0 | 0.043 | 11.9 |
| 40.0 | 0.081 | 23.9 | |
| n-Heptane | 25.0 | 0.111 | 15.1 |
| 40.0 | 0.183 | 26.6 | |
| 1-Butanol | 40.6 | 0.144 | 24.8 |
| 69.6 | 0.485 | 123.6 |
Data compiled and adapted from various sources, including the Journal of Chemical & Engineering Data.[8][9]
Analysis of Trends:
-
Aromatic Solvents: Nonpolar aromatic solvents like toluene and benzene exhibit the highest solubility for this compound, underscoring the "like dissolves like" principle and the role of favorable π-π interactions.
-
Halogenated Solvents: Solvents like carbon tetrachloride are effective due to their nonpolar nature and high polarizability.
-
Ketones: Acetone, while polar, has nonpolar methyl groups that allow it to effectively dissolve nonpolar compounds like this compound.[10] Its solvating power increases dramatically with temperature.
-
Alcohols: The solubility in alcohols like ethanol and 1-butanol is considerably lower due to the solvent's polar hydroxyl group and strong hydrogen-bonding network, which is disrupted by the nonpolar solute.[11][12]
-
Alkanes: Nonpolar alkanes like heptane are good solvents, though generally less effective than aromatic solvents, which offer additional favorable interactions.
Experimental Protocol: Isothermal Shake-Flask Method
The determination of solid-liquid solubility requires a robust and reproducible methodology to ensure that true thermodynamic equilibrium is achieved and measured accurately. The isothermal shake-flask method is a widely accepted and reliable technique.[13]
Principle
An excess amount of the solid solute (this compound) is equilibrated with the solvent in a sealed vessel at a constant, precisely controlled temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the liquid phase is determined analytically.[13][14][15]
Step-by-Step Methodology
-
Preparation: Add an excess amount of pure this compound to a known volume or mass of the organic solvent in a sealable glass flask or vial. The presence of undissolved solid is essential to ensure saturation.[14][15]
-
Equilibration: Seal the flask and place it in a thermostatic shaker bath set to the desired temperature. The temperature must be controlled accurately (e.g., ±0.1 °C).[14][15] Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-72 hours, which should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration remains constant.[13][14]
-
Phase Separation: Once equilibrium is established, cease agitation and allow the excess solid to settle. It is critical to maintain the system at the experimental temperature during this step to prevent precipitation or further dissolution.
-
Sampling: Carefully withdraw a sample of the clear, supernatant liquid using a pre-heated syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.45 µm) to remove any suspended microcrystals. This step must be performed quickly to minimize temperature changes.
-
Analysis (Gravimetric Method): a. Pipette a precise volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.[14][16] b. Weigh the dish with the solution to determine the mass of the solution. c. Carefully evaporate the solvent in a fume hood or a rotary evaporator. For a final drying step, place the dish in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[14][16][17] d. The final weight of the dish with the dry residue minus the initial weight of the dish gives the mass of dissolved this compound. The mass of the solvent is the mass of the solution minus the mass of the dissolved this compound.
-
Calculation: Express the solubility in the desired units, such as grams of this compound per 100 g of solvent or as a mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the isothermal shake-flask method coupled with gravimetric analysis for determining this compound solubility.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Conclusion
A thorough understanding of this compound's solubility in organic solvents is indispensable for its effective use in scientific research and industrial applications. This property is dictated by the fundamental principles of intermolecular forces and thermodynamics, with nonpolar and highly polarizable solvents demonstrating the greatest efficacy. The solubility is also strongly dependent on temperature, a factor that can be leveraged in processes like crystallization. For precise quantification, the isothermal shake-flask method provides a reliable and authoritative standard for generating high-quality solubility data, which is essential for process modeling, drug formulation, and chemical synthesis.
References
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
Tonpakdee, P., et al. (2021). Influence of Solvent Temperature and Type on this compound Solubility for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. Current Applied Science and Technology, 21(4). Retrieved from [Link]
-
Phadungsak, R. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
Tonpakdee, P., et al. (2021). Influence of Solvent Temperature and Type on this compound Solubility for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. KITopen. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2019). Thermodynamic Studies of Solubility for this compound in 12 Solvents from 279 to 330 K. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Xu, Y.-S., et al. (2019). Thermodynamic Studies of Solubility for this compound in 12 Solvents from 279 to 330 K. Journal of Chemical & Engineering Data, 64(7), 2894–2902. Retrieved from [Link]
-
Study.com. (n.d.). This compound | Formula, Structure & Uses. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]
-
Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]
-
National Institute of Standards and Technology. (1994). This compound with Ethanol - IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series. Retrieved from [Link]
-
Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899–901. Retrieved from [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Quora. (2017). How to dissolve this compound into water without adding other compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and calculated solubility of this compound in SC-CO2 using four models with two binary interaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). This compound. Retrieved from [Link]
-
AIP Publishing. (n.d.). Solubility of this compound in Compressed Gases. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). IUPAC-NIST Solubility Database. Retrieved from [Link]
-
ResearchGate. (2025). Measurement and Correlation for Solubilities of this compound in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. Retrieved from [Link]
-
Shaw, D. G., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1137–1159. Retrieved from [Link]
-
Shaw, D. G., et al. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 39(2), 023101. Retrieved from [Link]
-
Mannhardt, O. W., et al. (1943). The Solubility of this compound in Aqueous Solutions of Methanol, Ethanol, 1-Propanol; and 1-Butanol at Several Temperatures. The Journal of Physical Chemistry, 47(9), 685–702. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubility Publication. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
The Journal of Physical Chemistry. (1926). The Solubility Relations of this compound. Retrieved from [Link]
-
Dickhut, R. M., Andren, A. W., & Armstrong, D. E. (1989). This compound solubility in selected organic solvent/water mixtures. Journal of Chemical & Engineering Data, 34(4), 438–443. Retrieved from [Link]
-
ResearchGate. (2025). The volume characteristics of solution of this compound in heptane-ethanol mixtures at 298.15 K. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Measurement and Correlation for Solubilities of this compound in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. Retrieved from [Link]
-
Perez-Tejeda, P., Yanes, C., & Maestre, A. (1990). Solubility of this compound in water + alcohol solutions at various temperatures. Journal of Chemical & Engineering Data, 35(3), 244–246. Retrieved from [Link]
-
ResearchGate. (2025). The Effect of Temperature on the Formation of Benzene, Toluene, Xylene, this compound and Anthracene from Petroleum at Atmospheric Pressure. Retrieved from [Link]
-
Vedantu. (n.d.). What solvent dissolves this compound class 11 chemistry CBSE. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 1.2: Types of Solutions and Solubility. Retrieved from [Link]
-
Reddit. (2020). How is this compound soluble in acetone, when the latter is a polar compound/solvent and this compound is non-polar?. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. education.com [education.com]
- 3. study.com [study.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. What solvent dissolves this compound class 11 chemistry CBSE [vedantu.com]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. pharmajournal.net [pharmajournal.net]
- 17. scribd.com [scribd.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Naphthalene
Prepared by: A Senior Application Scientist
This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize naphthalene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in research and industrial applications. We will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the elucidation of this compound's structure and electronic properties. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of these analytical methods.
Introduction to this compound and Spectroscopic Analysis
This compound (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene rings. Its planar structure and delocalized π-electron system give rise to unique spectroscopic signatures that can be probed by various analytical techniques. Understanding these signatures is crucial for its identification, quantification, and the study of its chemical and physical behavior. Spectroscopic methods provide a non-destructive means to investigate the molecular structure, bonding, and electronic transitions within the this compound molecule.
This guide will explore three core spectroscopic techniques:
-
UV-Visible Spectroscopy: To probe the electronic transitions between molecular orbitals.
-
Infrared Spectroscopy: To identify the vibrational modes of the molecule's functional groups.
-
Nuclear Magnetic Resonance Spectroscopy: To elucidate the connectivity and chemical environment of the hydrogen and carbon atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Theoretical Principles
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions, involving the delocalized π-electrons of the aromatic system.[1][2] The extent of conjugation in an aromatic system directly influences the energy of these transitions; larger conjugated systems absorb light at longer wavelengths.[3] this compound, with its two fused rings, has a more extended conjugated system than benzene, resulting in a bathochromic (red) shift of its absorption bands to longer wavelengths.[3][4]
The UV spectrum of this compound in a non-polar solvent like cyclohexane or ethanol typically shows three main absorption bands.[5][6] These are often referred to as the β, p (parafunctional), and α bands, corresponding to different π → π* transitions. The β band is the most intense, while the α band, which appears at the longest wavelength, is the least intense and often exhibits fine vibrational structure.[5]
Experimental Protocol: UV-Vis Analysis
A standard procedure for obtaining the UV-Vis spectrum of this compound is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as cyclohexane or ethanol. A typical concentration is around 1 mg/L.[5] It is crucial that the absorbance of the solution does not exceed the linear range of the spectrophotometer (typically < 1.5) to ensure adherence to the Beer-Lambert law.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is first calibrated with a blank solution (the pure solvent) to establish a baseline.
-
Data Acquisition: The sample solution is placed in a quartz cuvette with a defined path length (e.g., 1 cm). The spectrum is recorded over a wavelength range of approximately 200–400 nm.[5]
Data Interpretation and Key Spectral Features
The UV-Vis spectrum of this compound in ethanol exhibits characteristic absorption maxima.[5] The extended conjugation compared to benzene results in these absorptions occurring at longer wavelengths.[3]
| Absorption Band | Approximate λmax (nm) in Ethanol | Molar Extinction Coefficient (ε) | Transition |
| β-band | ~220 | High | π → π |
| p-band | ~275 | Moderate | π → π |
| α-band | ~312 | Low | π → π* |
Data compiled from various sources, including references[4][5][6].
The fine structure observed in the α-band is due to vibrational energy levels being superimposed on the electronic transition.
Caption: Electronic transitions in this compound corresponding to UV-Vis absorption bands.
Infrared (IR) Spectroscopy of this compound
Theoretical Principles
Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. These frequencies are characteristic of the types of bonds and the overall molecular structure. For this compound, the key IR absorptions are associated with the vibrations of the aromatic C-H and C=C bonds.[7]
The main vibrational regions of interest for this compound are:
-
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.[7][8]
-
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.[7]
-
C-H out-of-plane bending: Strong absorptions in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic ring.[7][9]
The physical state of the sample (gas, liquid, or solid) can influence the IR spectrum. In the solid state, intermolecular interactions can cause slight shifts in band positions and band splitting.[10]
Experimental Protocol: FTIR Analysis
A common method for analyzing a solid sample like this compound is using Fourier Transform Infrared (FTIR) spectroscopy with a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
KBr Pellet Method:
-
Sample Preparation: A small amount of finely ground this compound (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is usually taken first and subtracted from the sample spectrum.
ATR-FTIR Method:
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. This method requires minimal sample preparation.
Data Interpretation and Key Spectral Features
The IR spectrum of this compound shows several characteristic absorption bands that confirm its aromatic structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3100-3000 | Aromatic C-H Stretch | Indicates the presence of hydrogens attached to the aromatic rings.[8] |
| 1600-1450 | Aromatic C=C Stretch | A series of absorptions corresponding to the stretching of the carbon-carbon double bonds within the fused rings.[7] |
| ~780 | C-H Out-of-Plane Bend | A strong absorption characteristic of the arrangement of hydrogens on the fused rings.[9][11] |
Data compiled from various sources, including the NIST Chemistry WebBook and references[7][8][9][11].
Caption: Diagram of the main IR vibrational modes for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Theoretical Principles
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the interaction of the nuclear spins of certain isotopes (like ¹H and ¹³C) with an external magnetic field. The chemical environment of each nucleus influences the magnetic field it experiences, resulting in different resonance frequencies, known as chemical shifts (δ), measured in parts per million (ppm).
In aromatic compounds, the circulation of π-electrons in the presence of an external magnetic field creates a "ring current." This effect strongly deshields the protons on the periphery of the ring, causing them to resonate at a higher chemical shift (downfield) compared to vinylic protons.[7][12]
This compound has two distinct types of protons due to its symmetry: the α-protons (at positions 1, 4, 5, and 8) and the β-protons (at positions 2, 3, 6, and 7). Similarly, there are three types of carbon atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).[13] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: The sample is placed in an NMR tube and inserted into the probe of a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, which has a much lower natural abundance and sensitivity, multiple scans are acquired and averaged to improve the signal-to-noise ratio.
Data Interpretation and Key Spectral Features
¹H NMR Spectrum: The ¹H NMR spectrum of this compound shows two distinct signals, corresponding to the α and β protons.[13][14] The α-protons are generally more deshielded than the β-protons. This is often attributed to steric compression and anisotropic effects from the adjacent ring.[15] These signals appear as complex multiplets due to spin-spin coupling with neighboring protons.
| Proton Type | Approximate Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Integration |
| α-protons (H1, H4, H5, H8) | ~7.85 | Multiplet | 4H |
| β-protons (H2, H3, H6, H7) | ~7.45 | Multiplet | 4H |
Data compiled from various sources, including the Human Metabolome Database and reference[13][16].
¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound displays three signals, corresponding to the three unique carbon environments.
| Carbon Type | Approximate Chemical Shift (δ, ppm in CDCl₃) |
| C9, C10 (bridgehead) | ~133.6 |
| C1, C4, C5, C8 (α-carbons) | ~128.1 |
| C2, C3, C6, C7 (β-carbons) | ~125.9 |
Data compiled from various sources, including the Human Metabolome Database and reference[17][18].
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uv-visible absorption spectrum of benzene methylbenzene this compound anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. omlc.org [omlc.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. fiveable.me [fiveable.me]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. This compound(91-20-3) 1H NMR [m.chemicalbook.com]
- 17. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]
- 18. This compound(91-20-3) 13C NMR [m.chemicalbook.com]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Molecular Orbital Theory of Naphthalene
Abstract
This compound (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon (PAH), serves as a foundational model for understanding the electronic structure of more complex fused-ring systems.[1] Its chemical behavior, spectroscopic properties, and utility as a pharmacophore are fundamentally governed by the arrangement and energies of its π molecular orbitals. This guide provides a comprehensive exploration of this compound's molecular orbital (MO) theory, beginning with the foundational principles of aromaticity and Hückel's rule, and extending to the application of group theory for orbital classification. We will dissect the nature of its frontier molecular orbitals (HOMO and LUMO), connect these to its observed UV-Vis absorption spectrum and chemical reactivity, and detail the modern computational workflows used to model its electronic structure. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this crucial aromatic scaffold.
The Foundation: Aromaticity in Polycyclic Systems
The unique stability and reactivity of this compound stem from its aromatic character. While the well-known Hückel's rule was initially conceived for monocyclic systems, its principles can be extended to polycyclic compounds like this compound.[2]
Hückel's Rule and this compound's Aromaticity
Hückel's rule stipulates that for a cyclic, planar, and fully conjugated molecule to be aromatic, it must possess (4n+2) π electrons, where 'n' is a non-negative integer.[3] this compound, composed of two fused benzene rings, meets all the necessary criteria:
-
Cyclic and Planar: The ten-carbon skeleton forms a planar, fused-ring system.[4]
-
Fully Conjugated: Every carbon atom in the structure is sp² hybridized, contributing one p-orbital perpendicular to the molecular plane. These p-orbitals overlap to create a continuous, delocalized π system across the entire molecule.[3][4]
-
π Electron Count: this compound has five double bonds, contributing a total of 10 π electrons.[5]
Applying Hückel's formula: 4n + 2 = 10 4n = 8 n = 2
Since 'n' is an integer (2), this compound satisfies Hückel's rule and is confirmed to be an aromatic compound, benefiting from a significant resonance stabilization energy of approximately 250 kJ/mol (60 kcal/mol).[2][6]
Constructing the Molecular Orbitals of this compound
The ten atomic p-orbitals of this compound combine via the Linear Combination of Atomic Orbitals (LCAO) method to generate ten π molecular orbitals. These are split into five bonding MOs, which are lower in energy and occupied by the 10 π electrons in the ground state, and five anti-bonding MOs, which are higher in energy and unoccupied.[7]
Symmetry and Group Theory: A D₂h System
A rigorous understanding of this compound's MOs requires considering its molecular symmetry. This compound belongs to the D₂h point group, which possesses several symmetry elements including a center of inversion (i) and three perpendicular C₂ rotation axes and mirror planes (σ).[8][9]
By applying group theory, the 10 p-orbitals can be grouped into symmetry-adapted linear combinations (SALCs). This powerful technique simplifies the complex 10x10 secular determinant of the Hückel calculation into smaller, manageable blocks corresponding to the irreducible representations of the D₂h group.[10][11] This not only aids in calculating the orbital energies but also provides a systematic classification for each molecular orbital.
The diagram below illustrates the conceptual workflow from atomic orbitals to symmetry-classified molecular orbitals.
Caption: From Atomic to Symmetry-Adapted Molecular Orbitals.
The Molecular Orbital Energy Level Diagram
The solution of the Schrödinger equation within the Hückel approximation yields the energy levels and wavefunctions for this compound's ten π molecular orbitals. The 10 π electrons fill the five bonding orbitals, resulting in a stable electronic configuration.[7] The energy level diagram below shows the relative energies, symmetry labels, and electron occupancy for the ground state.
Caption: this compound π Molecular Orbital Energy Level Diagram.
Frontier Molecular Orbitals (HOMO & LUMO) and Their Implications
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. Their energies and spatial distributions are paramount for understanding the electronic and chemical properties of a molecule.[12]
Electronic Spectroscopy
The electronic absorption spectrum of this compound in the UV-Vis region is dominated by π → π* transitions. The lowest energy transition corresponds to the promotion of an electron from the HOMO to the LUMO.[13] The energy difference between these two orbitals, the HOMO-LUMO gap, is a key determinant of the absorption wavelength. For this compound, this gap corresponds to absorption in the ultraviolet region. More complex transitions involving other orbitals (e.g., HOMO-1 → LUMO, HOMO → LUMO+1) give rise to the characteristic multiple-band spectrum, often labeled using Platt's notation (e.g., ¹Lₐ, ¹Lₑ).[13][14]
Chemical Reactivity
Frontier Molecular Orbital (FMO) theory provides a powerful model for predicting chemical reactivity.[12]
-
Nucleophilicity and Electrophilic Attack: As a nucleophile, this compound reacts through its HOMO, which contains the most available, highest-energy electrons. The spatial distribution of the HOMO is largest at the C1 (α) position compared to the C2 (β) position.[12] This higher electron density at the frontier explains the experimental observation that electrophilic substitution reactions, such as nitration, preferentially occur at the α-carbon.[12]
-
Electrophilicity and Nucleophilic Attack: Conversely, if this compound were to act as an electrophile, the reaction would be dictated by the LUMO, as this is the lowest-energy orbital available to accept electrons.
Computational Modeling of this compound's Molecular Orbitals
While Hückel theory provides an excellent qualitative picture, modern computational chemistry offers highly accurate quantitative insights. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely used to calculate and visualize the molecular orbitals of this compound.[15][16]
Quantitative Data: HOMO-LUMO Gap Calculations
The choice of computational method and basis set significantly impacts the calculated orbital energies. Below is a table summarizing representative HOMO-LUMO gap values for this compound calculated with different theoretical approaches.
| Computational Method | Basis Set | HOMO-LUMO Gap (eV) | Reference |
| DFT | aug-cc-pVQZ | 4.75 | [15][16] |
| DFT | (unspecified) | 4.71 | [15][16] |
| TD-DFT | (unspecified) | 4.74 | [15][16] |
| B3LYP | 6-31G(d) | 4.83 | [17] |
These calculations provide precise energy values that are crucial for predicting spectroscopic properties and reactivity parameters.
Standard Protocol: DFT Calculation of this compound MOs
The following outlines a generalized, self-validating workflow for obtaining and analyzing the molecular orbitals of this compound using a quantum chemistry package like Gaussian.
Step 1: Geometry Optimization
-
Objective: Find the lowest energy structure of the this compound molecule.
-
Method: Perform a geometry optimization using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Validation: Confirm the optimization has converged by ensuring no imaginary frequencies are present in a subsequent frequency calculation. This verifies the structure is a true energy minimum.
Step 2: Single-Point Energy Calculation & Orbital Generation
-
Objective: Calculate the final electronic energy and generate the molecular orbital data.
-
Method: Using the optimized geometry, perform a single-point energy calculation. Include keywords to request the printing of all molecular orbitals and to generate a checkpoint file (.chk) for visualization.
-
Causality: This step is performed on the optimized geometry to ensure the calculated orbitals correspond to the most stable conformation of the molecule.
Step 3: Orbital Visualization
-
Objective: Visualize the 3D shapes of the molecular orbitals, particularly the HOMO and LUMO.
-
Method: Use visualization software (e.g., GaussView, Avogadro) to read the checkpoint file and render the orbital surfaces.
-
Validation: The visualized orbitals should conform to the expected symmetries of the D₂h point group. The HOMO should show the highest density at the α-positions, consistent with FMO theory.
Step 4: Data Analysis
-
Objective: Extract key quantitative data.
-
Method: Analyze the output file to obtain the energies of all molecular orbitals. Calculate the HOMO-LUMO gap.
-
Validation: Compare the calculated HOMO-LUMO gap and orbital energies with published literature values to ensure the chosen computational method provides reliable results.[15][16]
The logical flow of this computational protocol is visualized below.
Caption: Computational Workflow for this compound MO Analysis.
Applications in Drug Development
This compound is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs such as the beta-blocker Propranolol, the antifungal Terbinafine, and the non-steroidal anti-inflammatory drug Naproxen.[15][18][19] An understanding of its molecular orbital theory is critical for:
-
Rational Drug Design: MO calculations can predict how substituents on the this compound ring will alter the frontier orbital energies.[17] Attaching electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, which in turn affects the molecule's reactivity, metabolic stability, and interaction with biological targets.[17][20]
-
Predicting Metabolism: The sites most susceptible to oxidative metabolism by cytochrome P450 enzymes often correlate with the positions of highest electron density in the HOMO. FMO theory can therefore guide the design of drug candidates with improved metabolic profiles.
-
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models frequently use descriptors derived from MO calculations, such as HOMO/LUMO energies and orbital coefficients, to correlate a molecule's electronic structure with its biological activity.[20]
Conclusion
The molecular orbital theory of this compound provides a detailed and predictive framework for understanding its fundamental properties. From the simple application of Hückel's rule confirming its aromaticity to the sophisticated use of group theory and modern DFT calculations, the analysis of its π-electron system reveals the origins of its electronic stability, spectroscopic signature, and chemical reactivity. For scientists in materials science and drug discovery, a firm grasp of this compound's MO theory is not merely academic; it is an essential tool for the rational design and manipulation of functional molecules built upon this versatile aromatic platform.
References
- This compound Hückel's Rule Aromaticity - CSIR NET LIFE SCIENCE COACHING. (2026). vertexaisearch.cloud.google.com.
-
Frontier molecular orbital levels and shapes of (left) this compound and... (n.d.). ResearchGate. [Link]
-
Using Huckels rule prove that this compound is aroma class 11 chemistry CBSE. (n.d.). Vedantu. [Link]
-
This compound is an aromatic compound. (n.d.). Allen. [Link]
-
Using Huckel's rule, prove that this compound is aromatic. (2025). askIITians. [Link]
-
Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. [Link]
-
15.6: Polycyclic Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
-
Quantum Computing Analysis of this compound Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. (n.d.). Journal of Applied Organometallic Chemistry. [Link]
-
Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. (2020). PMC. [Link]
-
31.07 Polycyclic Aromatic Hydrocarbons and Annulenes. (2018). YouTube. [Link]
-
15.5: Polycyclic Aromatic Hydrocarbons. (2015). Chemistry LibreTexts. [Link]
-
Frontier molecular orbitals ͑ HOMO and LUMO ͒ of naph ͑ 1 ͒ calculated... (n.d.). ResearchGate. [Link]
-
Quantum Computing Analysis of this compound Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. (2024). Journal of Applied Organometallic Chemistry. [Link]
-
Tutorial: Display of Orbitals and Molecular Surfaces. (n.d.). University of California, Santa Barbara. [Link]
-
16.5: Polycyclic Aromatic Hydrocarbons. (2019). Chemistry LibreTexts. [Link]
-
This compound Energy Diagram Analysis. (n.d.). Scribd. [Link]
-
Symmetry, Energy Levels and Optical Selection Rules for this compound Molecule. (n.d.). Wolfram Demonstrations Project. [Link]
-
The frontier molecular orbitals HOMO and LUMO wave function and energy... (n.d.). ResearchGate. [Link]
-
Excited States of the this compound Molecule. I. Symmetry Properties of the First Two Excited Singlet States*. (n.d.). aip.scitation.org. [Link]
-
Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. (2018). RSC Publishing. [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs). (2022). Enviro Wiki. [Link]
-
This compound. (n.d.). Scribd. [Link]
-
General properties of this compound. (n.d.). AstroC-Hemistry Group on the Web. [Link]
-
This compound, a versatile platform in medicinal chemistry: Sky-high perspective. (n.d.). ResearchGate. [Link]
-
UV/vis electronic absorption spectra of this compound (N), 1-naphthol... (n.d.). ResearchGate. [Link]
-
Hückel molecular orbitals and product wave functions of this compound. (n.d.). ResearchGate. [Link]
-
This compound π-Orbital SALCs. (n.d.). slideplayer.com. [Link]
-
Ultraviolet electronic spectroscopy of heavily substituted this compound derivatives. (n.d.). Astronomy & Astrophysics. [Link]
-
This compound, a versatile platform in medicinal chemistry: Sky-high perspective. (n.d.). OUCI. [Link]
-
The Study of Insilco Design and Biological Evaluation of this compound Derivatives. (n.d.). ijcrt.org. [Link]
Sources
- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Using Huckels rule prove that this compound is aroma class 11 chemistry CBSE [vedantu.com]
- 4. Using Huckel’s rule, prove that this compound is aromatic. - askIITians [askiitians.com]
- 5. This compound is an aromatic compound. [allen.in]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 9. General properties of this compound [astrochemistry.ca.astro.it]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jaoc.samipubco.com [jaoc.samipubco.com]
- 16. jaoc.samipubco.com [jaoc.samipubco.com]
- 17. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02990C [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]
- 20. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide to Naphthalene: CAS Number 91-20-3
This guide provides a comprehensive technical overview of naphthalene, designed for researchers, scientists, and drug development professionals. It delves into the core chemical and safety data, toxicological profile, handling protocols, and analytical methodologies pertinent to laboratory and industrial applications.
Section 1: Core Identification and Physicochemical Properties
This compound, a bicyclic aromatic hydrocarbon, is a foundational molecule in organic chemistry with significant industrial applications.[1][2] It is recognized by its characteristic mothball odor, which is detectable at concentrations as low as 0.08 ppm.[3][4]
Chemical Identity:
-
IUPAC Name: this compound[1]
This compound's structure consists of two fused benzene rings, resulting in a planar molecule.[2][3][7] This aromatic system imparts significant stability to the compound.[2] It is a white, crystalline solid that readily sublimes at room temperature, transitioning directly from a solid to a gaseous state.[2]
Physicochemical Data Summary:
| Property | Value | Source |
| Melting Point | 80.26 °C (176.47 °F) | [3] |
| Boiling Point | 218 °C (424 °F) | [7][8] |
| Vapor Pressure | 0.087 mmHg at 25 °C | [1] |
| Water Solubility | 30 mg/L at room temperature | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 3.29 | [1] |
| Flash Point | 78 - 78.5 °C (172.4 - 173.3 °F) (closed cup) | [9] |
| Autoignition Temperature | 526 °C (978.8 °F) | [9] |
| Lower Explosive Limit (LEL) | 0.9% | [9] |
| Upper Explosive Limit (UEL) | 5.9% | [9] |
Section 2: Toxicology and Health Hazards
This compound exposure can occur through inhalation, ingestion, and dermal contact, leading to a range of health effects.[10][11] The compound is readily absorbed into the systemic circulation through all three routes.[11]
Mechanism of Toxicity
The toxicity of this compound is primarily attributed to its reactive metabolites.[11] The initial step in its metabolism involves the formation of 1,2-naphthalene oxide, an epoxide, through cytochrome P450 (CYP) oxidation.[11] This unstable epoxide can then be converted to various metabolites, including 1-naphthol, 2-naphthol, 1,2-naphthoquinone, and 1,4-naphthoquinone.[11] These metabolites can deplete glutathione stores in tissues, leading to oxidative stress and cellular damage.[1]
Acute Health Effects
Acute exposure to this compound can lead to a variety of symptoms, including:
-
Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea.[11][12]
-
Neurological: Headache, confusion, profuse sweating, agitation, which may progress to convulsions and coma.[11]
-
Hematological: The most characteristic sign of this compound toxicity is acute intravascular hemolysis, leading to hemolytic anemia.[11][13] This is particularly pronounced in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[11][14] Hemolysis is accompanied by symptoms such as fever, jaundice, and the presence of blood in the urine (hematuria).[11]
-
Renal and Hepatic: Secondary to hemolysis, renal and hepatic dysfunction can occur.[11]
-
Ocular: Eye irritation, corneal damage, and the formation of cataracts have been reported.[10][11]
Chronic Health Effects
Chronic exposure to this compound can result in effects similar to acute exposure, including hemolytic anemia and its associated complications.[11] Long-term exposure has also been linked to cataracts and damage to the retina in both workers and experimental animals.[10]
Carcinogenicity
The carcinogenicity of this compound has been a subject of extensive research.
-
The International Agency for Research on Cancer (IARC) has classified this compound as Group 2B, possibly carcinogenic to humans .[13][14]
-
The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group C, possible human carcinogen .[10][14]
These classifications are primarily based on sufficient evidence of carcinogenicity in experimental animals.[13] Inhalation studies in rats have shown clear evidence of carcinogenic activity, with increased incidences of respiratory epithelial adenoma and olfactory epithelial neuroblastoma of the nose.[15]
Section 3: Safety Protocols and Handling
Given its hazardous nature, strict safety protocols must be followed when handling this compound in a laboratory or industrial setting.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to minimize exposure.
-
Eye Protection: Chemical splash goggles should be worn.[9]
-
Skin Protection: Appropriate protective gloves and clothing are necessary to prevent skin contact.[9] Nitrile gloves are a suitable option, and they should be changed frequently.[16]
-
Respiratory Protection: When working with this compound, especially in powder form or when heating, a respirator is required. The type of respirator depends on the potential exposure level. For concentrations up to 100 ppm, an air-purifying half-mask respirator with organic vapor cartridges and appropriate particulate filters (N95, R95, or P95) is recommended.[8] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[8][17]
-
General: A lab coat and closed-toe shoes are essential.[16]
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][18] Use of explosion-proof ventilation equipment is recommended.[9]
-
Designated Areas: To prevent cross-contamination, it is best practice to establish a designated area for all work involving this compound.[16] All equipment used in this area should be labeled as "this compound contaminated."[16]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Minimize dust generation and accumulation.[9] Use non-sparking tools, especially when handling molten this compound.[19]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from sources of ignition and direct sunlight.[9][19] this compound is incompatible with strong oxidizing agents, such as chromic anhydride, perchlorates, and peroxides.[8][19]
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and eliminate all ignition sources.[19] For small dry spills, use a non-sparking tool to place the material into a suitable container for disposal.[9] For larger spills, a water spray curtain can be used to divert vapor drift.[20] Do not allow the chemical to enter drains or waterways.[9][12]
-
Fire: this compound is a flammable solid.[19][21] Use dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish fires.[19] Poisonous gases are produced in a fire.[19]
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration.[19][22]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing.[19][22]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[19]
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[21] Do not induce vomiting unless instructed to do so by medical personnel.[23][24]
-
Section 4: Experimental Protocols
Analytical Detection of this compound in Air
This protocol outlines a common method for the analysis of this compound in ambient air using gas chromatography.
Objective: To quantify the concentration of this compound in an air sample.
Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID).
Step-by-Step Protocol:
-
Sample Collection:
-
Air samples are collected by drawing a known volume of air through an adsorbent tube, such as one packed with Chromosorb 106 or Tenax-TA.[25]
-
-
Sample Preparation (Desorption):
-
The adsorbent material is transferred to a vial.
-
A precise volume of a suitable solvent, such as carbon disulfide, is added to desorb the this compound from the adsorbent.[25]
-
-
Standard Preparation:
-
Prepare a series of calibration standards by dissolving known amounts of this compound in the same desorption solvent.[25]
-
-
GC-FID Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., 5% SE-30 packed column) is used.[25][26]
-
Injection: Inject a small, precise volume (e.g., 1 µL) of the desorbed sample and each calibration standard into the GC.[25]
-
Chromatographic Conditions:
-
Injector Temperature: 275 °C[26]
-
Carrier Gas: Nitrogen or Helium
-
Column Temperature Program: An appropriate temperature program is used to separate this compound from other components in the sample matrix.
-
Detector Temperature: Typically set higher than the final column temperature.
-
-
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on its retention time, confirmed by running a standard.
-
Measure the peak area of this compound in both the samples and the standards.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Visualization of Analytical Workflow:
Caption: Workflow for the analysis of this compound in air by GC-FID.
Section 5: Environmental Fate and Regulatory Status
This compound is released into the environment from both natural sources, such as forest fires, and anthropogenic activities, including industrial processes and vehicle exhaust.[1][15] It is considered a hazardous substance and a toxic pollutant by the EPA under the Clean Air Act and Clean Water Act.[27]
Environmental Fate:
-
This compound is toxic to aquatic organisms and can have long-term adverse effects in the aquatic environment.[19][21]
-
In soil, its sorption coefficient (Koc) can vary widely, indicating variable mobility depending on the soil type.[1]
Regulatory Exposure Limits:
| Agency | Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - TWA | 10 ppm (50 mg/m³) |
| NIOSH | Recommended Exposure Limit (REL) - TWA | 10 ppm (50 mg/m³) |
| NIOSH | Short-Term Exposure Limit (STEL) | 15 ppm (75 mg/m³) |
| ACGIH | Threshold Limit Value (TLV) - TWA | 2 ppm |
| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 250 ppm |
TWA: Time-Weighted Average (over an 8 or 10-hour workday) STEL: Short-Term Exposure Limit (15-minute exposure) Sources:[8][10][19][27]
Section 6: Conclusion
This compound is a chemical of significant industrial importance, but it also presents considerable health and environmental risks. A thorough understanding of its properties, toxicology, and safe handling procedures is paramount for any professional working with this compound. Adherence to established safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to mitigate the risks associated with its use.
References
-
This compound Technical Fact Sheet. National Pesticide Information Center. [Link]
-
This compound. U.S. Environmental Protection Agency (EPA). [Link]
-
This compound Fact Sheet. National Pesticide Information Center. [Link]
-
This compound: toxicological overview. GOV.UK. [Link]
-
Long-term Health Effects of Exposure to this compound. California Office of Environmental Health Hazard Assessment (OEHHA). [Link]
-
This compound. Wikipedia. [Link]
-
Safety Data Sheet: this compound. Carl ROTH. [Link]
-
This compound poisoning. Wikipedia. [Link]
-
CHEMICAL AND PHYSICAL INFORMATION. Toxicological Profile for this compound, 1-Methylthis compound, and 2-Methylthis compound - NCBI Bookshelf. [Link]
-
This compound Poisoning. UF Health. [Link]
-
This compound: Structure, Uses & Key Facts Explained. Vedantu. [Link]
-
This compound is a CARCINOGEN - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - this compound. Centers for Disease Control and Prevention (CDC). [Link]
-
Material Safety Data Sheet - this compound. Cole-Parmer. [Link]
-
Standard Operating Procedures. iGEM. [Link]
-
This compound poisoning: MedlinePlus Medical Encyclopedia. MedlinePlus. [Link]
-
Rapid analysis of this compound and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry. PubMed. [Link]
-
This compound: incident management. GOV.UK. [Link]
-
This compound - SAFETY DATA SHEET. pentachemicals. [Link]
-
A Fast Method for the Analysis of this compound in Ambient Air. Taylor & Francis Online. [Link]
-
Determination of this compound Content by Gas Chromatography. Asian Journal of Chemistry. [Link]
-
Report on Carcinogens, Fourteenth Edition - this compound. Regulations.gov. [Link]
-
This compound. Alpha Resources. [Link]
-
This compound HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMIT. New Jersey Department of Health. [Link]
-
This compound - Safety Data Sheet. Carl ROTH. [Link]
-
This compound | C10H8 | CID 931. PubChem - NIH. [Link]
-
Hazardous according to Worksafe Australia criteria. Bay Building Group. [Link]
-
Laboratory Analysis of this compound. Analytice. [Link]
-
This compound Method no.: 35 Matrix: Air Target concentration: 10 ppm (OSHA PEL) Procedure. Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards - this compound. Restored CDC. [Link]
-
This compound Mothballs: Emerging and Recurring Issues and their Relevance to Environmental Health. PMC - NIH. [Link]
Sources
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Mothballs: Emerging and Recurring Issues and their Relevance to Environmental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound, 1-Methylthis compound, and 2-Methylthis compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound: Structure, Uses & Key Facts Explained [vedantu.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. epa.gov [epa.gov]
- 11. gov.uk [gov.uk]
- 12. carlroth.com [carlroth.com]
- 13. This compound poisoning - Wikipedia [en.wikipedia.org]
- 14. This compound Fact Sheet [npic.orst.edu]
- 15. oehha.ca.gov [oehha.ca.gov]
- 16. static.igem.org [static.igem.org]
- 17. restoredcdc.org [restoredcdc.org]
- 18. alpharesources.com [alpharesources.com]
- 19. nj.gov [nj.gov]
- 20. baybuildinggroup.com.au [baybuildinggroup.com.au]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. carlroth.com [carlroth.com]
- 23. This compound Poisoning - UF Health [ufhealth.org]
- 24. This compound poisoning: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 25. osha.gov [osha.gov]
- 26. asianpubs.org [asianpubs.org]
- 27. downloads.regulations.gov [downloads.regulations.gov]
Naphthalene thermochemical properties
An In-depth Technical Guide to the Thermochemical Properties of Naphthalene
Abstract
This compound (C₁₀H₈), a bicyclic aromatic hydrocarbon, serves as a foundational molecule in organic chemistry and a crucial feedstock for the synthesis of phthalic anhydride, pesticides, dyes, and resins. A comprehensive understanding of its thermochemical properties is paramount for process design, safety analysis, and the modeling of combustion and soot formation.[1] This guide provides a detailed examination of the core thermochemical parameters of this compound, intended for researchers, chemists, and engineers. It consolidates critically evaluated data for its enthalpies of formation, combustion, sublimation, and fusion. Furthermore, this document offers detailed, field-proven experimental protocols for the determination of these properties using bomb calorimetry and Differential Scanning Calorimetry (DSC), explaining the causality behind critical procedural steps. The interplay between experimental data and modern computational approaches is also discussed, providing a holistic view of the thermodynamic landscape of this key hydrocarbon.
Introduction to this compound and its Thermochemical Significance
This compound is a white, crystalline solid with a characteristic odor, known for its traditional use in mothballs.[2] Structurally, it consists of two fused benzene rings, giving it a planar geometry.[3] This aromatic nature imparts significant thermodynamic stability, with a resonance energy of approximately 61 kcal/mol.[3] The energy released or absorbed during its chemical reactions and phase transitions is a direct reflection of this molecular stability. Accurate thermochemical data is essential for:
-
Chemical Process Design: Calculating heat balances for reactors and separation units.
-
Safety Engineering: Assessing combustion hazards and potential for runaway reactions.
-
Environmental Science: Modeling the fate and transport of polycyclic aromatic hydrocarbons (PAHs) and the formation of soot in combustion processes.[1][4][5]
-
Fundamental Research: Benchmarking computational chemistry methods and understanding structure-energy relationships in aromatic systems.[6][7]
This guide delves into the key energetic properties that define this compound's behavior under varying thermal conditions.
Fundamental Thermochemical Properties
The following sections detail the core thermodynamic quantities that define the energetic landscape of this compound at standard conditions (298.15 K and 1 bar).
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For solid this compound, the reaction is:
10 C(graphite) + 4 H₂(g) → C₁₀H₈(s)
The standard enthalpy of formation is not typically measured directly but is derived from the experimentally determined enthalpy of combustion via Hess's Law. A reported value for the standard enthalpy of formation of solid this compound (ΔfH°(c)) at 298.15 K is +77 ± 10 kJ/mol .[8] For the gaseous state, the Active Thermochemical Tables (ATcT) provide a highly precise value based on a network of thermochemical data.[9]
Standard Enthalpy of Combustion (ΔcH°)
The enthalpy of combustion is the heat released during the complete oxidation of a substance. This is one of the most critical and frequently measured thermochemical properties. The combustion of this compound proceeds as follows:
C₁₀H₈(s) + 12 O₂(g) → 10 CO₂(g) + 4 H₂O(l)
This highly exothermic reaction is the basis for determining the enthalpy of formation. Experimental values obtained via bomb calorimetry are consistently reported in the range of -5150 to -5160 kJ/mol .[8][10][11] One study reported a value of -5320 ± 110 kJ/mole.[12] The precision of this measurement is crucial, as any error is propagated into the calculation of the enthalpy of formation.
Standard Enthalpy of Sublimation (ΔsubH°)
This compound readily sublimes, transitioning directly from a solid to a gas.[2] The enthalpy of sublimation is the energy required for this phase change and reflects the cohesive energy of the solid crystal lattice.[13] At 298.15 K, the standard enthalpy of sublimation is a key value for relating condensed-phase and gas-phase thermochemistry. The NIST WebBook reports a value of 72.5 ± 0.1 kJ/mol .[14] This value can be determined from vapor pressure measurements at different temperatures or calorimetrically.[15]
Phase Transitions and Associated Energetics
The phase behavior of this compound is characteristic of a pure crystalline solid. The energy absorbed during phase changes is used to overcome intermolecular forces, and the temperature remains constant throughout the transition.[16][17]
Melting and Enthalpy of Fusion (ΔfusH°)
This compound transitions from a solid to a liquid at a well-defined melting point of approximately 80°C (353 K).[2] The energy required for this transition is the enthalpy of fusion. This value represents the energy needed to break the ordered crystal lattice structure, allowing molecules to move freely in the liquid state. The enthalpy of fusion can be precisely measured using Differential Scanning Calorimetry (DSC).[18][19] Adiabatic calorimetry measurements have also been used to determine the enthalpy of fusion.[15]
The Solid-Liquid-Gas Phase Relationship
The enthalpies of sublimation, fusion, and vaporization are interconnected through a simple thermodynamic cycle based on Hess's Law. At a given temperature, the enthalpy of sublimation is approximately the sum of the enthalpy of fusion and the enthalpy of vaporization.
ΔsubH ≈ ΔfusH + ΔvapH
This relationship is fundamental for ensuring the internal consistency of thermochemical data.
Caption: Thermodynamic cycle relating phase transition enthalpies.
Heat Capacity (Cp)
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For this compound, heat capacity has been measured over a wide range of temperatures for both the solid and liquid phases using techniques like adiabatic calorimetry.[15][20][21] Data from the NIST WebBook shows a clear temperature dependence, with heat capacity increasing with temperature.[21][22] For example, the constant pressure heat capacity of solid this compound increases from 163.6 J/mol·K at 295.1 K to over 213 J/mol·K near its melting point.[21] This information is vital for calculating enthalpy and entropy changes over different temperature ranges.
Experimental Determination of Thermochemical Properties
The reliability of thermochemical data hinges on meticulous experimental work. The following protocols describe standard, self-validating methods for determining the core properties of this compound.
Protocol: Determination of Enthalpy of Combustion using Bomb Calorimetry
Bomb calorimetry is the cornerstone technique for measuring the heat of combustion of solid and liquid samples.[23] The experiment measures the heat released at constant volume (ΔU), which is then converted to the change in enthalpy (ΔH).
Causality and Experimental Design: The entire apparatus (bomb, water, bucket) is treated as an adiabatic system, meaning no heat is exchanged with the surroundings.[24] The measured temperature rise of this system is directly proportional to the energy released by the combustion reaction.
Step-by-Step Methodology:
-
Calibration:
-
a. A pellet of benzoic acid (~1 g), a primary thermochemical standard with a precisely known heat of combustion, is weighed accurately.
-
b. A 10 cm length of fuse wire (e.g., Parr 45C10) is weighed.[24]
-
c. The pellet is placed in the crucible, and the fuse wire is secured between the electrodes, just touching the pellet.
-
d. 1 mL of deionized water is added to the bomb. Causality: This ensures that all water formed during combustion condenses to the liquid state, matching the standard state definition, and also absorbs acidic gases like NOx.
-
e. The bomb is sealed, purged of air, and pressurized with ~25 atm of pure oxygen to ensure complete combustion.
-
f. The bomb is submerged in a known quantity of water (~2000 mL) in the calorimeter bucket.
-
g. The system is allowed to reach thermal equilibrium. Temperature is recorded at one-minute intervals for five minutes.
-
h. The sample is ignited. Temperature is recorded every minute until it peaks and begins to fall.
-
i. The bomb is depressurized, and any unburned fuse wire is weighed. The bomb washings are titrated to determine the amount of nitric acid formed from residual atmospheric nitrogen.
-
j. The heat capacity of the calorimeter (C_cal) is calculated, accounting for the heat released by the benzoic acid and the fuse wire, and the heat of formation of nitric acid.[24]
-
-
This compound Combustion:
-
a. The procedure is repeated precisely using a pellet of this compound (~0.7-1 g) instead of benzoic acid.[25]
-
b. Using the determined C_cal, the heat of combustion of this compound at constant volume (ΔcU) is calculated from the observed temperature rise.
-
c. The value is corrected for the combustion of the fuse wire and formation of nitric acid.
-
d. The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU using the relation ΔH = ΔU + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the reaction equation.[23]
-
Caption: Experimental workflow for bomb calorimetry.
Protocol: Analysis of Phase Transitions and Heat Capacity by DSC
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining melting points, enthalpies of fusion, and heat capacities.[19][26][27]
Step-by-Step Methodology:
-
Calibration: The instrument's temperature and enthalpy scales are calibrated using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, tin).
-
Sample Preparation: A small amount of this compound (5-10 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as the reference.
-
Measurement Program:
-
a. The sample and reference are placed in the DSC cell.
-
b. The cell is heated at a constant rate (e.g., 10 °C/min) under an inert gas atmosphere (e.g., nitrogen).
-
c. For melting point and enthalpy of fusion, the sample is heated through its melting transition. The resulting endothermic peak on the thermogram is analyzed. The onset temperature corresponds to the melting point, and the integrated area of the peak is proportional to the enthalpy of fusion.[18]
-
d. For heat capacity, a three-step procedure is run: (i) a baseline run with two empty pans, (ii) a run with a sapphire standard (known Cₚ), and (iii) a run with the this compound sample. The heat capacity of this compound is calculated by comparing its heat flow signal to that of the sapphire standard at each temperature.[15]
-
Caption: Idealized DSC heating curve for this compound.
Computational Thermochemistry of this compound
Alongside experimental methods, quantum chemical calculations have become an indispensable tool for predicting thermochemical properties.[4][5] Methods like Density Functional Theory (DFT) and high-accuracy composite methods (e.g., G3MP2B3) can calculate enthalpies of formation for a wide range of molecules, including PAHs like this compound.[1][3][4] These computational approaches are particularly valuable for:
-
Validating experimental results.[6]
-
Predicting properties for unstable or difficult-to-synthesize molecules.
-
Providing insight into molecular structure and bonding.
While lower-level methods may have systematic errors, these can often be corrected using empirical models to yield high-quality data that is in good agreement with experimental values.[6][7]
Summary of Key Thermochemical Data
The following table summarizes the key thermochemical properties of this compound based on critically evaluated experimental data.
| Property | Symbol | Value | Units | Reference(s) |
| Molecular Formula | - | C₁₀H₈ | - | [21] |
| Molar Mass | M | 128.17 | g/mol | [14] |
| Melting Point | Tₘ | ~353 | K | [2] |
| Standard Enthalpy of Formation (solid) | ΔfH°(c) | +77 ± 10 | kJ/mol | [8] |
| Standard Enthalpy of Combustion (solid) | ΔcH°(c) | -5160 ± 20 | kJ/mol | [8] |
| Standard Enthalpy of Sublimation | ΔsubH° | 72.5 ± 0.1 | kJ/mol | [14] |
| Heat Capacity (solid, 298.15 K) | Cₚ(s) | 165.6 | J/mol·K | [21] |
Conclusion
The thermochemical properties of this compound are well-established through decades of careful experimental measurement and, more recently, computational analysis. The enthalpies of formation, combustion, and phase change provide a quantitative measure of the molecule's inherent stability and the energy locked within its aromatic structure. The experimental protocols detailed herein, particularly bomb calorimetry and DSC, represent the gold standards for acquiring high-fidelity data. A thorough grasp of these properties and their experimental determination is essential for professionals in chemical synthesis, process engineering, and combustion science, enabling safer, more efficient, and predictable applications of this fundamental aromatic compound.
References
-
Herbinet, O., Marquaire, P., Battin-Leclerc, F., & Pitsch, H. (2007). Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations. The Journal of Physical Chemistry A, 111(28), 6510-20. [Link]
-
Metzger, R. M. (1981). Enthalpies of formation of this compound TCNQ, anthracene TCNQ, TMPD, and TMPD TCNQ, and experimental crystal binding energies of mixed simple regular lattices. The Journal of Chemical Physics, 74(6), 3444-3457. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Rahman, A. (2018). Enthalpy of combustion and enthalpy of formation of this compound by bomb calorimetry. ResearchGate. [Link]
-
Blanquart, G., & Pitsch, H. (2007). Thermochemical Properties of Polycyclic Aromatic Hydrocarbons (PAH) from G3MP2B3 Calculations. The Journal of Physical Chemistry A, 111(28), 6510-6520. [Link]
-
Allison, T. C., & Burgess, D. R. (2015). High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry. Polycyclic Aromatic Compounds, 35(2-4), 135-151. [Link]
-
Scribd. (n.d.). This compound Combustion Energy Analysis. [Link]
-
University of California, Irvine. (n.d.). Bomb Calorimetry: Heat of Combustion of this compound. [Link]
-
University of Missouri-St. Louis. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. [Link]
-
Chirico, R. D., Knipmeyer, S. E., Nguyen, A., & Steele, W. V. (1993). Heat capacities, enthalpy increments, and derived thermodynamic functions for this compound between the temperatures 5K and 440K. ResearchGate. [Link]
-
Prosen, E. J., & Rossini, F. D. (1945). HEATS OF COMBUSTION AND FORMATION OF this compound, THE TWO METHYLNAPHTHALENES, cis AND trans- DECAHYDROthis compound, AND RELATED COMPOUNDS. The Journal of Physical Chemistry, 49(5), 477-484. [Link]
-
Ruscic, B. (n.d.). This compound Enthalpy of Formation. In Active Thermochemical Tables (ATcT). Argonne National Laboratory. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). This compound Condensed phase thermochemistry data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Columbia University. (2016). Bomb Calorimetry: Heat of Combustion of this compound. [Link]
-
Wikipedia. (n.d.). Enthalpy of sublimation. [Link]
-
Prezi. (2024). This compound Balls: A Study of Phase Changes. [Link]
-
Allison, T., & Burgess, D. (2015). High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry. NIST. [Link]
-
Li, Y., Wang, T., Yalamanchi, K. K., Kukkadapu, G., & Sarathy, S. M. (2022). Accurate thermochemistry prediction of extensive Polycyclic aromatic hydrocarbons (PAHs) and relevant radicals. KAUST Repository. [Link]
-
Ribeiro da Silva, M. A., & Matos, M. A. (2010). Phase transition thermodynamics of phenyl and biphenyl naphthalenes. ResearchGate. [Link]
-
Lee, S. K., & Kim, Y. J. (2009). Phase Transitions of this compound and Its Derivatives Confined in Mesoporous Silicas. The Journal of Physical Chemistry C, 113(18), 7571-7578. [Link]
-
Chirico, R. D., Knipmeyer, S. E., Nguyen, A., & Steele, W. V. (1993). The thermodynamic properties to 700 K of this compound and 2,7-dimethylthis compound. The Journal of Chemical Thermodynamics, 25(12), 1461-1494. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 91-20-3). [Link]
-
Quora. (2020). How do you calculate the heat of the formation of this compound?. [Link]
-
Slayden, S. W., & Liebman, J. F. (2010). Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]
-
Kareem, R. O., et al. (2024). Quantum Computing Analysis of this compound Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. [Link]
-
Lee, S. K., & Kim, Y. J. (2009). Phase Transitions of this compound and Its Derivatives Confined in Mesoporous Silicas. ResearchGate. [Link]
-
Jover, J., et al. (2002). Kinetic and thermodynamic stability of this compound oxide and related compounds. A comparative microcalorimetric and computational (DFT) study. The Journal of Organic Chemistry, 67(22), 7676-82. [Link]
-
Pearce, J. N., & Tanner, W. B. (1934). The Heat Capacity and the Free Energy Formation of this compound. UNI ScholarWorks. [Link]
-
Gupta, A. K., & Singh, R. P. (1989). Computer modeling of this compound. The Journal of Chemical Physics, 90(3), 1698-1706. [Link]
-
Homework.Study.com. (n.d.). What happens to the temperature of this compound during melting?. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). This compound Condensed phase thermochemistry data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Barrow, G. M., & McClellan, A. L. (1951). The Thermodynamic Properties of this compound. Journal of the American Chemical Society, 73(2), 573-575. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). This compound Gas phase thermochemistry data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Zhang, R., et al. (2018). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and this compound groups into diamine monomers. ResearchGate. [Link]
-
Scribd. (n.d.). Heating Curve of this compound. [Link]
-
University of California, Irvine. (n.d.). Bomb Calorimetry: Heat of Combustion of this compound. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. prezi.com [prezi.com]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [repository.kaust.edu.sa]
- 6. tandfonline.com [tandfonline.com]
- 7. High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry | NIST [nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. atct.anl.gov [atct.anl.gov]
- 10. scribd.com [scribd.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]
- 14. This compound [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. homework.study.com [homework.study.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scholarworks.uni.edu [scholarworks.uni.edu]
- 21. This compound [webbook.nist.gov]
- 22. This compound [webbook.nist.gov]
- 23. chemistry.montana.edu [chemistry.montana.edu]
- 24. chemistry.montana.edu [chemistry.montana.edu]
- 25. chemistry.montana.edu [chemistry.montana.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Methodological & Application
The Art of Aromatic Architecture: A Laboratory Guide to Naphthalene Synthesis
For the dedicated researcher, scientist, and drug development professional, the synthesis of functionalized aromatic systems is a cornerstone of molecular innovation. Naphthalene, a seemingly simple bicyclic aromatic hydrocarbon, serves as a critical scaffold in a vast array of applications, from pharmaceuticals and agrochemicals to advanced materials. This application note provides an in-depth guide to reliable and reproducible laboratory-scale this compound synthesis, moving beyond mere procedural lists to explain the underlying principles and rationale behind key experimental choices.
Introduction: The Enduring Significance of the this compound Moiety
The this compound ring system is more than a mere structural component; it is a versatile platform for chemical exploration. Its inherent aromaticity provides a stable core, while its distinct alpha and beta positions offer regiochemical control for subsequent functionalization. Understanding the reliable construction of this fundamental scaffold is paramount for any synthetic chemist aiming to develop novel molecular entities. This guide will detail three robust methods for this compound synthesis, each with its own advantages and considerations: the classical Haworth synthesis, the elegant Diels-Alder cycloaddition, and modern palladium-catalyzed annulation techniques.
Protocol 1: The Haworth Synthesis - A Classic Approach to Aromatic Ring Construction
The Haworth synthesis is a venerable and dependable multi-step method for the preparation of polycyclic aromatic hydrocarbons, including this compound.[1][2] Its logical progression of Friedel-Crafts acylation, Clemmensen reduction, and cyclization/aromatization reactions provides a valuable illustration of fundamental organic transformations.[1]
Causality of Experimental Choices
The initial Friedel-Crafts acylation between benzene and succinic anhydride is catalyzed by aluminum chloride, a strong Lewis acid that activates the anhydride towards electrophilic aromatic substitution. The subsequent Clemmensen reduction is specifically chosen to reduce the aryl ketone to an alkyl group without affecting the carboxylic acid. The intramolecular Friedel-Crafts acylation (cyclization) is driven by the formation of a stable six-membered ring, and the final dehydrogenation step establishes the aromaticity of the newly formed ring.
Experimental Workflow: Haworth Synthesis
Caption: Workflow for Diels-Alder Synthesis of a this compound Derivative.
Detailed Laboratory Protocol: Synthesis of 1,2,3,4-Tetraphenylthis compound
[3]
-
In a 100 mL round-bottom flask, dissolve tetraphenylcyclopentadienone (1.0 g, 2.6 mmol) in 1,2-dichlorobenzene (20 mL).
-
Add anthranilic acid (0.72 g, 5.2 mmol) and isoamyl nitrite (1.0 mL, 7.8 mmol) to the flask.
-
Heat the mixture to reflux for 30 minutes. The deep purple color of the dienone should fade.
-
Cool the reaction mixture to room temperature and add 20 mL of ethanol.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a mixture of ethanol and toluene to afford pure 1,2,3,4-tetraphenylthis compound.
| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles |
| Tetraphenylcyclopentadienone | 384.48 | 1.0 g | 2.6 |
| Anthranilic Acid | 137.14 | 0.72 g | 5.2 |
| Isoamyl Nitrite | 117.15 | 1.0 mL | 7.8 |
| 1,2,3,4-Tetraphenylthis compound | 432.57 | Final Product | Variable |
Protocol 3: Palladium-Catalyzed Annulation - A Modern Approach
Modern synthetic chemistry offers powerful tools for the construction of complex aromatic systems, with palladium-catalyzed cross-coupling and annulation reactions being at the forefront. [4]These methods allow for the efficient formation of carbon-carbon bonds under relatively mild conditions.
Causality of Experimental Choices
Palladium catalysts, in combination with appropriate ligands, can facilitate the coupling of various organic electrophiles and nucleophiles. In the context of this compound synthesis, a palladium-catalyzed annulation of an internal alkyne with an ortho-vinyl or ortho-alkynyl aryl halide provides a direct and atom-economical route to substituted naphthalenes. The choice of the palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity.
Experimental Workflow: Palladium-Catalyzed Annulation
Caption: Generalized Workflow for Palladium-Catalyzed this compound Synthesis.
Detailed Laboratory Protocol: Synthesis of a Substituted this compound
[4]
-
To a Schlenk tube, add the o-vinyl aryl halide (1.0 mmol), the internal alkyne (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.05 mmol), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.1 mmol).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol), and a solvent, such as toluene (5 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 110 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Component | Example | Amount |
| o-Vinyl Aryl Halide | 1-Bromo-2-vinylbenzene | 1.0 mmol |
| Internal Alkyne | Diphenylacetylene | 1.2 mmol |
| Palladium Catalyst | Pd(OAc)₂ | 5 mol% |
| Ligand | P(o-tol)₃ | 10 mol% |
| Base | K₂CO₃ | 2.0 equiv |
| Solvent | Toluene | 5 mL |
Purification and Characterization
Purification by Recrystallization
Recrystallization is a standard and effective method for purifying the synthesized this compound. [5]
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents). [6]2. If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. [5][6]
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and purity of the synthesized this compound.
-
¹H NMR: The proton NMR spectrum of unsubstituted this compound exhibits two multiplets in the aromatic region. The α-protons (at C1, C4, C5, and C8) typically appear downfield compared to the β-protons (at C2, C3, C6, and C7) due to greater deshielding. [7]* ¹³C NMR: The carbon NMR spectrum of this compound shows three signals for the ten carbon atoms due to the molecule's symmetry. There are two signals for the protonated carbons (α and β) and one for the quaternary carbons at the ring fusion. [8]
This compound ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm) α-H (4H) ~7.85 (m) Cα: ~128.0 β-H (4H) ~7.48 (m) Cβ: ~125.9 | | | Cquat: ~133.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood. [9][10]* Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [11]* this compound is a flammable solid and is harmful if swallowed. [9][12]It is also suspected of causing cancer. [10]* Avoid inhalation of dust and vapors. [10]* Keep away from heat, sparks, and open flames. [9] Specific Reagent Hazards:
-
Aluminum Chloride: Corrosive and reacts violently with water. Handle with care.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Add slowly and with cooling.
-
Nitrobenzene: Toxic and readily absorbed through the skin.
-
Selenium: Toxic. Handle with extreme care and appropriate containment.
-
Palladium Catalysts and Organometallic Reagents: Often air- and moisture-sensitive. Handle under an inert atmosphere using appropriate techniques (e.g., Schlenk line). [13] Always consult the Safety Data Sheet (SDS) for each chemical before use. [9][10][11][12]
Conclusion
This application note has provided a comprehensive overview of three distinct and reliable methods for the laboratory synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently construct this vital aromatic scaffold for their specific applications. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and the scale of the reaction. With careful execution and adherence to safety protocols, these methods provide a robust foundation for the synthesis of a wide range of this compound-based molecules.
References
-
Sandiego State University. (n.d.). Recrystallization of an Impure Sample of this compound. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Recrystallization. MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
askIITians. (2025, July 15). Explain Haworth synthesis of this compound. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. Retrieved from [Link]
-
Slideshare. (n.d.). crystallization of napthalene. Retrieved from [Link]
-
Vedantu. (n.d.). Explain Haworth synthesis of this compound class 11 chemistry CBSE. Retrieved from [Link]
-
Quora. (2018, May 20). How will you prepare the this compound by Haworth's method? Retrieved from [Link]
-
Huang, Q., & Larock, R. C. (2002). Synthesis of substituted naphthalenes by the palladium-catalyzed annulation of internal alkynes. Organic Letters, 4(15), 2505–2508. [Link]
-
Scribd. (n.d.). Recrystallization of Phthalic Acid and this compound. Retrieved from [Link]
-
BC Chemistry. (n.d.). The Diels-Alder Reaction. Retrieved from [Link]
-
MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2291. [Link]
-
ResearchGate. (2021). Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers. Retrieved from [Link]
-
Scribd. (n.d.). Haworth Synthesis. Retrieved from [Link]
-
SciSpace. (2008). Synthesis of Dihydronaphthalenes via Aryne Diels—Alder Reactions. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. Retrieved from [Link]
-
Scribd. (n.d.). Diels-Alder Experiment. Retrieved from [Link]
-
ResearchGate. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
Chegg. (2022, April 28). Solved Based on 1H NMR and 13C NMR of this compound, explain. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PAH: Anthracene and phenanthrene. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2021). Synthesis of Substituted Naphthalenes by 1,4-Palladium Migration Involved Annulation with Internal Alkynes. Retrieved from [Link]
-
YouTube. (2023, August 31). Synthesis of this compound by Diels-Alder reaction. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). CHEM-333: Lab experiment 11: The Diels-Alder Reaction. Retrieved from [Link]
- Konovalov, A. I., et al. (2004). Diels—Alder reaction between this compound and N phenylmaleimide under mild conditions. Russian Chemical Bulletin, 53(1), 1-5.
-
Jasperse, C. (n.d.). Diels-Alder Lab. Retrieved from [Link]
-
White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Palladium-catalyzed three-component annulation reaction involving multiple C–H activation. Organic Chemistry Frontiers. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Loba Chemie. (n.d.). This compound FOR SYNTHESIS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium/norbornene-catalyzed C–H bond activation and annulation to construct polycyclic aromatic hydrocarbon-based. Retrieved from [Link]
-
ResearchGate. (2012). A New, Safe and Convenient Procedure for Reduction of this compound and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. Retrieved from [Link]
-
Organic Syntheses. (2007, September 27). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. Explain Haworth synthesis of this compound class 11 chemistry CBSE [vedantu.com]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis of substituted naphthalenes by the palladium-catalyzed annulation of internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. chegg.com [chegg.com]
- 8. This compound(91-20-3) 13C NMR [m.chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. One moment, please... [oxfordlabfinechem.com]
- 12. lobachemie.com [lobachemie.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Purification of Naphthalene by Sublimation
Introduction: The Rationale for High-Purity Naphthalene and the Elegance of Sublimation
This compound, a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, is a cornerstone chemical intermediate in the synthesis of a vast array of organic compounds, including dyes, pigments, and pharmaceuticals.[1] Its utility in research and development, particularly in the pharmaceutical industry, necessitates a high degree of purity. The presence of impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications.
While several purification techniques exist, sublimation offers a uniquely advantageous method for refining this compound.[2] Sublimation is the phase transition of a substance directly from the solid to the gaseous state, without passing through the intermediate liquid phase.[3][4] This process is particularly well-suited for organic compounds like this compound that possess a relatively high vapor pressure at temperatures below their melting point.[5][6] The primary advantage of sublimation lies in its ability to separate volatile solids from non-volatile impurities with exceptional efficiency, often yielding a product of greater than 99.9% purity.[7] Furthermore, as a solvent-free method, sublimation is an environmentally friendly or "green" chemistry technique that minimizes chemical waste and eliminates the risk of solvent contamination in the final product.[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of this compound using sublimation. We will delve into the theoretical underpinnings of this technique, present detailed protocols for both atmospheric and vacuum sublimation, and provide essential safety and handling information.
Physicochemical Properties of this compound: A Foundation for Sublimation
A thorough understanding of this compound's physical and chemical properties is paramount for the successful design and execution of a sublimation protocol. These properties dictate the optimal temperature and pressure conditions for efficient purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ | [10] |
| Molecular Weight | 128.17 g/mol | [11] |
| Appearance | White crystalline solid | [10][12] |
| Odor | Characteristic "mothball" odor | [1] |
| Melting Point | 80-82 °C (lit.) | [11] |
| Boiling Point | 218 °C (lit.) | [11] |
| Vapor Pressure | 0.03 mm Hg at 25 °C | [11] |
| Sublimation Point | Sublimes at ~80 °C at atmospheric pressure | [3] |
| Solubility | Insoluble in water, soluble in organic solvents | [10] |
| Enthalpy of Sublimation | ~72.5 kJ/mol | [13] |
This compound's ability to sublime readily at atmospheric pressure around its melting point is a key characteristic that makes this purification technique viable.[3] The process can be further optimized by reducing the pressure, which lowers the required sublimation temperature, a critical consideration for preventing thermal degradation of the compound.[8]
The Sublimation Workflow: A Visual Guide
The following diagram illustrates the fundamental steps involved in the purification of this compound by sublimation.
Caption: A schematic overview of the this compound purification process by sublimation.
Experimental Protocols: A Step-by-Step Guide
The choice between atmospheric and vacuum sublimation depends on the nature of the impurities and the desired purity of the final product. Vacuum sublimation is generally preferred for its ability to lower the required temperature and enhance the efficiency of the process.
Protocol 1: Atmospheric Pressure Sublimation
This method is suitable for separating this compound from non-volatile impurities when a high vacuum setup is unavailable or not required.
Materials and Equipment:
-
Impure this compound
-
Two Petri dishes or a beaker and a round-bottom flask
-
Hot plate
-
Wire gauze
-
Ice
-
Spatula
-
Weighing paper
-
Melting point apparatus
Procedure:
-
Sample Preparation: Place a small amount (e.g., 1 gram) of impure this compound into the bottom of a 200 ml beaker.[4]
-
Apparatus Assembly: Cover the beaker with a round-bottom flask filled with cold water or ice.[4] This will serve as the cold surface for the deposition of purified this compound.
-
Heating: Place the beaker on a hot plate with a wire gauze to ensure even heat distribution.[14] Gently heat the beaker.
-
Sublimation and Deposition: As the this compound is heated, it will sublime and the resulting vapor will come into contact with the cold surface of the flask. The purified this compound will then deposit as crystals on the exterior of the flask and the upper walls of the beaker.[4]
-
Completion and Cooling: Continue heating until no more white fumes are observed rising from the sample. Turn off the hot plate and allow the apparatus to cool to room temperature.
-
Crystal Collection: Carefully remove the flask and scrape the purified this compound crystals from its surface and the beaker walls onto a pre-weighed piece of weighing paper.
-
Analysis: Determine the mass of the purified this compound and measure its melting point to assess its purity. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Vacuum Sublimation
This is the preferred method for achieving high-purity this compound, as it allows for sublimation at a lower temperature, minimizing the risk of thermal decomposition and more effectively separating it from impurities with low vapor pressures.[15]
Materials and Equipment:
-
Impure this compound
-
Vacuum sublimation apparatus (including a sublimation flask and a cold finger)
-
Vacuum pump or water aspirator with thick-walled tubing
-
Heating mantle or heat gun
-
Source of cold water for the cold finger
-
Spatula
-
Weighing paper
-
Melting point apparatus or Gas Chromatograph (GC) for purity analysis
Procedure:
-
Sample Preparation: Place the impure, dry this compound into the bottom of the sublimation apparatus.[14] It is crucial that the sample is dry to prevent condensation from interfering with the sublimation process.[14]
-
Apparatus Assembly: Lightly grease the joints of the sublimation apparatus and assemble the cold finger.[14]
-
Applying Vacuum: Connect the apparatus to a vacuum source using thick-walled tubing and apply the vacuum.[14] Ensure all connections are secure and there are no leaks.
-
Cooling the Cold Finger: Once a stable vacuum is achieved, circulate cold water through the cold finger.[14] It is important to apply the vacuum before cooling to prevent atmospheric moisture from condensing on the cold finger.[16]
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or by waving a heat gun.[14] Sublimation should commence within a few minutes.
-
Sublimation and Deposition: The this compound will sublime and deposit as pure crystals on the cold finger.[8]
-
Completion and Cooling: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Venting and Crystal Collection: Slowly and carefully vent the apparatus to atmospheric pressure. An abrupt release of pressure can dislodge the purified crystals.[16] Remove the cold finger and scrape the purified this compound crystals onto a pre-weighed piece of weighing paper.
-
Analysis: Determine the mass of the purified this compound and assess its purity using melting point determination or gas chromatography.
Safety and Handling Precautions
This compound is a flammable solid and is harmful if swallowed or inhaled.[17][18] It is also suspected of causing cancer.[17] Therefore, it is imperative to handle this compound with appropriate safety measures in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this compound.[17][19]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust and vapors.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[17][19] Use non-sparking tools when handling the material.[20]
-
Handling: Avoid creating dust.[17] Wash hands thoroughly after handling.[20] Do not eat, drink, or smoke in the work area.[20]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[18]
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
Troubleshooting and Expert Insights
-
Low Yield: If the yield of purified this compound is low, ensure that the vacuum is sufficient and that there are no leaks in the system. Check that the heating temperature is adequate but not excessive, as overheating can lead to decomposition.
-
Contamination of Product: If the purified product is contaminated, ensure that the initial sample was completely dry. Also, verify that the temperature gradient between the heating source and the cold finger is significant enough to prevent less volatile impurities from subliming.
-
Charring of the Sample: If the impure sample chars, the heating temperature is too high. Reduce the heat and ensure it is applied evenly.[14]
Conclusion
Sublimation is a powerful and elegant technique for the purification of this compound, offering high efficiency and the benefits of a solvent-free process. By carefully controlling the temperature and pressure, researchers can obtain high-purity this compound suitable for the most demanding applications in research, development, and pharmaceutical synthesis. Adherence to the detailed protocols and safety guidelines presented in this application note will enable scientists to consistently and safely achieve their purification goals.
References
- Anonymous. (n.d.). Sublimation (phase transition). Google Vertex AI Search.
- Penta s.r.o. (2024, September 18). This compound - SAFETY DATA SHEET.
- Wikipedia. (n.d.). This compound.
- National Pesticide Information Center. (n.d.). This compound Technical Fact Sheet.
- NCBI Bookshelf. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound, 1-Methylthis compound, and 2-Methylthis compound.
- Anonymous. (n.d.). This compound (C10H8) properties.
- Anonymous. (2024, August 16). This compound.
- Alfa Chemistry. (n.d.). This compound - Properties and Uses - Environmental Governance.
- Vedantu. (n.d.). This compound: Structure, Uses & Key Facts Explained.
- Chemistry Online @ UTSC. (n.d.). Sublimation Theory.
- Anonymous. (n.d.). This compound is a CARCINOGEN - Hazardous Substance Fact Sheet.
- CDH Fine Chemical. (n.d.). This compound CAS No 91-20-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Carl ROTH. (n.d.). This compound - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
- Flinn Scientific. (2024, April 22). This compound SDS (Safety Data Sheet).
- Scribd. (n.d.). This compound Purification by Sublimation.
- Chemistry LibreTexts. (2022, April 7). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory.
- Anonymous. (2021, July 16). Experimental No. (5) Sublimation Sublimation Purpose of experimental Purification of solid sublimed substances (this compound).
- National Institute of Standards and Technology. (n.d.). This compound - the NIST WebBook.
- ChemicalBook. (n.d.). 91-20-3(this compound) Product Description.
- Chemistry For Everyone. (2025, June 9). What Are The Advantages And Disadvantages Of Sublimation?.
- Wikipedia. (n.d.). Sublimation (phase transition).
- Chemistry LibreTexts. (2022, April 7). 6.3A: Overview of Sublimation.
- Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds.
- Chemistry LibreTexts. (2022, April 7). 7.28: Vacuum Sublimation.
- Anonymous. (n.d.). The sublimation set up before (left) and after (right).
- Anonymous. (2020, January 21). Why does this compound sublime at room temperature if its melting point is 80 degrees?.
- ECHEMI. (n.d.). What are disadvantages of using sublimation vs. recrystallization as a method of purification?.
Sources
- 1. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. quora.com [quora.com]
- 7. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. This compound: Structure, Uses & Key Facts Explained [vedantu.com]
- 11. 91-20-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound [webbook.nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 20. pentachemicals.eu [pentachemicals.eu]
Quantitative Analysis of Naphthalene in Diverse Matrices by Gas Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), is a significant analyte in environmental monitoring, industrial hygiene, and pharmaceutical quality control due to its toxicity and regulatory status. This application note presents a comprehensive guide to the determination of this compound in air, water, and soil/solid matrices using Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). We provide detailed, field-proven protocols for sample collection, preparation, and GC analysis, emphasizing the rationale behind critical experimental parameters to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative for this compound Detection
This compound (C₁₀H₈) is a white, crystalline solid with a characteristic odor, known for its use in mothballs, chemical synthesis, and its natural occurrence in fossil fuels.[1] Its presence in the environment and in consumer or pharmaceutical products is a significant concern. The U.S. Environmental Protection Agency (EPA) classifies this compound as a Hazardous Air Pollutant (HAP), and the International Agency for Research on Cancer (IARC) has designated it as possibly carcinogenic to humans.[2][3] Consequently, robust and reliable analytical methods are required for its quantification at trace levels in various matrices.
Gas chromatography is the premier technique for this compound analysis due to its high resolving power, sensitivity, and compatibility with various sample introduction techniques and detectors. When coupled with a Flame Ionization Detector (FID), it offers excellent sensitivity for hydrocarbons. For enhanced selectivity and confident identification, a Mass Spectrometer (MS) is the detector of choice, providing structural information based on the analyte's mass-to-charge ratio.
This guide provides the foundational principles and step-by-step protocols necessary to develop and validate a GC method for this compound, tailored for professionals in research and regulated industries.
Principle of the Method
The core of this application is the separation of this compound from other matrix components using gas-liquid chromatography.
-
Injection & Volatilization: A prepared sample extract is injected into a heated GC inlet, where the this compound and other volatile/semi-volatile compounds are vaporized.
-
Chromatographic Separation: A high-purity inert carrier gas (e.g., Helium, Hydrogen) sweeps the vaporized sample onto a capillary column. The column contains a stationary phase, a thin film of a high-molecular-weight polymer coated on the inner wall. This compound separates from other compounds based on its boiling point and its differential partitioning between the mobile (carrier gas) and stationary phases. A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically chosen for optimal resolution and peak shape for aromatic compounds like this compound.
-
Detection & Quantification: As this compound elutes from the column, it enters a detector.
-
Flame Ionization Detector (FID): The eluent is burned in a hydrogen-air flame, producing ions. The current generated by these ions is proportional to the mass of carbon atoms, allowing for sensitive quantification.
-
Mass Spectrometer (MS): The eluent is ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio (m/z). This compound produces a characteristic dominant molecular ion at m/z 128, providing highly specific identification and quantification.[3]
-
The entire analytical process, from sample receipt to data generation, follows a systematic workflow.
Apparatus, Reagents, and Materials
-
Gas Chromatograph: A system equipped with a split/splitless or PTV inlet, programmable oven, and either an FID or MS detector.[4]
-
GC Column: A fused-silica capillary column. A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) is highly recommended for its versatility and performance with PAHs.[5][6]
-
Reagents & Solvents: HPLC or pesticide grade n-hexane, dichloromethane, carbon disulfide, and toluene.[2]
-
This compound Standard: Certified reference material (CRM) of this compound (>99% purity).
-
Gases: High purity (≥99.999%) Helium or Hydrogen for carrier gas; Hydrogen and compressed air for FID.
-
Glassware: Class A volumetric flasks, pipettes, autosampler vials with Teflon-lined caps, separatory funnels, and concentration tubes (Kuderna-Danish).
-
Sample Preparation Equipment:
Recommended Protocols
The choice of sample preparation is critical and depends entirely on the sample matrix. Below are validated starting protocols.
Protocol 1: this compound in Air (NIOSH S292 Method Adaptation)
This protocol is designed for occupational exposure monitoring.
-
Sample Collection:
-
Calibrate a personal sampling pump to a flow rate of 0.2 L/min.
-
Attach a charcoal sorbent tube (100 mg/50 mg sections) to the pump.
-
Collect a 10-200 L air sample. The larger volume is required to achieve a higher mass loading on the tube, which improves desorption efficiency.[8]
-
After sampling, cap the tubes and store them at 4°C until analysis.
-
-
Sample Preparation (Desorption):
-
Carefully break the ends of the charcoal tube and transfer the front (100 mg) and back (50 mg) sections to separate 2 mL autosampler vials.
-
Add 1.0 mL of carbon disulfide to each vial. Causality: Carbon disulfide is an excellent solvent for nonpolar compounds like this compound and is volatile enough for GC analysis, but it is highly toxic and flammable and must be handled in a fume hood.
-
Cap the vials and let them stand for 30 minutes with occasional agitation to ensure complete desorption.
-
-
Analysis: Inject 1-2 µL of the desorbed solution into the GC system.
Protocol 2: this compound in Water (EPA 610 Method Adaptation)
This protocol is suitable for wastewater and other aqueous samples.
-
Sample Collection: Collect a 1 L water sample in an amber glass bottle. If residual chlorine is present, add 80 mg of sodium thiosulfate. Store at 4°C.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Measure the sample volume by marking the meniscus and transferring the entire sample to a 2 L separatory funnel.[4]
-
Add 60 mL of dichloromethane to the empty sample bottle, rinse the walls, and transfer the solvent to the separatory funnel.
-
Extract the sample by shaking the funnel for 2 minutes, venting periodically. Causality: Dichloromethane is a dense, water-immiscible solvent effective for extracting PAHs. Shaking increases the surface area contact between the two phases, maximizing extraction efficiency.
-
Allow the layers to separate (approx. 10 minutes) and drain the lower organic layer into a flask.
-
Perform two more extractions with fresh 60 mL aliquots of dichloromethane, combining all extracts.
-
Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish apparatus.
-
-
Analysis: Inject 1-2 µL of the final extract into the GC system.
Protocol 3: this compound in Soil & Solids (SPME Adaptation)
This protocol offers a rapid, solvent-free alternative for solid matrices.[11]
-
Sample Preparation:
-
Weigh 2-5 g of the homogenized soil sample into a 20 mL headspace vial.
-
Add a micro stir bar and seal the vial with a Teflon-lined septum.
-
-
Headspace SPME Extraction:
-
Place the vial in a heating block or autosampler agitator set to 80°C. Causality: Heating the sample increases the vapor pressure of this compound, partitioning it from the solid matrix into the vial's headspace, making it available for extraction by the SPME fiber.
-
Equilibrate the sample for at least 8 hours to ensure a stable headspace concentration.[11]
-
Expose an 85 µm polyacrylate (PA) or similar SPME fiber to the headspace for 30-60 minutes while agitating.
-
-
Analysis (Desorption):
-
Immediately transfer the fiber to the heated GC inlet (e.g., 260°C) where the trapped this compound is thermally desorbed directly onto the GC column for analysis.[12]
-
GC System Configuration & Method Parameters
The following tables provide validated starting parameters for GC-FID and GC-MS analysis. Optimization may be required based on your specific instrumentation and sample complexity.
Table 1: Recommended GC Method Parameters | Parameter | GC-FID Setting | GC-MS Setting | Rationale | | :--- | :--- | :--- | :--- | | Inlet | Splitless, 275°C | Splitless, 275°C | Ensures complete vaporization of this compound without thermal degradation. Splitless mode maximizes sensitivity for trace analysis. | | Carrier Gas | Helium or Hydrogen | Helium | Helium is the standard for MS compatibility. Hydrogen can be used with FID for faster analysis and higher efficiency. | | Flow Rate | 1.4 mL/min (constant flow) | 1.4 mL/min (constant flow) | Provides optimal column efficiency and peak resolution. | | Column | 30 m x 0.25 mm, 0.25 µm, 5% phenyl-methylpolysiloxane (HP-5MS or equivalent) | | Oven Program | 50°C (hold 1 min), then 10°C/min to 325°C (hold 5 min) | 50°C (hold 1 min), then 8°C/min to 200°C, then 10°C/min to 300°C | The initial hold focuses analytes at the column head. The ramp separates compounds by boiling point. A final hold bakes out heavier matrix components.[6][9] | | Injection Vol. | 1 µL | 1 µL | Standard volume for capillary columns. |
Table 2: Detector-Specific Parameters | Parameter | GC-FID Setting | GC-MS Setting | Rationale | | :--- | :--- | :--- | :--- | | Detector Temp. | 325°C | N/A | Prevents condensation of analytes in the detector. | | H₂ Flow | 30 mL/min | N/A | Fuel for the flame. | | Air Flow | 300 mL/min | N/A | Oxidant for the flame. | | Makeup Gas | Nitrogen, 30 mL/min | N/A | Sweeps column effluent through the detector quickly to minimize peak broadening. | | MS Source Temp. | 230°C | Ionizes eluting compounds without excessive fragmentation. | | MS Quad Temp. | 150°C | Maintains ion path stability. | | Ionization Mode | N/A | Electron Ionization (EI), 70 eV | Standard, robust ionization energy that produces repeatable fragmentation patterns. | | Acquisition | N/A | Scan (50-500 amu) or SIM | Scan mode is for general screening. Selected Ion Monitoring (SIM) of m/z 128 provides maximum sensitivity and selectivity for this compound. |
Calibration and Quantification
Accurate quantification relies on a well-defined calibration curve.
-
Stock Standard: Prepare a 1000 µg/mL stock solution of this compound in toluene or other suitable solvent.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards that bracket the expected sample concentration range. A typical range might be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Calibration Curve: Analyze each standard under the same conditions as the samples. Plot the instrument response (peak area) against the concentration.
-
Linearity Check: Perform a linear regression on the data. The coefficient of determination (r²) must be ≥ 0.995 for the curve to be considered valid.
-
Quantification: Calculate the concentration of this compound in the prepared sample extracts using the regression equation from the calibration curve. Adjust the final result to account for the initial sample weight/volume and any dilution factors.
Data Analysis and System Suitability
-
Peak Identification: The this compound peak is identified by its retention time, which should match that of a known standard. For GC-MS, identification is confirmed by the presence of the target ion (m/z 128) and qualifying ions.
-
System Suitability: Before analyzing samples, inject a mid-level standard to verify system performance. Key acceptance criteria include:
-
Peak Tailing Factor: Should be between 0.9 and 1.5.
-
Repeatability: Multiple injections should yield a peak area relative standard deviation (RSD) of < 15%.
-
Conclusion
Gas chromatography offers a robust, sensitive, and specific platform for the determination of this compound in a wide variety of matrices. By selecting the appropriate sample preparation protocol—be it thermal desorption for air, liquid-liquid extraction for water, or SPME for solids—and coupling it with a well-optimized GC-FID or GC-MS method, laboratories can achieve reliable and accurate quantification. The protocols and parameters provided herein serve as a validated starting point for method development, enabling researchers and quality control professionals to generate high-quality data for environmental assessment, safety compliance, and product quality assurance.
References
- NIOSH. (n.d.). NIOSH Analytical Method, this compound, S292, (Set T). CDC Stacks.
- Anjaneyulu, Y., et al. (2006). Determination of this compound Content by Gas Chromatography. Asian Journal of Chemistry, 18(4), 2737-2741.
- ASTM International. (n.d.). D1840 Standard Test Method for this compound Hydrocarbons in Aviation Turbine Fuels by Ultraviolet Spectrophotometry.
- eralytics. (n.d.). ASTM D1840.
- Shimadzu Scientific Instruments. (n.d.). Standard Test Method for Quantifying this compound with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840.
- ASTM International. (n.d.). ASTM D1840-03 - Standard Test Method for this compound Hydrocarbons in Aviation Turbine Fuels by Ultraviolet Spectrophotometry.
- ASTM International. (1998). Standard Test Method for this compound Hydrocarbons in Aviation Turbine Fuels by Ultraviolet Spectrophotometry. Manual on Hydrocarbon Analysis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- OSHA. (1982). This compound Method no.: 35.
- UMass ScholarWorks. (n.d.). Comparison Of this compound Ambient Air Sampling & Analysis Methods At Former Manufactured Gas Plant (MGP) Remediation Sites.
- Klotz, K., et al. (2020). This compound – Determination of 1,2-dihydroxythis compound, 1-naphthol and 2-naphthol in urine by GC-MS. The MAK Collection for Occupational Health and Safety, 5(4).
- OSHA. (n.d.). This compound.
- Journal of Chromatographic Science. (n.d.). Analysis of this compound Residues in Textile Samples by GC–FID Using Sol-Gel-Derived SPME Fiber.
- Applied and Environmental Microbiology. (n.d.). This compound Degradation and Incorporation of this compound-Derived Carbon into Biomass by the ThermophileBacillus thermoleovorans.
- Arabian Journal of Chemistry. (n.d.). Gas chromatograph–mass spectrometry determination of carcinogenic this compound, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh.
- Kenessov, B., et al. (2018). Quantification of this compound in soil using solid-phase microextraction, gas-chromatography with mass-spectrometric detection and standard addition method. ResearchGate.
- Garcia-Arrona, R., et al. (n.d.). A Screening Method for Polycyclic Aromatic Hydrocarbons Determination in Water by Headspace SPME with GC-FID. ResearchGate.
- Olatunji, O.S., et al. (2014). Determination of polycyclic aromatic hydrocarbons [PAHs] in processed meat products using gas chromatography - flame ionization detector. PubMed.
- Lotus Consulting. (2008). This compound in Ambient Air by GC/MS-MS Detection.
- Parker Hannifin Manufacturing Ltd. (n.d.). Application Note: An evaluation of the analysis of polyaromatic hydrocarbons (PAHs) using a gas chromatograph-flame ionisation detector (GC-FID) with generated & cylinder/compressor gases.
- EPA. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons.
Sources
- 1. This compound | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. lotusinstruments.com [lotusinstruments.com]
- 4. epa.gov [epa.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Bot Verification [merel.si]
- 7. NIOSH Analytical Method, this compound, S292, (Set T) [stacks.cdc.gov]
- 8. osha.gov [osha.gov]
- 9. Gas chromatograph–mass spectrometry determination of carcinogenic this compound, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Naphthalene as a Versatile Starting Material for Dye Synthesis
Introduction: Naphthalene - From Coal Tar to Chromophores
This compound, a simple bicyclic aromatic hydrocarbon, is a foundational raw material in the organic chemical industry, primarily sourced from coal tar and petroleum refining.[1][2] While its most familiar application is as a moth repellent, its true value in industrial synthesis lies in its role as a versatile precursor for a vast array of organic compounds.[3][4] For researchers and professionals in dye chemistry, this compound is not merely a starting material but a scaffold, providing the essential aromatic framework for building complex, vibrant, and durable colorants.[5][6] Its derivatives, such as naphthols and naphthylamines, are critical intermediates in the production of some of the most important classes of synthetic dyes, particularly azo and indigoid dyes.[3][7]
This guide provides an in-depth exploration of the synthetic routes starting from this compound to produce high-value dyes. We will delve into the mechanistic underpinnings of these transformations, provide field-proven protocols, and explain the causality behind critical experimental choices, offering a comprehensive resource for laboratory and industrial applications.
Section 1: The Cornerstone of Azo Dyes - Diazotization and Coupling
More than half of all commercial dyes are azo dyes, characterized by the functional group R−N=N−R′, the "azo" group, which connects two aromatic rings.[8] This extended system of conjugated π electrons is responsible for the intense color of these compounds.[9] The synthesis of azo dyes from this compound derivatives is a classic yet powerful two-stage process: the formation of a diazonium salt (diazotization) and its subsequent reaction with an activated aromatic compound (azo coupling).[10][11]
Principle of Azo Dye Synthesis
-
Diazotization: A primary aromatic amine, such as 1-naphthylamine, is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C) in an acidic medium.[9] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid like hydrochloric acid (HCl).[12] This reaction converts the amino group into a highly reactive diazonium salt (−N₂⁺). Maintaining a low temperature is critical because diazonium salts are unstable and can decompose at warmer temperatures, releasing nitrogen gas.[13]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then introduced to a solution containing an electron-rich aromatic coupling component.[14][15] this compound derivatives, particularly naphthols (like 1-naphthol and 2-naphthol), are excellent coupling agents.[14][16] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring, typically at the para-position to the activating group (e.g., -OH).[11][15] If the para-position is blocked, coupling occurs at an ortho-position.[15] The pH of the coupling medium is crucial; phenols and naphthols are typically coupled under mildly alkaline conditions to deprotonate the hydroxyl group into a more strongly activating phenoxide or naphthoxide ion.[15][17]
Workflow: General Synthesis of this compound-Based Azo Dyes
The following diagram outlines the fundamental workflow for producing an azo dye starting from the raw material, this compound.
Caption: Overall workflow from this compound to a finished azo dye.
Key Intermediates from this compound
1. Synthesis of 1-Naphthylamine (α-Naphthylamine) 1-Naphthylamine is a primary precursor for many dyes.[18] It is typically prepared by the reduction of 1-nitrothis compound.[18][19]
Protocol: Reduction of 1-Nitrothis compound to 1-Naphthylamine [19]
-
Materials: 1-nitrothis compound (173 g), iron turnings (200 g), 30% hydrochloric acid (10 ml), water (100 ml), sodium carbonate.
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, add the iron turnings, water, and hydrochloric acid.
-
Heat the mixture to 50°C until the evolution of hydrogen gas ceases.
-
Add the 1-nitrothis compound in small portions over approximately 4 hours, using external cooling to maintain the temperature at 50°C. Causality: Adding the nitro-compound too quickly can lead to an uncontrolled exothermic reaction and the formation of undesired azo byproducts.[19]
-
Once the addition is complete, make the mixture distinctly alkaline by adding sodium carbonate. This neutralizes the acid and precipitates iron hydroxides.
-
The product, 1-naphthylamine, can be isolated by steam distillation.
-
The distilled product is separated from the aqueous layer, melted, dried at 110°C, and further purified by vacuum distillation to yield a colorless crystalline solid (m.p. 50°C).[19]
-
2. Naphthols as Coupling Components 1-Naphthol and 2-Naphthol (β-Naphthol) are the most common coupling agents derived from this compound. Their hydroxyl group strongly activates the aromatic ring system, making them highly receptive to electrophilic attack by the diazonium ion.[16] 2-Naphthol typically couples at the 1-position, while 1-naphthol couples at the 4-position.
Application Protocol 1: Synthesis of 1-Phenylazo-2-naphthol (Sudan I)
This protocol details the synthesis of a vibrant orange-red azo dye, often used as a solvent dye. It is prepared by the diazotization of aniline and subsequent coupling with 2-naphthol.[9]
Mechanism of Coupling The reaction proceeds via electrophilic aromatic substitution. The π-electrons of the activated naphthol ring attack the terminal nitrogen of the diazonium ion. A resonance-stabilized intermediate is formed, which then loses a proton to restore aromaticity and yield the final azo compound.[15]
Caption: Mechanism of electrophilic substitution in azo coupling.
Detailed Step-by-Step Protocol [9]
-
Part A: Diazotization of Aniline
-
In a 250 mL beaker, dissolve aniline (5 mL) in a mixture of concentrated HCl (15 mL) and water (15 mL).
-
Cool the resulting solution to below 5°C in an ice-salt bath with constant stirring. The aniline hydrochloride may precipitate as a fine slurry.
-
In a separate beaker, dissolve sodium nitrite (4 g) in water (15 mL).
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride slurry. Maintain the temperature between 0-5°C throughout the addition. Causality: This ensures the formation and stability of the benzenediazonium chloride intermediate.[9] The resulting solution should be clear.
-
-
Part B: Coupling Reaction
-
In a separate 400 mL beaker, dissolve 2-naphthol (8 g) in a solution of sodium hydroxide (5 g) in water (50 mL).
-
Cool this alkaline naphthol solution in an ice bath to 0-5°C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.
-
An immediate reaction occurs, forming a brilliant orange-red precipitate of 1-phenylazo-2-naphthol.[9][13][17]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any unreacted salts.
-
Dry the product in a desiccator or a low-temperature oven.
-
Data Presentation
| Property | Value |
| Compound Name | 1-Phenylazo-2-naphthol (Sudan I) |
| Chemical Formula | C₁₆H₁₂N₂O |
| Molar Mass | 248.28 g/mol |
| Appearance | Orange-red crystalline solid |
| Melting Point | 131-133 °C |
Section 2: An Alternative Pathway - this compound to Indigo
While azo dyes represent the largest class of colorants derived from this compound intermediates, other important dyes can also be synthesized. Indigo, the iconic blue dye of denim jeans, has historically been produced from plants, but chemical synthesis now dominates production.[20] A key industrial method, the Heumann synthesis, can utilize this compound as its ultimate starting material.[20]
Application Note 2: Chemical Synthesis of Indigo from this compound
This pathway is more complex than azo dye synthesis and involves several distinct stages.
Principle of the Heumann Synthesis [20] The process begins with the oxidation of this compound to phthalic anhydride. This is then converted to phthalimide and subsequently to anthranilic acid. The anthranilic acid is reacted with chloroacetic acid to form N-phenylglycine-o-carboxylic acid, which, upon fusion with alkali, cyclizes to form indoxyl. In the final step, indoxyl is air-oxidized to the insoluble blue pigment, indigo.[20]
Workflow: this compound to Indigo Chemical Synthesis
Caption: Multi-step chemical synthesis of Indigo dye from this compound.
Application Note 3: Biosynthesis of Indigo
An innovative and environmentally conscious approach involves using microorganisms. Certain bacteria that have the genetic machinery to degrade this compound can be harnessed to produce indigo.[21][22]
Principle of Biosynthesis Strains of bacteria, such as Pseudomonas sp., possess an enzyme called this compound dioxygenase.[21][23] This enzyme, which normally initiates the breakdown of this compound, can also oxidize indole (which can be added to the growth medium) to form indoxyl.[21] As in the chemical synthesis, two molecules of indoxyl then spontaneously air-oxidize to form the blue indigo dye.[23][24] This biotechnological route offers a promising alternative to harsh chemical processes.[21][22]
Conclusion
This compound's journey from a simple aromatic hydrocarbon to the core of a vibrant dye molecule exemplifies the elegance and utility of organic synthesis. Through fundamental reactions like nitration, reduction, diazotization, and coupling, this compound is transformed into a vast portfolio of azo dyes, spanning the entire color spectrum.[8][25] Furthermore, more complex synthetic and biosynthetic pathways allow its conversion into other historically significant dyes like indigo.[20][21] The protocols and principles outlined in this guide demonstrate that a deep understanding of reaction mechanisms and experimental conditions allows researchers to harness the full potential of this compound as a premier starting material for dye development.
References
-
Journal of Nanostructures. (n.d.). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of acid and nucleophile catalysis of the diazotization of 1-naphthylamine. Retrieved from [Link]
-
Textile Learner. (2021). Naphthol Dyes and Dyeing Process, Stripping and Fastness Properties. Retrieved from [Link]
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
-
Vipul Organics. (2019). Introduction to Napthols. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]
-
PubMed. (2014). Biosynthesis of indigo dye by newly isolated this compound-degrading strain Pseudomonas sp. HOB1 and its application in dyeing cotton fabric. Retrieved from [Link]
-
Progress in Color, Colorants and Coatings. (2015). This compound-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Innovations in Dye Synthesis: The Evolving Role of this compound-Based Intermediates. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
PubMed. (1991). [Study on biosynthesis of indigo involving transferring this compound plasmid DNA from Pseudomonas to E. coli]. Retrieved from [Link]
-
Dyeman. (n.d.). Naphtol & Diazo. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1-naphthylamine. Retrieved from [Link]
-
JoVE. (2023). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]
-
PubMed. (1983). Expression of this compound oxidation genes in Escherichia coli results in the biosynthesis of indigo. Retrieved from [Link]
-
PubMed. (1986). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Significance of 1,3,6-Naphthalenetrisulfonic Acid in Azo Dye Production. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazo coupling of aryl diazonium salts with 1-naphthol under solvent-free conditions. Retrieved from [Link]
- Google Patents. (n.d.). CA1241664A - Process for the preparation of 1-naphthylamine.
-
Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Retrieved from [Link]
-
Shamrock Industries. (n.d.). Dye Intermediates. Retrieved from [Link]
-
Steinmetz Overseas. (n.d.). This compound based. Retrieved from [Link]
-
Research & Reviews in Biotechnology and Biosciences. (2015). Synthesis of azo dye by coupling of diazonium salt with α-naphthol, β. Retrieved from [Link]
-
Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]
-
Institute for Color Science and Technology. (2015). This compound-Based Azo Dyes: Synthesis, Characterization and Dyeing Performance on Polyester Fibers. Retrieved from [Link]
-
Testbook. (n.d.). [Solved] Coupling of benzene diazonium chloride with 1-naphthol in al. Retrieved from [Link]
-
ResearchGate. (n.d.). Indigoids biosynthesis pathway by this compound dioxygenase. Retrieved from [Link]
- Google Patents. (n.d.). CN103288689A - Preparation method of 1-naphthylamine 8-sulfonic acid.
-
Knowde. (n.d.). This compound Industrial Applications - From Mothballs To Pigments. Retrieved from [Link]
-
MK Science Set Publishers. (2024). Indigo – Development of Chemical Synthesis Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). One-step catalytic amination of this compound to naphthylamine with exceptional yield. Retrieved from [Link]
-
EPA NEPIC. (n.d.). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. Retrieved from [Link]
- Google Patents. (n.d.). CN100369874C - Prepn process of 1-fluorothis compound.
-
ResearchGate. (2025). Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. Retrieved from [Link]
-
Suze Chemical. (n.d.). Dye Intermediates Manufacturer | Uses, Exampless, Types. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Dye Synthesis: The Role of this compound Derivatives. Retrieved from [Link]
-
California State University, Northridge. (n.d.). experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1949). Decomposition of the diazonium salts of 4-nitro-1-naphthylamine by sodium sulphite and sodium acetate. Preparation of 4 : 4′-dinitro-1 : 1′-azothis compound. Retrieved from [Link]
-
Monument Chemical. (2024). Product Spotlight on...this compound. Retrieved from [Link]
Sources
- 1. globallinker.com [globallinker.com]
- 2. Dye Intermediates Manufacturer | Uses, Exampless, Types | Suze Chemical [suzehg.com]
- 3. This compound Industrial Applications - From Mothballs To Pigments [periodical.knowde.com]
- 4. monumentchemical.com [monumentchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Manufacturer & Exporter in India | Shamrock Industries [shamrockind.co.in]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. byjus.com [byjus.com]
- 10. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 11. Azo Coupling [organic-chemistry.org]
- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Azo coupling - Wikipedia [en.wikipedia.org]
- 15. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 16. testbook.com [testbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 19. prepchem.com [prepchem.com]
- 20. mkscienceset.com [mkscienceset.com]
- 21. Biosynthesis of indigo dye by newly isolated this compound-degrading strain Pseudomonas sp. HOB1 and its application in dyeing cotton fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Study on biosynthesis of indigo involving transferring this compound plasmid DNA from Pseudomonas to E. coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Expression of this compound oxidation genes in Escherichia coli results in the biosynthesis of indigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers [pccc.icrc.ac.ir]
Application Notes and Protocols for Naphthalene Derivatives in Organic Electronics
Introduction: The Ascendancy of Naphthalene Derivatives in Organic Electronics
In the pursuit of next-generation electronic devices that are flexible, lightweight, and cost-effective, organic semiconductors have emerged as a transformative class of materials.[1] Among these, this compound derivatives, particularly this compound diimides (NDIs), have garnered substantial attention due to their exceptional properties.[1][2] These molecules, characterized by a planar, electron-deficient aromatic core, exhibit high electron affinity, excellent charge carrier mobility, and robust thermal and oxidative stability.[1][3] This unique combination of attributes makes them prime candidates for a wide array of organic electronic applications, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).[1][2][4]
The versatility of the this compound scaffold allows for extensive functionalization at both the core and imide positions.[3] This chemical tailorability is crucial, as it enables the fine-tuning of optical and electronic properties to meet the specific demands of different devices.[3][5] For instance, modifying the core structure can alter the HOMO/LUMO energy levels, influencing charge injection and transport, while strategic substitution at the imide positions can enhance solubility for solution-based processing and control the thin-film morphology, a critical factor for device performance.[6][7] This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound derivatives, offering detailed protocols and expert insights for researchers in the field.
Part 1: Synthesis and Molecular Engineering
The performance of an organic electronic device is intrinsically linked to the molecular design of the semiconductor. The "building-blocks approach" is a powerful strategy for developing novel this compound derivatives with tailored properties.[8][9] This involves the strategic coupling of different molecular units to the this compound core.
Synthetic Pathways: Suzuki and Sonogashira Coupling Reactions
Common and effective methods for synthesizing functionalized this compound derivatives include Suzuki and Sonogashira coupling reactions.[8][10] These palladium-catalyzed cross-coupling reactions allow for the formation of carbon-carbon bonds, enabling the attachment of various aromatic and aliphatic groups to a dihalogenated this compound precursor, such as 2,6-dibromothis compound.[8]
-
Rationale: The choice of coupling reaction and the nature of the "building block" (e.g., boronic acids for Suzuki, terminal alkynes for Sonogashira) significantly influence the final molecule's conjugation length, planarity, and intermolecular interactions.[8] These factors, in turn, dictate the material's charge transport characteristics and optical properties.
Protocol 1: Synthesis of a this compound Derivative via Suzuki Coupling
This protocol outlines the synthesis of 2,6-di((E)-styryl)this compound (DSN), a representative p-type semiconductor.[8]
Materials:
-
2,6-dibromothis compound
-
(E)-2-phenylvinylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine 2,6-dibromothis compound (1.0 eq), (E)-2-phenylvinylboronic acid (2.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.2 eq).
-
Add a degassed 2M aqueous solution of K₂CO₃ (4.0 eq) and degassed toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and extract the organic phase with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure DSN.[8]
Protocol 2: Synthesis of this compound Diimides (NDIs)
NDIs are typically synthesized through a condensation reaction between 1,4,5,8-naphthalenetetracarboxylic dianhydride and primary amines.[2][11]
Materials:
-
1,4,5,8-naphthalenetetracarboxylic dianhydride
-
Primary amine (e.g., octylamine)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
Procedure:
-
Dissolve 1,4,5,8-naphthalenetetracarboxylic dianhydride in DMF in a round-bottom flask.
-
Add the primary amine (2.2 equivalents) to the solution.
-
Heat the reaction mixture to a high temperature (e.g., 130-150 °C) for several hours.[11]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and precipitate the product by adding a non-solvent like water or methanol.
-
Collect the precipitate by filtration, wash thoroughly, and purify by recrystallization or sublimation.
Part 2: Physicochemical Characterization
A thorough characterization of the synthesized this compound derivatives is essential to understand their structure-property relationships and predict their performance in electronic devices.
Optical and Electrochemical Properties
UV-visible absorption spectroscopy and cyclic voltammetry (CV) are fundamental techniques for probing the electronic structure of these materials.
-
UV-vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption spectrum reveals the optical bandgap (Eg), which can be estimated from the onset of the absorption edge.[8][12]
-
Cyclic Voltammetry (CV): CV is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[8] These energy levels are critical for understanding charge injection from electrodes and charge transfer at interfaces in a device.[13] The HOMO level can be calculated from the onset of the oxidation potential, and the LUMO level can be estimated by adding the optical bandgap to the HOMO energy or from the onset of the reduction potential.[8][13]
Table 1: Optoelectronic Properties of Representative this compound Derivatives
| Compound | λ_max (nm) (Solution) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) | Reference |
| DIN | 339 | 3.16 | -5.53 | -2.37 | [8] |
| DSN | 359 | 3.09 | -5.66 | -2.57 | [8] |
| DPEN | 354 | 3.38 | -5.98 | -2.60 | [8] |
| NDIC | N/A | 1.72 | N/A | -3.88 | [13] |
Thin-Film Morphology and Crystallinity
The arrangement of molecules in the solid state significantly impacts charge transport.[9] Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are used to investigate the morphology and crystallinity of thin films.
-
AFM: Provides a topographical image of the thin film surface, revealing details about grain size, shape, and connectivity.[10] Larger, well-interconnected crystalline grains are generally desirable for efficient charge transport as they minimize charge trapping at grain boundaries.[10]
-
XRD: Offers insights into the molecular packing and orientation within the crystalline domains of the thin film.[9] The presence of sharp diffraction peaks indicates a well-ordered crystalline structure, which is often correlated with higher charge carrier mobility.[14]
Part 3: Device Fabrication and Characterization
The ultimate test of a new organic semiconductor is its performance in a device. The following sections provide protocols for fabricating and characterizing OFETs and OLEDs.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental building blocks for organic circuits and are excellent platforms for evaluating the charge transport properties of new materials.[15]
Workflow for OFET Fabrication and Characterization
Caption: General workflow for the fabrication and characterization of a top-contact, bottom-gate OFET.
Protocol 3: Fabrication of a Top-Contact, Bottom-Gate OFET
Materials:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
This compound derivative (active material)
-
Octadecyltrichlorosilane (OTS) for surface modification
-
Gold (for source/drain electrodes)
-
Solvents for cleaning (acetone, isopropanol) and deposition (if solution-processed)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol, followed by drying with a nitrogen stream.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of OTS to improve the interface for organic semiconductor growth. This is typically done from a solution or vapor phase.
-
Active Layer Deposition: Deposit a thin film (typically 30-50 nm) of the this compound derivative onto the treated substrate. This can be achieved through vacuum evaporation or solution-coating techniques like spin-coating.[10][16] The substrate temperature during deposition can be optimized to improve film crystallinity.[10]
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of gold) on top of the organic semiconductor layer through a shadow mask using thermal evaporation.
-
Characterization: Measure the electrical characteristics (output and transfer curves) of the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., nitrogen-filled glovebox or in air). From these curves, key performance metrics such as charge carrier mobility, on/off current ratio, and threshold voltage can be extracted.
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives can be employed as emissive or charge-transporting materials in OLEDs.[5][17] Their wide bandgap and tunable electronic properties are advantageous for achieving efficient light emission, particularly in the blue region of the spectrum.[17]
Structure of a Multilayer OLED
Caption: Schematic of a typical multilayer OLED device structure.
Protocol 4: Fabrication of a Multilayer OLED
Materials:
-
ITO-coated glass substrate (anode)
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
This compound derivative-based Emissive Layer (EML) material[17]
-
Electron Transport Layer (ETL) material (e.g., Bphen)[17]
-
Electron Injection Layer (EIL) material (e.g., Liq)[17]
-
Aluminum (cathode)
Procedure:
-
Substrate Preparation: Clean the ITO substrate as described in the OFET protocol and treat it with UV-ozone to improve its work function.
-
Layer Deposition (HIL and HTL): Spin-coat the HIL (e.g., PEDOT:PSS) and anneal. Then, sequentially deposit the HTL via thermal evaporation in a high-vacuum chamber.
-
Emissive Layer Deposition: Thermally evaporate the this compound derivative as the emissive layer.[17] The thickness is typically in the range of 20-40 nm.
-
Layer Deposition (ETL, EIL, and Cathode): Sequentially deposit the ETL, EIL, and the metal cathode (e.g., Al) without breaking vacuum to prevent contamination of the interfaces.[17]
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from degradation by moisture and oxygen.
-
Characterization: Measure the electroluminescence (EL) spectrum, current density-voltage-luminance (J-V-L) characteristics, and calculate the external quantum efficiency (EQE), luminous efficiency, and power efficiency.
Organic Solar Cells (OSCs)
In OSCs, this compound derivatives, particularly NDIs, are primarily used as electron acceptors (n-type materials) in bulk heterojunction (BHJ) active layers due to their strong electron-accepting nature.[13][18] They can also be engineered into cathode interlayers to improve electron extraction.[11][19]
Protocol 5: Fabrication of a BHJ Organic Solar Cell
Materials:
-
ITO-coated glass substrate
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Donor material (p-type polymer, e.g., PBDB-T)[13]
-
This compound derivative acceptor (n-type material)[13]
-
Electron Transport Layer (ETL) material (e.g., ZnO nanoparticles)
-
Metal cathode (e.g., Al)
-
Solvent for active layer (e.g., chloroform, chlorobenzene)
Procedure:
-
Substrate and HTL Preparation: Clean the ITO substrate and deposit the HTL as described for OLEDs.
-
Active Layer Preparation and Deposition: Prepare a solution of the donor polymer and the this compound derivative acceptor in a suitable organic solvent. The weight ratio of donor to acceptor and the choice of solvent are critical parameters that need optimization. Spin-coat the blend solution onto the HTL to form the BHJ active layer.
-
Annealing: Often, a thermal annealing step is performed on the active layer to optimize its morphology for efficient charge separation and transport.
-
ETL and Cathode Deposition: Deposit the ETL and the metal cathode.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the solar cell under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[13]
Conclusion and Future Outlook
This compound derivatives have firmly established themselves as a versatile and high-performance class of materials for organic electronics.[1][20] Their tunable electronic properties and robust nature have led to significant advancements in OFETs, OLEDs, and OSCs. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore and innovate in this exciting field. Future research will likely focus on developing new core-extended and functionalized this compound systems to further enhance device efficiency, stability, and processability, paving the way for the widespread adoption of organic electronics in everyday technologies.[21]
References
- Yan, Z., Wang, Y., & Geng, H. (2016). Synthesis and Applications of p-Extended this compound Diimides. Synlett, 27(05), 641-651.
- Chen, G., Huo, X., Ma, Q., Pan, Q., Fan, H., Ma, W., Fang, R., Chen, R., & Gao, J. (2022). Synthesis and characterization of this compound derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). RSC Advances, 12(6), 3323-3329.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound and Anthracene Derivatives in Modern OLED Technology. Inno Pharmchem.
- Chen, G., et al. (2022). Synthesis and characterization of this compound derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). RSC Advances, 12, 3323-3329.
- Chen, G., Huo, X., Ma, Q., Pan, Q., Fan, H., Ma, W., Fang, R., Chen, R., & Gao, J. (2022). Synthesis and characterization of this compound derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). RSC Advances, 12(6), 3323–3329.
- Balandier, J.-Y., et al. (2010). Electronic Structure and Charge-Transport Properties of N,N′-Bis(cyclohexyl)this compound Diimide. The Journal of Physical Chemistry C, 114(5), 2336–2341.
- Harrelson, T. F., et al. (2024). Charge Transport in Sub-Monolayer Networks of a this compound-Diimide-Based Copolymer.
- Kozma, E., et al. (2023). Synthesis, Solution, and Solid State Properties of Homological Dialkylated this compound Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. International Journal of Molecular Sciences, 24(7), 6202.
- Lee, J., et al. (2018). This compound Derivatives End-Capped with 2-(Diphenylamino)-9,9-Diethylfluorenes for Blue Organic Light-Emitting Diodes. Journal of Nanoscience and Nanotechnology, 18(2), 1251–1255.
- Carey, T., et al. (2008). Thin-Film Morphology Control in this compound-Diimide-Based Semiconductors: High Mobility n-Type Semiconductor for Organic Thin-Film Transistors.
- Suraru, S.-L., & Würthner, F. (2014). Strategies for the synthesis of functional this compound diimides.
- Yan, Z., Wang, Y., & Geng, H. (2016). Synthesis and Applications of π-Extended this compound Diimides. Synlett, 27(05), 641-651.
- Birajdar, S. S., et al. (2019). Conjoint use of this compound Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. ChemistryOpen, 8(4), 414–420.
- Papagni, A., et al. (2023). Polyfluorinated this compound-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. Crystal Growth & Design, 23(12), 8635–8644.
- Li, Y., et al. (2015). Solution-processed core-extended this compound diimides toward organic n-type and ambipolar semiconductors.
- Marciniak, B., et al. (2021). Electron Transport in this compound Diimide Derivatives.
- Li, Y., et al. (2019). Nonfullerene acceptors comprising a this compound core for high efficiency organic solar cells. RSC Advances, 9(67), 39063-39068.
- Shao, J., Chang, J., & Chi, C. (2014). Solution-processable n-type semiconductors based on unsymmetrical this compound imides: synthesis, characterization, and applications in field-effect transistors. Chemistry, an Asian journal, 9(1), 253–260.
- Kozma, E., et al. (2021). An N-type this compound Diimide Ionene Polymer as Cathode Interlayer for Organic Solar Cells. Polymers, 13(1), 123.
- Various Authors. (n.d.). New photovoltaic materials based on this compound diimides.
- Liu, M., et al. (2020). This compound-Diimide-Based Ionenes as Universal Interlayers for Efficient Organic Solar Cells.
- Sorrentino, R., et al. (2021). An N-type this compound Diimide Ionene Polymer as Cathode Interlayer for Organic Solar Cells.
- Kim, J. Y., et al. (2020). Design and synthesis of this compound diimide-based nonfullerene acceptors for enhanced efficiency in organic photovoltaics. Molecular Crystals and Liquid Crystals, 706(1), 1-10.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound Derivatives in Organic Synthesis and Electronics. Inno Pharmchem.
- Various Authors. (n.d.). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry.
Sources
- 1. cn.rylene-wang.com [cn.rylene-wang.com]
- 2. Synthesis, Solution, and Solid State Properties of Homological Dialkylated this compound Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the synthesis of functional this compound diimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solution-processable n-type semiconductors based on unsymmetrical this compound imides: synthesis, characterization, and applications in field-effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of this compound derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of this compound derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08022A [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]
- 13. Nonfullerene acceptors comprising a this compound core for high efficiency organic solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.monash.edu [research.monash.edu]
- 16. iris.cnr.it [iris.cnr.it]
- 17. This compound Derivatives End-Capped with 2-(Diphenylamino)-9,9-Diethylfluorenes for Blue Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. This compound-Diimide-Based Ionenes as Universal Interlayers for Efficient Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. Synthesis and Applications of π-Extended this compound Diimides. | Semantic Scholar [semanticscholar.org]
Naphthalene Intercalation in Layered Materials: A Comprehensive Guide to Synthesis, Characterization, and Application
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Intercalation, the insertion of guest molecules or ions into the interlayer space of a host material, is a powerful technique for tuning the properties of layered materials.[1] This guide provides a detailed overview of the principles and protocols for the intercalation of naphthalene into various layered hosts, including transition metal dichalcogenides (TMDs), clays, and layered double hydroxides (LDHs). By inserting this compound, a polycyclic aromatic hydrocarbon, into the van der Waals gap, researchers can precisely modify the electronic, optical, and catalytic properties of the host material.[1][2] This document offers field-proven insights into experimental design, step-by-step protocols for solution and vapor phase intercalation, essential characterization techniques, and safety considerations for handling the involved chemical agents.
Introduction: The Rationale for this compound Intercalation
Layered materials, such as graphite, MoS₂, and montmorillonite, are characterized by strong in-plane covalent bonds and weak, non-covalent van der Waals forces between adjacent layers.[3] This structural anisotropy allows the interlayer space, often called the van der Waals gap, to be expanded to accommodate guest species without disrupting the integrity of the layers themselves.[4] This process, known as intercalation, is a cornerstone of materials engineering.[5]
This compound is a particularly interesting intercalant for several reasons:
-
Defined Molecular Dimensions: Its rigid, planar structure and known van der Waals dimensions (~6.8 Å x 5.1 Å) allow for predictable and well-defined changes in the interlayer spacing of the host material.[6]
-
π-Electron System: The delocalized π-electron system of this compound can engage in π-π stacking interactions with other guest molecules or with the host layers, influencing the electronic structure of the resulting compound.[7]
-
Hydrophobicity: this compound's hydrophobic nature can alter the surface properties of hydrophilic hosts like clays, making them effective for adsorbing organic pollutants from aqueous solutions.[8][9]
-
Property Modulation: The introduction of this compound can tune properties such as photoluminescence, conductivity, and catalytic activity, opening avenues for new applications in electronics, sensing, and environmental remediation.[1][10]
This guide will focus on the practical aspects of achieving and verifying this compound intercalation, providing researchers with the foundational knowledge to explore this versatile materials modification strategy.
Host Materials: A Survey of Common Platforms
The choice of host material is critical as its chemical and structural properties dictate the feasibility and outcome of the intercalation process.
| Host Material Family | Examples | Key Characteristics & Suitability for this compound Intercalation |
| Transition Metal Dichalcogenides (TMDs) | MoS₂, WS₂, TaS₂, TiS₂ | Versatile electronic properties (semiconducting to metallic). Intercalation often requires pre-treatment, such as lithium intercalation followed by exfoliation, to facilitate the entry of neutral molecules like this compound.[4][6][11] |
| Layered Silicate Clays | Montmorillonite, Bentonite | Cation exchange capacity allows for pre-modification with organic cations (e.g., alkylammonium ions) to create a hydrophobic interlayer environment (organoclay) that is highly receptive to this compound.[8][9] |
| Layered Double Hydroxides (LDHs) | Mg-Al LDH, Zn-Al LDH | Positively charged layers with exchangeable interlayer anions. Intercalation of hydrophobic species like this compound often requires co-intercalation with a surfactant or an anionic form of a this compound derivative (e.g., this compound sulfonate).[12][13][14][15] |
| Graphite & Graphene Oxide | Graphite, GO | The archetypal layered material. While direct intercalation of this compound is challenging, functionalized graphene oxide offers a more accessible host. Intercalation modifies electronic and mechanical properties.[5] |
Intercalation Methodologies: Pathways to Hybrid Materials
Several methods can be employed to intercalate this compound, each with distinct advantages and requirements. The choice of method depends on the host material, desired degree of intercalation, and available equipment.
Logical Flow of Intercalation Strategies
Caption: Comparison of major this compound intercalation methodologies.
Solution-Phase Intercalation
This is the most common approach, particularly for TMDs.[16] It typically involves a two-step process:
-
Host Exfoliation: The van der Waals forces in the host are weakened to allow guest access. For MoS₂, this is often achieved by first intercalating lithium (e.g., using n-butyllithium) to form LiMoS₂.[6] Subsequent exposure to water exfoliates the layers into a colloidal suspension.[6]
-
Reflocculation with this compound: The exfoliated layers are then mixed with a solution of this compound. As the layers re-stack (reflocculate), they trap this compound molecules in the interlayer space.[11]
-
Causality: The exfoliation into single or few-layer sheets dramatically increases the surface area accessible to the this compound molecules, making the trapping process more efficient than trying to diffuse molecules into a bulk crystal.[6]
Vapor Phase Transport
In this solvent-free method, the host material and this compound are placed in a sealed, evacuated ampoule and heated.[17] Often, a two-zone furnace is used to create a temperature gradient, with the this compound source at a lower temperature (T₁) and the host material at a higher temperature (T₂).[17][18] This gradient drives the sublimation of this compound and its transport in the vapor phase to the host material, where it intercalates.[19]
-
Causality: The driving force for intercalation is the difference in chemical potential between the this compound vapor and the intercalated state within the host lattice. The process is governed by temperature and vapor pressure.[7]
Solid-State Intercalation
This method involves the direct reaction between the solid host and solid this compound, often facilitated by mechanical grinding or gentle heating.[8] It is particularly effective for organoclays, where the pre-existing alkyl chains in the interlayer create a favorable environment for this compound to diffuse into.[8]
-
Causality: The reaction is driven by hydrophobic interactions between the intercalated alkylammonium ions in the organoclay and the aromatic this compound molecules.[8]
Essential Characterization Techniques
Confirming successful intercalation and understanding the resulting material's properties requires a suite of analytical techniques. Each provides a different piece of the puzzle.
Overall Experimental & Characterization Workflow
Caption: Standard workflow from host selection to final characterization.
Powder X-Ray Diffraction (PXRD)
This is the most critical technique for proving intercalation. By measuring the diffraction angle of the (00l) planes, one can calculate the interlayer spacing (d-spacing) using Bragg's Law.
-
Self-Validation: A successful intercalation is confirmed by a shift of the (00l) peaks to lower 2θ values, indicating an increase in the d-spacing.[12] The magnitude of this expansion can be correlated with the orientation of the this compound molecules within the layers. For instance, an interlayer expansion of approximately 3.8 Å in MoS₂ suggests the plane of the this compound molecule is oriented parallel to the MoS₂ layers.[6]
Spectroscopic Methods
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques are used to confirm the presence of this compound within the host. Characteristic vibrational modes of the C-H and C=C bonds of the aromatic rings will appear in the spectra of the intercalated product. Shifts in peak positions compared to pure this compound can indicate host-guest interactions.[20]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical states. It can be used to verify the presence of carbon from this compound and to probe for changes in the electronic environment of the host atoms upon intercalation.[21]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A distinct mass loss step corresponding to the decomposition or desorption of this compound allows for the quantification of the guest content in the intercalated compound.
Microscopy
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to observe the morphology of the layered material before and after intercalation.[22] They can confirm that the layered structure is preserved and reveal information about the exfoliation and restacking process.[22]
| Technique | Primary Information Provided | Expected Result for Successful Intercalation |
| PXRD | Interlayer spacing (d-spacing) | Shift of (00l) peak to lower 2θ; calculated increase in d-spacing. |
| FT-IR/Raman | Presence of functional groups | Appearance of characteristic this compound vibrational modes. |
| TGA | Guest content and thermal stability | A distinct weight loss step corresponding to this compound. |
| XPS | Elemental composition and chemical state | Presence of C 1s signal; potential shifts in host element core levels. |
| SEM/TEM | Particle morphology and layer structure | Preservation of layered morphology; visible layer expansion in TEM cross-sections. |
Detailed Experimental Protocols
⚠️ Safety First: this compound is a combustible solid and a possible human carcinogen.[23][24] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. Solvents like n-butyllithium are highly reactive and flammable, while organic solvents like toluene are flammable and toxic.[25] Always consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: Solution-Phase Intercalation of this compound into MoS₂
This protocol is adapted from the exfoliation-reflocculation method.[6][11]
Materials:
-
2H-MoS₂ powder (1 g)
-
1.6 M n-butyllithium (n-BuLi) in hexanes
-
This compound (analytical grade)
-
Anhydrous hexane, toluene (or ethanol)
-
Deionized, degassed water
-
Schlenk line and glassware, magnetic stirrer, centrifuge
Procedure:
-
Lithiation of MoS₂: a. Add 1 g of MoS₂ powder to a Schlenk flask under an inert atmosphere (e.g., Argon). b. Add 10 mL of anhydrous hexane. c. Slowly add a threefold molar excess of 1.6 M n-BuLi to the MoS₂ dispersion while stirring. d. Stir the reaction mixture under an inert atmosphere for 48-72 hours at room temperature. The color will change, indicating the formation of LiₓMoS₂.
-
Exfoliation: a. After lithiation, remove the supernatant hexane via cannula transfer. Wash the solid product twice with anhydrous hexane to remove excess n-BuLi. b. Carefully and slowly add ~100 mL of degassed, deionized water to the LiₓMoS₂ solid. Gas evolution (H₂) will be observed.[6] c. The mixture will form a black, opaque suspension, indicating the exfoliation of MoS₂ layers. Stir for 1-2 hours.
-
Intercalation (Reflocculation): a. Prepare a saturated solution of this compound in a suitable solvent (e.g., 100 mL of toluene or ethanol). b. Add the this compound solution to the aqueous suspension of exfoliated MoS₂. c. Stir the mixture vigorously at room temperature. The optimal stirring time can vary; a duration of 7 days is often required to maximize the degree of intercalation.[6]
-
Product Isolation: a. Collect the solid product by centrifugation (e.g., 5000 rpm for 15 minutes). b. Discard the supernatant. Wash the product repeatedly with toluene (or ethanol) to remove surface-adsorbed this compound, followed by a final wash with a volatile solvent like acetone. c. Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) overnight.
Self-Validation:
-
Analyze the dried powder using PXRD. Compare the pattern to that of the starting 2H-MoS₂. A shift of the (002) peak from ~14.4° 2θ to a lower angle (e.g., ~9-10° 2θ) confirms successful intercalation.
-
Run TGA on the product to quantify the amount of intercalated this compound.
Protocol 2: Vapor Phase Transport Intercalation
This protocol describes a general approach for vapor phase intercalation.[17][18]
Materials:
-
Host material powder (e.g., 100 mg of organo-montmorillonite)
-
This compound powder (e.g., 500 mg)
-
Quartz ampoule (e.g., 15 cm long, 1 cm diameter)
-
Two-zone tube furnace
-
Vacuum pump and torch for sealing
Procedure:
-
Ampoule Preparation: a. Place the host material powder at one end of the quartz ampoule. b. Place the this compound powder at the other end, ensuring physical separation between the two. c. Evacuate the ampoule to a high vacuum (< 10⁻⁴ Torr) to remove air and moisture. d. Seal the ampoule under vacuum using a hydrogen-oxygen torch.
-
Heating: a. Place the sealed ampoule in a two-zone tube furnace. b. Position the ampoule such that the host material is in the hotter zone (T₂) and the this compound is in the cooler zone (T₁). c. A typical temperature profile might be T₁ = 150-200 °C (to generate this compound vapor) and T₂ = 200-250 °C (to facilitate intercalation). d. Hold the temperatures for 24-72 hours.
-
Product Recovery: a. Turn off the furnace and allow the ampoule to cool slowly to room temperature. A temperature gradient can be maintained during cooling to condense any excess this compound away from the product. b. Carefully break open the cooled ampoule inside a fume hood. c. Collect the product from the T₂ zone. It may be gently heated under vacuum to remove any surface-adsorbed this compound.
Self-Validation:
-
Perform PXRD analysis. The intercalated product should show a new set of (00l) reflections corresponding to a larger interlayer spacing.
-
Use FT-IR or Raman spectroscopy to confirm the presence of this compound in the final product.
Applications in Research and Development
The ability to precisely engineer the interlayer environment of layered materials via this compound intercalation opens doors to numerous applications:
-
Environmental Remediation: this compound-intercalated organoclays show enhanced adsorption capacity for other polycyclic aromatic hydrocarbons (PAHs) and organic pollutants from water.[9][14]
-
Catalysis: The expanded interlayer spaces can create nano-reactors with unique catalytic properties. The electronic interaction between this compound and the host can also modify the catalytic activity of the host layers.[10]
-
Drug Delivery: While this compound itself is not a therapeutic, the principles learned from its intercalation in LDHs and clays can be applied to loading hydrophobic drug molecules for controlled release applications.[15][26]
-
Electronics and Optoelectronics: Intercalation is a powerful tool for tuning the band structure and charge carrier transport in TMDs, which is critical for developing next-generation electronic and optoelectronic devices.[1][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Intercalation and exfoliation chemistries of transition metal dichalcogenides - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound intercalation into molybdenum disulfide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Trapping at the Solid–Gas Interface: Selective Adsorption of this compound by Montmorillonite Intercalated with a Fe(III)–Phenanthroline Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-State Intercalation of this compound and Anthracene into Alkylammonium-Montmorillonites | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances and perspectives for intercalation layered compounds. Part 2: applications in the field of catalysis, environment and health - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. This compound intercalation into molybdenum disulfide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. research.uniupo.it [research.uniupo.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Layered Double Hydroxides as an Intercalation System for Hydrophobic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Adsorption and transport of gas-phase this compound on micron-size fog droplets in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Methods for Characterizing Intercalation in Aqueous Zinc Ion Battery Cathodes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.aip.org [pubs.aip.org]
- 23. static.igem.org [static.igem.org]
- 24. nj.gov [nj.gov]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: Naphthalene-Based Metal-Organic Frameworks in Advanced Research and Drug Development
Introduction: The Architectural Advantage of Naphthalene in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, sensing, and significantly, in biomedical fields.[1][2] The rational design of MOFs, achieved by selecting specific metal nodes and organic linkers, allows for the fine-tuning of their structural and chemical properties.[1] Within the vast library of organic linkers, those derived from this compound offer a unique combination of rigidity, extended aromaticity, and the potential for functionalization.
The rigid this compound backbone is an excellent building block for creating robust MOFs with high porosity and thermal stability.[3] Its extended π-electron system can impart unique photoluminescent properties and facilitate specific host-guest interactions, which are highly desirable for sensing and drug delivery applications.[4] This guide provides an in-depth exploration of this compound-based MOFs, detailing their synthesis, characterization, and a specific application in drug delivery, tailored for researchers, scientists, and drug development professionals.
I. Synthesis of this compound-Based MOFs: A Solvothermal Approach
The synthesis of MOFs is a process of self-assembly where metal ions and organic linkers coordinate to form an extended network. Solvothermal synthesis is the most prevalent method for producing high-quality, crystalline MOFs.[5] This technique involves heating the reactants in a sealed vessel, allowing the temperature to exceed the solvent's boiling point, which increases reactant solubility and promotes the growth of thermodynamically stable crystals.[5]
The "Why": Causality in Synthesis Parameter Selection
As a Senior Application Scientist, it is crucial to understand not just the "how" but the "why" behind experimental choices. The selection of solvents, temperature, and modulators are critical variables that direct the final MOF architecture.
-
Solvent System: The choice of solvent is paramount as it influences the coordination behavior of the metal and ligand.[6] High-boiling point, polar solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMA) are frequently used.[3][4] These solvents can deprotonate the carboxylic acid linkers at elevated temperatures, facilitating coordination with the metal centers.[6] Furthermore, solvent molecules can act as templates or structure-directing agents, influencing the final crystalline phase.[5]
-
Temperature Profile: The reaction temperature directly impacts the kinetics of nucleation and crystal growth.[4] Higher temperatures provide the necessary activation energy for the formation of metal-ligand bonds.[5] A controlled heating and cooling ramp can lead to the formation of larger, more well-defined crystals, which are essential for structural determination by single-crystal X-ray diffraction.[5]
-
Coordination Modulators: The addition of competing ligands, or modulators, such as monocarboxylic acids (e.g., acetic acid), can be a powerful tool to control the synthesis.[5] These modulators compete with the primary linker for coordination sites on the metal clusters, which can slow down the crystallization rate, leading to improved crystal quality and, in some cases, directing the formation of different structural phases.[5]
Experimental Workflow: Synthesis to Activation
The following diagram illustrates a typical workflow for the synthesis and activation of a this compound-based MOF.
Caption: General workflow for the synthesis and activation of this compound-based MOFs.
Protocol 1: Synthesis of an Iron-Naphthalenedicarboxylate MOF (Fe-NDC MOF)
This protocol is adapted from methodologies for synthesizing iron-based MOFs, such as the MIL-101 family, which are known for their biocompatibility and high drug loading capacity.[3][4]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
1,4-Naphthalenedicarboxylic acid (1,4-NDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Reactant Solution: In a Teflon-lined autoclave, dissolve Iron(III) chloride hexahydrate and 1,4-Naphthalenedicarboxylic acid in N,N-dimethylformamide (DMF). A typical molar ratio would be 1:1 for the metal to linker.
-
Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the mixture to 150°C for 24 hours.
-
Cooling and Product Isolation: Allow the autoclave to cool down to room temperature naturally. The resulting crystalline product should be collected by centrifugation or filtration.
-
Washing: Wash the collected solid with fresh DMF three times to remove any unreacted starting materials.
-
Activation: To activate the MOF, the DMF molecules occluded within the pores must be removed. This is achieved by immersing the solid in ethanol for 24 hours, with the ethanol being replaced three times. This process exchanges the high-boiling DMF with the more volatile ethanol.
-
Drying: Dry the activated MOF under vacuum at 100°C overnight to ensure complete removal of the solvent from the pores. The resulting powder is the activated Fe-NDC MOF.
II. Physicochemical Characterization of this compound-Based MOFs
Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.
Protocol 2: Standard Characterization Techniques
-
Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Procedure: A fine powder of the activated MOF is placed on a sample holder and scanned over a range of 2θ angles. The resulting diffraction pattern is a fingerprint of the crystalline material and can be compared to simulated patterns from single-crystal data or literature reports.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.
-
Procedure: A small amount of the MOF is heated at a constant rate under an inert atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature. The initial weight loss corresponds to the removal of residual solvent, while a sharp weight loss at higher temperatures indicates the decomposition of the framework.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups of the linker to the metal centers.
-
Procedure: The MOF sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory. The disappearance of the O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric carboxylate stretches confirm the formation of the framework.
-
-
Nitrogen Adsorption-Desorption Isotherms (BET Analysis):
-
Purpose: To determine the specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution of the activated MOF.
-
Procedure: The activated MOF is degassed under vacuum at an elevated temperature. Then, nitrogen gas is introduced at a constant temperature (77 K). The amount of nitrogen adsorbed at different relative pressures is measured to generate an isotherm, from which the textural properties are calculated.
-
Comparative Properties of this compound-Based MOFs
The choice of metal, linker functionalization, and synthesis conditions can significantly impact the properties of the resulting MOF.
| MOF Name | Metal Node | This compound Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| MOF-205 | Zn₄O | This compound-dicarboxylate | 4460 | - | [7] |
| MOF-205-NH₂ | Zn₄O | 1-Amino-NDC | 4330 | - | [7] |
| MOF-205-NO₂ | Zn₄O | 1-Nitro-NDC | 3980 | - | [7] |
| MOF-205-OBn | Zn₄O | 1,5-Dibenzyloxy-NDC | 3470 | - | [7] |
| NiNDTz | Ni | 2,6-Di(1H-tetrazol-5-yl)this compound | 320 | - | [8] |
| medi-MOF-1 | Zn | Curcumin (contains this compound-like moiety) | 3002 | 0.902 | [9] |
III. Application in Drug Delivery: Doxorubicin Loading and Release
The high surface area and tunable pore size of this compound-based MOFs make them excellent candidates for drug delivery systems.[1][10] Iron-based MOFs are particularly attractive due to their low toxicity and biocompatibility.[3][4] Doxorubicin (DOX), a widely used anticancer drug, can be effectively loaded into the pores of these MOFs and released in a controlled manner, often triggered by the lower pH of the tumor microenvironment.[11]
Drug Delivery Workflow
The following diagram outlines the process of drug loading into a MOF and its subsequent release.
Caption: Workflow for drug loading and in vitro release studies using MOFs.
Protocol 3: Doxorubicin (DOX) Loading into Fe-NDC MOF
Materials:
-
Activated Fe-NDC MOF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare DOX Solution: Prepare a stock solution of DOX in deionized water.
-
Loading: Disperse a known amount of activated Fe-NDC MOF (e.g., 10 mg) in a specific volume of the DOX solution (e.g., 10 mL).
-
Incubation: Stir the suspension at room temperature in the dark for 24 hours to reach equilibrium.
-
Separation: Centrifuge the mixture to separate the DOX-loaded MOF (DOX@Fe-NDC) from the supernatant.
-
Quantification of Loading: Carefully collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer (at ~480 nm). The amount of loaded DOX is calculated by subtracting the amount of DOX in the supernatant from the initial amount.
-
Loading Capacity (wt%) = (mass of loaded drug / mass of MOF) x 100
-
Encapsulation Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100
-
Protocol 4: pH-Responsive In Vitro Release of Doxorubicin
The acidic microenvironment of tumors (pH ~5.5-6.8) compared to normal physiological pH (7.4) can be exploited to trigger drug release from pH-sensitive MOFs. The protonation of the carboxylate linkers in acidic conditions can lead to the degradation of the framework and subsequent release of the encapsulated drug.[11][12]
Materials:
-
DOX@Fe-NDC
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (if required)
Procedure:
-
Preparation: Disperse a known amount of DOX@Fe-NDC (e.g., 5 mg) in a specific volume of the release medium (PBS at pH 7.4 and PBS at pH 5.5) in separate containers.
-
Incubation: Place the containers in a shaker bath at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the release medium. It is important to replace the withdrawn volume with fresh medium to maintain a constant volume.
-
Quantification: Measure the concentration of the released DOX in the aliquots using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Data Analysis: Calculate the cumulative percentage of DOX released at each time point and plot the release profile (% cumulative release vs. time) for both pH conditions.
IV. Conclusion and Future Perspectives
This compound-based MOFs represent a versatile platform for a range of applications. Their robust nature and tunable properties make them particularly suitable for the development of sophisticated drug delivery systems. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate these promising materials. Future research will likely focus on the development of multifunctional this compound-based MOFs that can combine therapeutic delivery with diagnostic imaging, paving the way for advanced theranostic agents. Further exploration into "green" synthesis routes and in vivo biocompatibility and degradation studies will be crucial for the clinical translation of these materials.[3]
References
-
Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. (n.d.). Arabian Journal of Chemistry. Retrieved January 5, 2026, from [Link]
-
Iron‐MOFs for Biomedical Applications. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Fe-Based Metal Organic Frameworks (Fe-MOFs) for Bio-Related Applications. (2022). MDPI. Retrieved January 5, 2026, from [Link]
-
Solvothermal Synthesis Of MOFs. (n.d.). Innovation.world. Retrieved January 5, 2026, from [Link]
-
Naphthalenedicarboxylate Based Metal Organic Frameworks: Multifaceted Material. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Metal-Organic Framework (MOF)-Based Drug Delivery. (2020). PubMed. Retrieved January 5, 2026, from [Link]
-
Gas adsorption properties of highly porous metal-organic frameworks containing functionalized this compound dicarboxylate linkers. (2014). PubMed. Retrieved January 5, 2026, from [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). MDPI. Retrieved January 5, 2026, from [Link]
-
Metal-organic frameworks: Drug delivery applications and future prospects. (2023). IAPC Journals. Retrieved January 5, 2026, from [Link]
-
pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release. (2022). PMC. Retrieved January 5, 2026, from [Link]
-
Iron-Based Metal–Organic Frameworks in Drug Delivery and Biomedicine. (2021). ACS Publications. Retrieved January 5, 2026, from [Link]
-
The impact of MOFs in pH-dependent drug delivery systems: progress in the last decade. (2022). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
Doxorubicin-Loaded Metal-Organic Frameworks Nanoparticles with Engineered Cyclodextrin Coatings: Insights on Drug Location by Solid State NMR Spectroscopy. (2021). MDPI. Retrieved January 5, 2026, from [Link]
-
Metal–Organic Frameworks for Drug Delivery: A Design Perspective. (2018). PMC. Retrieved January 5, 2026, from [Link]
-
Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. (2023). FAO AGRIS. Retrieved January 5, 2026, from [Link]
-
Gas adsorption properties of highly porous metal-organic frameworks containing functionalized this compound dicarboxylate linkers. (2014). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Adsorption of doxorubicin and 5-Fluorouracil anticancer drugs from aqueous media using MIL-101-NH2 (Co/Fe) bi-metal–organic framework. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Amount of this compound adsorbed (wt%) for a series of MIL- 100(Fe)... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
This compound Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation. (2024). ACS Publications. Retrieved January 5, 2026, from [Link]
Sources
- 1. Metal–organic frameworks for biomedical applications: bridging materials science and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of MOFs in pH-dependent drug delivery systems: progress in the last decade - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fe-Based Metal Organic Frameworks (Fe-MOFs) for Bio-Related Applications [mdpi.com]
- 5. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Fe-Based Metal Organic Frameworks (Fe-MOFs) for Bio-Related Applications | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. MIL-101 magnetic nanocarrier for solid-phase delivery of doxorubicin to breast and lung cancer cells [ouci.dntb.gov.ua]
- 9. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Metal–Organic Frameworks for Efficient Removal of Doxorubicin Hydrochloride: Removal Process Optimization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and efficacy evaluation of a PH-responsive Fe-MOF@GO composite drug delivery system for the treating colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Naphthalene Sulfonation Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonation of naphthalene is a cornerstone reaction in organic synthesis, pivotal for the production of intermediates used in dyes, pharmaceuticals, surfactants, and concrete plasticizers.[1][2] This reaction is a classic example of electrophilic aromatic substitution (EAS) and serves as a textbook case for demonstrating the principles of kinetic versus thermodynamic control.[3][4][5] The ability to selectively synthesize either this compound-1-sulfonic acid or this compound-2-sulfonic acid by simply manipulating reaction temperature makes this process both synthetically powerful and mechanistically fascinating. This guide provides an in-depth exploration of the underlying reaction mechanism, offers detailed, field-proven protocols for the selective synthesis of each isomer, and explains the causality behind critical experimental parameters.
Part 1: The Underlying Mechanism—A Tale of Two Isomers
The sulfonation of this compound involves the substitution of a hydrogen atom on the this compound ring with a sulfonic acid group (–SO₃H). The identity of the major product is dictated by a delicate balance between the rate of formation and the ultimate stability of the isomeric products.
The Electrophilic Aromatic Substitution (EAS) Pathway
Like benzene, this compound undergoes electrophilic aromatic substitution. However, its fused-ring structure makes it significantly more reactive than benzene.[6][7] The reaction proceeds via a two-step mechanism:
-
Generation of the Electrophile : In concentrated sulfuric acid, an equilibrium exists which generates sulfur trioxide (SO₃), a potent electrophile. In some literature, the active electrophile is also considered to be the protonated form, SO₃H⁺.[3]
-
Nucleophilic Attack and Formation of the Arenium Ion : The electron-rich π-system of the this compound ring attacks the electrophile. This is the rate-determining step as it temporarily disrupts the aromaticity of one of the rings, forming a resonance-stabilized carbocation known as an arenium ion (or sigma complex).[8]
-
Deprotonation : A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring aromaticity and yielding the final product.[3]
Kinetic vs. Thermodynamic Control: The Decisive Factor
The crux of this compound sulfonation lies in understanding why different temperatures yield different products. This is governed by the principles of kinetic and thermodynamic control.[9][10]
-
The Kinetic Product: this compound-1-sulfonic acid
At lower temperatures (approximately 80°C), the reaction is under kinetic control , meaning the major product is the one that is formed fastest.[11][12] Electrophilic attack at the C1 (or α) position is faster because the resulting arenium ion intermediate is more stable. This enhanced stability arises from the ability to draw more resonance structures in which the aromatic sextet of the adjacent ring remains intact, effectively delocalizing the positive charge without disrupting the second ring's aromaticity.[5][10][13]
-
The Thermodynamic Product: this compound-2-sulfonic acid
At higher temperatures (approximately 160°C), the reaction is under thermodynamic control , meaning the major product is the most stable one.[11][12] While this compound-1-sulfonic acid forms faster, it is less stable than the 2-isomer. This instability is due to a significant steric interaction between the bulky sulfonic acid group at the C1 position and the hydrogen atom at the C8 position (a peri-interaction).[10][12][14] The this compound-2-sulfonic acid isomer lacks this steric strain, making it the thermodynamically favored product.
The Critical Role of Reversibility
A key feature of sulfonation is its reversibility.[10][15] At elevated temperatures, the initially formed kinetic product, this compound-1-sulfonic acid, can undergo a reverse reaction (desulfonation) back to this compound, which can then be re-sulfonated.[11] This equilibrium allows the system to eventually favor the formation of the more stable, thermodynamically controlled this compound-2-sulfonic acid.
Sources
- 1. shokubai.org [shokubai.org]
- 2. concretechemicals.home.blog [concretechemicals.home.blog]
- 3. Mechanism between this compound and I sulphuric acid | Filo [askfilo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophilic substitution in this compound: Kinetic vs thermodynamic control - ProQuest [proquest.com]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Sulfonation of this compound at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 12. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 15. Desulfonation reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Naphthalene Synthesis
Welcome to the technical support center for naphthalene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this compound and its derivatives in their experimental work. We move beyond simple protocols to explore the underlying principles, offering a troubleshooting framework grounded in chemical logic and field-proven insights.
Introduction: The Challenge of this compound Synthesis
This compound, the simplest polycyclic aromatic hydrocarbon, serves as a crucial building block in the synthesis of pharmaceuticals, dyes, and polymers. While several synthetic routes exist, achieving high yields consistently can be challenging. Common hurdles include incomplete reactions, formation of side products, and losses during purification. This guide provides a structured approach to identifying and resolving these issues, with a primary focus on the classic and highly illustrative Haworth synthesis, alongside insights applicable to other methods.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common problems encountered during this compound synthesis. Each answer provides a causal explanation and actionable steps for improvement.
Q1: My overall this compound yield is consistently low. What are the general factors I should investigate first?
Low yields are often a result of cumulative losses across multiple stages of a synthesis. A systematic review of your entire workflow is the most effective troubleshooting strategy.[1][2]
-
Reagent and Solvent Quality: This is the most common and often overlooked source of error.
-
Causality: Impurities in starting materials can act as catalyst poisons or participate in side reactions, consuming reagents and complicating purification.[2][3] Water in solvents can hydrolyze moisture-sensitive catalysts like AlCl₃ or react with intermediates.
-
Solution:
-
Verify Purity: Use freshly opened, high-purity reagents. If purity is uncertain, consider purifying starting materials (e.g., via distillation or recrystallization).
-
Use Anhydrous Solvents: For moisture-sensitive steps like Friedel-Crafts acylation, use freshly dried solvents. Ensure all glassware is rigorously dried (flame- or oven-dried).[3]
-
-
-
Reaction Conditions:
-
Causality: Temperature, reaction time, and atmospheric conditions are critical. Deviations can lead to incomplete reactions or favor the formation of undesired byproducts. For instance, excessively high temperatures can cause decomposition.[3]
-
Solution:
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. Do not assume a reaction is complete based on time alone.[3]
-
Maintain Inert Atmosphere: For reactions involving air-sensitive reagents or catalysts, maintain an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Precise Temperature Control: Use a reliable heating mantle with a temperature controller and ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
-
-
Work-up and Purification Losses:
-
Causality: Significant product loss can occur during aqueous work-ups (e.g., inefficient extraction) and purification steps like recrystallization or chromatography.[1]
-
Solution:
-
Efficient Extraction: Perform multiple extractions with the appropriate organic solvent to ensure complete recovery from the aqueous phase.
-
Optimize Purification: Carefully select the recrystallization solvent to maximize the recovery of pure crystals while leaving impurities in the mother liquor.[4]
-
-
Q2: In the Haworth synthesis, my Friedel-Crafts acylation of benzene with succinic anhydride is yielding very little 3-benzoylpropionic acid. What's going wrong?
The Friedel-Crafts acylation is the foundational step, and its success is paramount. The key is the proper activation of the acylating agent by the Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6]
-
Catalyst Stoichiometry and Activity:
-
Causality: AlCl₃ is hygroscopic and reacts vigorously with atmospheric moisture, rendering it inactive. Furthermore, more than a stoichiometric amount is required because AlCl₃ complexes with both the carbonyl group of the succinic anhydride and the resulting ketone product.
-
Solution:
-
Use Excess Catalyst: A common protocol uses approximately 2.2 equivalents of AlCl₃.
-
Ensure Catalyst Quality: Use fresh, finely ground AlCl₃ from a newly opened container. Clumped or discolored AlCl₃ is a sign of degradation.
-
Controlled Addition: Add the AlCl₃ portion-wise to the reaction mixture at a low temperature (0-5 °C) to manage the exothermic reaction and prevent side reactions.
-
-
-
Solvent Effects:
-
Causality: The choice of solvent can dramatically influence the reactivity of the electrophile and the stability of intermediates.[7] For the acylation of this compound itself, solvent choice even dictates regioselectivity.[7][8][9]
-
Solution:
-
Standard Solvents: Nitrobenzene or carbon disulfide are traditionally used. Nitrobenzene can form a complex with the acylating agent, sometimes increasing the yield of the thermodynamic product.[7]
-
Temperature Control: Perform the reaction at low temperatures initially to control the reaction rate and then allow it to warm to room temperature or heat as required by the specific protocol.[8]
-
-
Q3: The Clemmensen reduction step to convert the ketone to 4-phenylbutanoic acid is sluggish and incomplete. How can I improve it?
The Clemmensen reduction converts a carbonyl group to a methylene group using zinc amalgam and concentrated hydrochloric acid.[10][11][12] Its heterogeneous nature makes it sensitive to the preparation of the reagents.
-
Zinc Amalgam Activity:
-
Causality: The reaction occurs on the surface of the zinc. The amalgamation process (treating zinc with a mercury salt) cleans the zinc surface and provides a high surface area for the reaction. Improperly prepared or old amalgam will have low activity.
-
Solution:
-
Freshly Prepare Amalgam: Always prepare the zinc amalgam immediately before use by treating zinc granules with a solution of mercury(II) chloride.
-
Ensure Sufficient Agitation: Vigorous stirring is essential to ensure the substrate, which may be sparingly soluble in the aqueous acid, comes into contact with the zinc amalgam surface.
-
-
-
Acid Concentration and Substrate Stability:
-
Causality: Concentrated HCl is required for the reaction. However, some substrates are sensitive to strongly acidic conditions and may undergo side reactions.[12]
-
Solution:
-
Maintain Acid Concentration: Add portions of concentrated HCl throughout the reaction period to maintain a strongly acidic environment as the acid is consumed.
-
Consider Alternatives: If your substrate is acid-sensitive, the Wolff-Kishner reduction (using hydrazine and a strong base) is an excellent alternative for achieving the same transformation.
-
-
Q4: My intramolecular cyclization and final dehydrogenation steps are inefficient. What are the keys to success here?
The final two steps involve an acid-catalyzed intramolecular acylation to form α-tetralone, followed by aromatization to yield this compound.[5][6]
-
Cyclization Step:
-
Causality: This is a Friedel-Crafts type reaction that requires a strong acid to protonate the carboxylic acid, allowing it to act as an electrophile and attack the aromatic ring. Incomplete reaction is often due to insufficient acid strength or deactivation by water.
-
Solution:
-
Use a Strong Dehydrating Acid: Concentrated sulfuric acid is commonly used as it serves as both the catalyst and a dehydrating agent, driving the reaction forward. Polyphosphoric acid (PPA) is also a highly effective alternative.
-
Ensure Anhydrous Conditions: Any water present will inhibit the reaction.
-
-
-
Dehydrogenation Step:
-
Causality: This step removes hydrogen to form the stable aromatic this compound ring. The choice of catalyst and temperature are critical for achieving high conversion without causing degradation or side reactions like coke formation.[13][14]
-
Solution:
-
Catalyst Selection: Selenium (Se) is a classic, high-temperature reagent. More modern and often cleaner methods use heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) at elevated temperatures.[15] Pd/C is often noted for being particularly effective in the conversion of tetralin to this compound.[15]
-
Temperature Optimization: The reaction is endothermic.[16] High temperatures (200-300 °C) are typically required. The optimal temperature depends on the catalyst used.
-
-
Q5: I am losing a significant amount of product during purification. What are the best practices for crude this compound?
Purification is a critical step where yield can be compromised. The goal is to remove unreacted starting materials, intermediates, and side products.
-
Recrystallization:
-
Causality: The choice of solvent is paramount. An ideal solvent will dissolve the this compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. Using too much solvent or cooling the solution too quickly can drastically reduce recovery.[4]
-
Solution:
-
Solvent Selection: Methanol and ethanol are common solvents for this compound recrystallization.[4]
-
Procedure: Dissolve the crude product in a minimal amount of boiling solvent. Allow the solution to cool slowly to room temperature to form large, pure crystals, then cool further in an ice bath to maximize precipitation. Wash the collected crystals with a small amount of ice-cold solvent.[4]
-
-
-
Removal of Specific Impurities:
-
Causality: Crude this compound, especially from coal tar, often contains impurities like thianaphthene, which can be difficult to remove by simple crystallization.[17]
-
Solution:
-
Frequently Asked Questions (FAQs)
-
Q: How can I accurately determine the yield and purity of my final this compound product?
-
A: A multi-faceted approach is best.
-
Yield: Calculated based on the final, dry mass of the purified product relative to the theoretical maximum from the limiting reagent.
-
Purity:
-
Gas Chromatography (GC): An excellent method for quantifying this compound and detecting volatile impurities. A flame ionization detector (FID) is commonly used.[20][21][22]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile derivatives and for quantitative analysis using a UV or fluorescence detector.[23][24]
-
Melting Point: Pure this compound has a sharp melting point of 80.2 °C. A broad or depressed melting range indicates the presence of impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by their characteristic signals.
-
-
-
-
Q: Are there more modern or efficient methods for synthesizing substituted naphthalenes?
-
A: Yes, modern organic chemistry offers several powerful alternatives, especially for creating complex, polysubstituted naphthalenes.
-
Diels-Alder Reactions: This [4+2] cycloaddition reaction, for example between a 2-pyrone and an aryne, can build the fused ring system in a highly controlled manner, followed by decarboxylation to form the this compound core.[25][26][27][28]
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki and Heck couplings are invaluable for attaching various substituents to a pre-formed this compound ring or for building the ring system itself.[29][30]
-
Nitrogen-to-Carbon Transmutation: Recent innovative methods can convert isoquinolines into substituted naphthalenes by chemically swapping the nitrogen atom for a carbon unit, offering a novel synthetic strategy.[31]
-
-
-
Q: How do reaction parameters affect the regioselectivity of substitution on the this compound ring?
-
A: The position of electrophilic substitution (α vs. β) is governed by a balance of kinetic and thermodynamic factors.
-
Kinetic vs. Thermodynamic Control: The α-position (C1) is generally more reactive and leads to the kinetically favored product because the carbocation intermediate is better stabilized by resonance.[8][32] The β-position (C2) is sterically less hindered, and its product is often thermodynamically more stable.
-
Practical Example (Sulfonation): The sulfonation of this compound demonstrates this principle perfectly. At lower temperatures (~80 °C), the reaction is under kinetic control and yields the α-product (1-naphthalenesulfonic acid). At higher temperatures (~160 °C), the reaction becomes reversible, allowing the thermodynamically more stable β-product (2-naphthalenesulfonic acid) to dominate.[32]
-
Friedel-Crafts Acylation: In Friedel-Crafts acylation, solvent choice and temperature can also influence the α/β product ratio.[7][9][33]
-
-
Key Experimental Protocols
Protocol 1: General Troubleshooting Workflow
A systematic approach to diagnosing yield issues.
-
Analyze Reactants: Verify the purity of all starting materials and solvents. Use fresh reagents and anhydrous solvents where necessary.
-
Review Stoichiometry: Double-check all calculations. Ensure correct molar equivalents, especially for catalysts.
-
Optimize Reaction Conditions:
-
Set up a small-scale trial reaction monitored by TLC or GC.
-
Take aliquots at regular intervals to track the consumption of starting material and formation of the product.
-
Test different temperatures to find the optimal balance between reaction rate and side product formation.
-
-
Evaluate Work-up: After the reaction, analyze both the organic and aqueous layers of your extraction to check for product loss.
-
Analyze Purification: Retain the mother liquor from recrystallization and analyze it by TLC/GC to quantify the amount of product that did not crystallize.
Protocol 2: Purification of Crude this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., methanol, ethanol) in which this compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound (1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip. In a separate flask, bring your chosen solvent (~20-30 mL) to a boil.
-
Hot Filtration (if needed): Add the minimum amount of boiling solvent to the crude this compound to dissolve it completely. If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator. Weigh the final product and determine its melting point.
Visualizations and Data
Diagrams
Caption: The Haworth Synthesis Pathway for this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
Data Tables
Table 1: Influence of Solvent on Friedel-Crafts Acylation Regioselectivity
This table illustrates how solvent choice can impact the product ratio in the acylation of this compound itself, a key principle in controlling outcomes.
| Solvent | Product Ratio (α-acetyl : β-acetyl) | Controlling Factor | Reference |
| Carbon Disulfide (CS₂) | High (Favors α) | Kinetic Control | [7] |
| 1,2-Dichloroethane | Ratio changes over time (initial α to final β) | Complex kinetics | [9] |
| Nitrobenzene (PhNO₂) | Low (Favors β) | Thermodynamic Control | [7] |
Table 2: Comparison of Common Dehydrogenation Catalysts for Aromatization
| Catalyst | Typical Temperature | Advantages | Disadvantages | Reference |
| Selenium (Se) | > 300 °C | Effective, classic method | Highly toxic, stoichiometric | [5][6] |
| Palladium on Carbon (Pd/C) | 200 - 300 °C | Catalytic, high efficiency, cleaner | Can be expensive, potential for hydrogenolysis | [15] |
| Platinum on Carbon (Pt/C) | 200 - 300 °C | Catalytic, effective | Can be less selective than Pd/C for this step | [15] |
| Nickel-Molybdenum (NiMo) | 210 - 380 °C | Robust, used in industrial upgrading | Can promote side reactions like coking | [13][16] |
References
-
askIITians. (2025). Explain Haworth synthesis of this compound. askIITians. [Link]
- Sutherland, C. J. (1936). Process for refining crude this compound. U.S. Patent No. US2078963A.
- Neuworth, M. B. (1962). This compound separation process. U.S. Patent No. US3016401A.
-
Hart, A., Adam, M., & Robinson, J. P. (2020). Hydrogenation and dehydrogenation of Tetralin and this compound to explore heavy oil upgrading using NiMo/Al₂O₃ and CoMo/Al₂O₃ catalysts heated with steel balls via induction. University of Birmingham Research Portal. [Link]
- Unidentified Authors. (1988). Purification of this compound. Japanese Patent No. JPS63107944A.
-
Hart, A., Adam, M., & Robinson, J. P. (2020). Hydrogenation and Dehydrogenation of Tetralin and this compound to Explore Heavy Oil Upgrading Using NiMo/Al₂O₃ and CoMo/Al₂O₃ Catalysts Heated with Steel Balls via Induction. MDPI. [Link]
-
Filo. (2025). Friedel-Crafts reaction of this compound. Filo. [Link]
-
Brainly.in. (2017). [Expert Answer] explain Haworth synthesis of this compound. Brainly.in. [Link]
-
Ghorbanian, S. A., et al. (2020). Impact of Char Properties and Reaction Parameters on this compound Conversion in a Macro-TGA Fixed Char Bed Reactor. MDPI. [Link]
-
Vedantu. (n.d.). Explain Haworth synthesis of this compound class 11 chemistry CBSE. Vedantu. [Link]
-
Yilmaz, M., et al. (2014). Effect of Catalyst, Temperature, and Hydrogen Pressure on Slurry Hydrocracking Reactions of this compound. ResearchGate. [Link]
-
Unidentified Authors. (2025). Synthesis of this compound derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science. [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]
-
Ates, F., et al. (2010). Conversion of 1- and 2-Tetralone Over HY Zeolite. The University of Oklahoma. [Link]
-
Royal Society of Chemistry. (n.d.). Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to this compound. Catalysis Science & Technology. [Link]
-
Chemistry for everyone. (2024). Haworth's synthesis. Chemistry for everyone. [Link]
-
Anjaneyulu, Y., et al. (2006). Determination of this compound Content by Gas Chromatography. Asian Journal of Chemistry, 18(4), 2737-2741. [Link]
-
Hart, A., et al. (2020). Hydrogenation and Dehydrogenation of Tetralin and this compound to Explore Heavy Oil Upgrading Using NiMo/Al₂O₃ and CoMo/Al₂O₃ Catalysts Heated with Steel Balls via Induction. ResearchGate. [Link]
-
Scribd. (n.d.). This compound and Anthracene Reactions. Scribd. [Link]
-
University of San Diego. (n.d.). Recrystallization of an Impure Sample of this compound. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of polycyclic naphthols and naphthalenes via tandem Ti(Oi-Pr)₄-promoted photoenolization Diels–Alder reaction and aromatization. Organic Chemistry Frontiers. [Link]
-
American Chemical Society. (n.d.). Decomposition of this compound as a Biomass Tar over Pretreated Olivine: Effect of Gas Composition, Kinetic Approach, and Reaction Scheme. Industrial & Engineering Chemistry Research. [Link]
-
American Chemical Society. (2025). Insights into the Mechanism of 2-Methylthis compound Friedel–Crafts Acetylation Catalyzed by AlCl₃: A Combined Experimental and Theoretical Study. Inorganic Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Multisubstituted this compound synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. [Link]
-
Unidentified Authors. (n.d.). The Application of C,K for Organic Synthesis: Reduction of Substituted Naphthalenes. Journal of Chemical Research. [Link]
-
Trans Tech Publications Ltd. (2013). Process Simulation on Crude this compound Purification by Extractive Distillation. [Link]
-
Royal Society of Chemistry. (n.d.). The Friedel–Crafts acetylation of this compound in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of this compound?. [Link]
-
American Chemical Society. (2014). Intramolecular Dehydro-Diels–Alder Reaction Affords Selective Entry to Arylthis compound or Aryldihydrothis compound Lignans. Organic Letters. [Link]
-
Royal Society of Chemistry. (2023). Multisubstituted this compound synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. [Link]
-
Unidentified Authors. (n.d.). Heck reaction synthesis of anthracene and this compound derivatives as a traps and clean chemical sources of singlet molecular. [Link]
-
MDPI. (n.d.). Photocatalytic H₂ Production from this compound by Various TiO₂ Photocatalysts: Impact of Pt Loading and Formation of Intermediates. [Link]
-
ResearchGate. (n.d.). Substituted this compound reaction rates with peroxy-acid treatment: prediction of reactivity using PEST. [Link]
-
ResearchGate. (2004). Diels—Alder reaction between this compound and N-phenylmaleimide under mild conditions. [Link]
-
Annamalai University. (n.d.). Clemmensen reduction. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. [Link]
-
Springer. (2004). Diels—Alder reaction between this compound and N phenylmaleimide under mild conditions. [Link]
-
Semantic Scholar. (n.d.). Diels-Alder reaction between this compound and N-phenylmaleimide under ambient and high pressure conditions. [Link]
-
Regulations.gov. (2011). This compound Purity Determination. [Link]
-
National Institutes of Health. (n.d.). Quantitative analysis of this compound, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]
-
OSHA. (n.d.). This compound Method no.: 35. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. brainly.in [brainly.in]
- 6. Explain Haworth synthesis of this compound class 11 chemistry CBSE [vedantu.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel-Crafts reaction of this compound | Filo [askfilo.com]
- 9. The Friedel–Crafts acetylation of this compound in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to this compound - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. US3016401A - this compound separation process - Google Patents [patents.google.com]
- 18. US2078963A - Process for refining crude this compound - Google Patents [patents.google.com]
- 19. JPS63107944A - Purification of this compound - Google Patents [patents.google.com]
- 20. asianpubs.org [asianpubs.org]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. osha.gov [osha.gov]
- 23. benchchem.com [benchchem.com]
- 24. Quantitative analysis of this compound, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Multisubstituted this compound synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o -silylaryl triflates - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03831A [pubs.rsc.org]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 30. par.nsf.gov [par.nsf.gov]
- 31. Synthesis of this compound derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 33. chemistry.stackexchange.com [chemistry.stackexchange.com]
Naphthalene Purification Technical Support Center
Welcome to the comprehensive technical support guide for naphthalene purification. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity this compound. Here, we move beyond simple protocols to explain the underlying principles of purification techniques, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide
This section directly addresses common issues encountered during the purification of this compound. Each problem is presented in a question-and-answer format, providing likely causes and actionable solutions based on established chemical principles.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solids, but it is not without its pitfalls. Below are solutions to common problems.
Question 1: Why is my yield of recrystallized this compound extremely low?
A low yield is one of the most frequent issues in recrystallization.[1][2][3]
-
Probable Cause 1: Using too much solvent. The principle of recrystallization relies on the solute being sparingly soluble in the cold solvent but highly soluble in the hot solvent.[3][4] An excessive volume of solvent will keep a significant portion of the this compound dissolved even after cooling, leading to a poor recovery.[1][3]
-
Solution:
-
Use a minimal amount of hot solvent: Add the hot solvent portion-wise to the crude this compound until it just dissolves.[4] This ensures the solution is saturated.
-
"Second crop" recovery: If you suspect excess solvent was used, you can concentrate the filtrate (mother liquor) by carefully boiling off some of the solvent and cooling it again to recover a second batch of crystals.[3] Be aware that this second crop may be less pure than the first.
-
-
Probable Cause 2: Premature crystallization during hot filtration. If the solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper or in the funnel, reducing the final yield.[4]
-
Solution:
-
Pre-heat your filtration apparatus: Use a stemless funnel and heat it with hot solvent or by placing it on the hot plate before filtration.
-
Use an excess of hot solvent: Before hot filtration, add a small excess of hot solvent to prevent saturation at slightly cooler temperatures. This excess can be boiled off after filtration.[4]
-
Use fluted filter paper: This increases the surface area for filtration, speeding up the process and minimizing cooling time.
-
-
Probable Cause 3: Inappropriate solvent choice. The chosen solvent may have too high a solubility for this compound at low temperatures.
-
Solution:
-
Conduct thorough solubility tests: Before committing to a solvent, test the solubility of a small amount of this compound in various solvents at both room temperature and the solvent's boiling point.[2][4]
-
Consult solubility data: Refer to literature for known good solvents for this compound recrystallization, such as ethanol or methanol.[2][4]
-
Question 2: My this compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid upon cooling.[3][5][6] This is problematic because impurities tend to be more soluble in the oil, leading to poor purification.[3][6]
-
Probable Cause 1: The boiling point of the solvent is higher than the melting point of this compound (80.2°C). If the solution becomes saturated at a temperature above the solute's melting point, the solute will emerge as a liquid.
-
Solution:
-
Choose a lower-boiling solvent: Select a solvent with a boiling point lower than 80.2°C. For example, methanol (b.p. 64.7°C) is a suitable choice.[2]
-
-
Probable Cause 2: High concentration of impurities. Significant amounts of impurities can depress the melting point of the solute, causing it to oil out even in a suitable solvent.[3]
-
Solution:
-
Add more solvent: Re-heat the mixture and add more solvent to decrease the concentration of the solute, then cool again.[3]
-
Use activated charcoal: If colored impurities are suspected, adding a small amount of activated charcoal to the hot solution can adsorb them.[4] Be sure to perform a hot filtration to remove the charcoal.
-
-
Probable Cause 3: Cooling the solution too rapidly. Rapid cooling can lead to a supersaturated solution that oils out before crystallization can occur.
-
Solution:
-
Allow for slow cooling: Let the hot, saturated solution cool slowly to room temperature on a benchtop before placing it in an ice bath.[7] This allows for the formation of larger, purer crystals.
-
Question 3: No crystals are forming, even after cooling in an ice bath. What's wrong?
Failure to crystallize is a common and frustrating issue.
-
Probable Cause 1: The solution is not saturated. Too much solvent may have been used, or the initial material had a lower amount of this compound than expected.
-
Solution:
-
Boil off excess solvent: Gently heat the solution to evaporate some of the solvent, then attempt to cool it again.[3]
-
Induce crystallization:
-
Question 4: The recrystallized this compound is still colored. How do I remove the color?
A persistent color indicates the presence of impurities.[2]
-
Probable Cause: Colored, soluble impurities. These impurities dissolve along with the this compound and are not removed by simple filtration.
-
Solution:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[4][7] The charcoal has a high surface area and will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your product.[4]
-
Perform a hot filtration: After treatment with charcoal, filter the hot solution to remove the charcoal and any other insoluble impurities.[4]
-
Sublimation Troubleshooting
Sublimation is an excellent method for purifying this compound as it readily transitions from a solid to a gas.[8][9][10]
Question 1: The sublimation is very slow, or the yield is low.
-
Probable Cause 1: Insufficient heating or vacuum. The rate of sublimation is dependent on temperature and pressure.
-
Solution:
-
Optimize temperature: Ensure the sample is heated uniformly to a temperature that is close to, but below, its melting point to maximize vapor pressure without melting the solid.
-
Improve vacuum: Use a high-vacuum pump and ensure all seals in your apparatus are tight. A lower pressure facilitates the solid-to-gas transition.
-
-
Probable Cause 2: Inefficient condensation. If the cold surface is not cold enough, the this compound vapor will not deposit efficiently.
-
Solution:
-
Use a colder coolant: Circulate ice-cold water or another appropriate coolant through the cold finger of your sublimation apparatus.
-
Ensure good thermal contact: Make sure the design of your apparatus allows for efficient cooling of the collection surface.
-
Question 2: The sublimed crystals are fluffy and difficult to handle.
-
Probable Cause: Rapid deposition. If the vapor pressure is very high and the temperature gradient is steep, the crystals can form as a fine, fluffy solid.
-
Solution:
-
Control the heating rate: A slower, more controlled heating rate will lead to slower crystal growth and potentially larger, more compact crystals.
-
Adjust the vacuum: A slightly higher pressure (a less perfect vacuum) can sometimes lead to the formation of denser crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Crude this compound derived from coal tar typically contains impurities such as benzothiophene, indane, indene, and methylnaphthalenes.[11] Petroleum-derived this compound is generally purer.[11]
Q2: How do I choose the best purification method for this compound?
-
Recrystallization is a versatile and widely used technique suitable for most laboratory-scale purifications. It is effective at removing both soluble and insoluble impurities.
-
Sublimation is an excellent choice for this compound due to its high vapor pressure.[8] It is particularly good for removing non-volatile or colored impurities.
-
Fractional Crystallization and Zone Refining are more advanced techniques used for achieving very high purity levels, often in industrial settings.[12][13][14][15][16][17] Zone refining, in particular, can produce ultra-pure materials.[16][17]
Q3: How can I assess the purity of my this compound?
-
Melting Point Analysis: Pure crystalline solids have a sharp, well-defined melting point.[18][19][20] Impurities will typically cause a depression and broadening of the melting point range.[19] A mixed melting point determination with a pure standard can confirm the identity and purity of your sample.
-
Spectroscopy: Techniques like UV-Visible spectroscopy can also be used, as aromatic compounds like this compound have characteristic absorbance spectra.
Q4: What are the key safety precautions when working with this compound?
This compound is a flammable solid and is suspected of being a carcinogen.[10][26] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and avoid creating dust. Keep it away from ignition sources.[10][26][27] Consult the Safety Data Sheet (SDS) before handling.[26][27]
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Mixed Solvent System (Methanol-Water)
This protocol is effective for purifying this compound that contains both soluble and insoluble impurities.
-
Dissolution: In a fume hood, place 2.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 30 mL of methanol on a hot plate.
-
Saturation: Add the hot methanol to the this compound in small portions while stirring until the this compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount (tip of a spatula) of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a stemless funnel and fluted filter paper with hot methanol. Filter the hot this compound solution into a clean Erlenmeyer flask to remove the charcoal and any other insoluble impurities.
-
Induce Crystallization: Reheat the filtered solution to boiling. Add water dropwise until the solution becomes cloudy (turbid). Then, add a few drops of hot methanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Collection: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol-water mixture.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
-
Analysis: Determine the mass of the dry crystals to calculate the percent recovery. Measure the melting point of the purified this compound.
Protocol 2: Purification of this compound by Sublimation
This method is ideal for removing non-volatile impurities.
-
Apparatus Setup: Assemble a sublimation apparatus (a flask or beaker with a cold finger condenser). Ensure all joints are properly sealed.
-
Sample Placement: Place 1.0 g of crude this compound in the bottom of the sublimation flask.
-
Condenser Cooling: Begin circulating cold water through the cold finger.
-
Vacuum Application: Carefully evacuate the apparatus using a vacuum pump.
-
Heating: Gently heat the bottom of the flask using a heating mantle or sand bath. The this compound will begin to sublime and deposit as pure crystals on the cold surface of the condenser.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Crystal Recovery: Carefully release the vacuum and disassemble the apparatus. Scrape the purified this compound crystals from the cold finger onto a pre-weighed watch glass.
-
Analysis: Determine the mass to calculate the percent recovery and measure the melting point.
Data & Visualization
Table 1: Solvent Selection for this compound Recrystallization
| Solvent | Boiling Point (°C) | This compound Solubility (Cold) | This compound Solubility (Hot) | Suitability |
| Water | 100 | Insoluble[4] | Insoluble[4] | Poor (can be used as an anti-solvent) |
| Methanol | 64.7 | Sparingly soluble | Soluble[2] | Good |
| Ethanol | 78.4 | Sparingly soluble | Soluble[4] | Good |
| Acetone | 56 | Soluble[4] | Soluble[4] | Poor (can be used as the primary solvent in a mixed-solvent system) |
| Toluene | 111 | Soluble[28] | Soluble[4][28] | Poor (boiling point is too high) |
| Hexane | 69 | Sparingly soluble | Soluble | Fair (flammability is a concern) |
Diagram 1: Troubleshooting Workflow for this compound Recrystallization
Caption: A flowchart for diagnosing and resolving common issues in this compound recrystallization.
References
- 1. brainly.com [brainly.com]
- 2. ukessays.com [ukessays.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. scribd.com [scribd.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rcprocess.se [rcprocess.se]
- 15. Zone melting - Wikipedia [en.wikipedia.org]
- 16. Zone melting - Refining, Purification, Separation | Britannica [britannica.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. youtube.com [youtube.com]
- 19. chemistry.analia-sanchez.net [chemistry.analia-sanchez.net]
- 20. youtube.com [youtube.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. agilent.com [agilent.com]
- 23. academic.oup.com [academic.oup.com]
- 24. asianpubs.org [asianpubs.org]
- 25. Gas chromatograph–mass spectrometry determination of carcinogenic this compound, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh - Arabian Journal of Chemistry [arabjchem.org]
- 26. Crystallization of Napthalene, Lab report for Organic Chemistry | DOC [slideshare.net]
- 27. hyhpesticide.com [hyhpesticide.com]
- 28. quora.com [quora.com]
Technical Support Center: Navigating Side Reactions in Naphthalene Derivatization
Welcome to the comprehensive support center for troubleshooting side reactions in naphthalene derivatization. This guide is designed for researchers, scientists, and professionals in drug development who are working with the this compound scaffold. Here, we move beyond simple protocols to explain the causality behind common experimental challenges, offering field-proven insights to optimize your synthetic outcomes. Our goal is to provide a self-validating system of protocols grounded in authoritative chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the derivatization of this compound?
A1: this compound's rich electronic structure, while making it a valuable synthetic building block, also predisposes it to several side reactions during electrophilic aromatic substitution. The most prevalent issues include:
-
Isomer Formation: Electrophilic attack can occur at either the α (C1) or β (C2) position, often leading to mixtures of isomers. The ratio of these isomers is highly dependent on the specific reaction conditions.[1][2]
-
Polysubstitution: The introduction of an activating group can make the monosubstituted this compound more reactive than the starting material, leading to the undesired addition of multiple substituents. Conversely, dinitration can occur even with a deactivating nitro group.[3][4]
-
Oxidation: The fused ring system of this compound is susceptible to oxidation, especially under harsh reaction conditions (e.g., strong acids, high temperatures), which can lead to the formation of naphthoquinones or even ring-opening to phthalic acid derivatives.[3][4]
-
Rearrangements: In Friedel-Crafts alkylation, the intermediate carbocation can undergo rearrangement to a more stable species, resulting in a product with a different alkyl structure than anticipated.[4]
-
Sublimation of this compound: this compound's volatility can lead to loss of starting material, particularly in reactions requiring elevated temperatures, resulting in lower yields.[5]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific, common derivatization reactions of this compound.
Sulfonation: The Battle of Isomers
A classic example of kinetic versus thermodynamic control, the sulfonation of this compound can yield predominantly either the α- or β-sulfonic acid.[6][7][8]
Common Problem: My sulfonation of this compound is producing a mixture of 1- and 2-naphthalenesulfonic acid, and I need to favor one isomer.
Root Cause Analysis:
The regioselectivity of this compound sulfonation is exquisitely sensitive to temperature due to the reversibility of the reaction.[9]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., 80°C), the reaction is under kinetic control. The 1-position is more sterically accessible and the corresponding carbocation intermediate is more stabilized by resonance, leading to a faster rate of formation for 1-naphthalenesulfonic acid.[6][8][10]
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., 160°C), the reaction becomes reversible, allowing for equilibrium to be established. The 2-naphthalenesulfonic acid is the more thermodynamically stable product because it minimizes the steric strain between the sulfonic acid group and the hydrogen at the 8-position (a peri-interaction) that is present in the 1-isomer.[7][9][10]
Troubleshooting Workflow
Caption: Troubleshooting isomer control in this compound sulfonation.
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthalenesulfonic Acid (Kinetic Control)
-
In a well-ventilated fume hood, add 128 g (1 mol) of this compound to a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Heat the flask in a water bath to 80°C to melt the this compound.
-
Slowly add 100 mL of concentrated sulfuric acid (98%) to the molten this compound with vigorous stirring over 30 minutes.
-
Maintain the reaction temperature at 80°C for 2 hours.
-
Pour the reaction mixture into 1 L of cold water.
-
The product will precipitate. Filter the solid and wash with cold water to remove excess sulfuric acid.
-
Recrystallize from water to obtain purified 1-naphthalenesulfonic acid.
Protocol 2: Synthesis of 2-Naphthalenesulfonic Acid (Thermodynamic Control)
-
Follow steps 1 and 2 from Protocol 1.
-
Slowly add 100 mL of concentrated sulfuric acid (98%) to the molten this compound with vigorous stirring.
-
Increase the temperature of the reaction mixture to 160°C using an oil bath.
-
Maintain the reaction at 160°C for 4-6 hours.[11]
-
Follow steps 5-7 from Protocol 1 to isolate and purify the 2-naphthalenesulfonic acid.
| Parameter | 1-Naphthalenesulfonic Acid | 2-Naphthalenesulfonic Acid |
| Control | Kinetic | Thermodynamic |
| Temperature | ~80°C | ~160°C |
| Reaction Time | Shorter (e.g., 2 hours) | Longer (e.g., 4-6 hours) |
| Key Factor | Lower activation energy | Higher product stability |
Nitration: Avoiding Polysubstitution and Oxidation
The nitration of this compound typically yields 1-nitrothis compound as the major product due to the higher stability of the carbocation intermediate formed by attack at the α-position.[12] However, side reactions such as dinitration and oxidation can occur.[3]
Common Problem: My nitration of this compound is giving me significant amounts of dinitrothis compound and some colored impurities, suggesting oxidation.
Root Cause Analysis:
-
Polynitration: The nitro group is deactivating, so the second nitration is slower than the first. However, under forcing conditions (high concentration of nitrating agent, high temperature), dinitration can occur, typically yielding 1,5- and 1,8-dinitrothis compound.[3]
-
Oxidation: The nitrating mixture (concentrated nitric and sulfuric acids) is a strong oxidizing agent.[13] At elevated temperatures, it can oxidize this compound to various products, including naphthoquinones, which are often colored.
Troubleshooting Workflow
Caption: Mitigating side reactions in this compound nitration.
Experimental Protocol: Selective Mononitration of this compound
-
Prepare the nitrating mixture by slowly adding 60 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid in a flask cooled in an ice bath. Allow the mixture to cool to room temperature.
-
In a separate flask, dissolve 128 g (1 mol) of this compound in 150 mL of glacial acetic acid.
-
Cool the this compound solution in an ice bath and slowly add the nitrating mixture dropwise with constant stirring, ensuring the temperature does not exceed 50-60°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture onto crushed ice. The solid 1-nitrothis compound will precipitate.
-
Filter the product, wash thoroughly with water, and then with a dilute sodium carbonate solution to remove acidic impurities.
-
Recrystallize from ethanol to obtain pure 1-nitrothis compound.
Friedel-Crafts Acylation: Controlling Regioselectivity
The Friedel-Crafts acylation of this compound can produce a mixture of 1-acetylthis compound and 2-acetylthis compound. The product ratio is highly dependent on the solvent and reaction conditions.[1][14]
Common Problem: My Friedel-Crafts acetylation is giving me the wrong isomer. I want to synthesize 2-acetylthis compound, but I'm getting mostly the 1-isomer.
Root Cause Analysis:
The regioselectivity is influenced by the nature of the acylating reagent complex and steric hindrance.
-
In Non-polar Solvents (e.g., Carbon Disulfide, Dichloroethane): In these solvents, the acylating agent (e.g., acetyl chloride and AlCl₃) exists as a smaller, more reactive complex. This favors attack at the more electronically activated and sterically accessible 1-position, leading to the kinetic product, 1-acetylthis compound.[1][15]
-
In Polar Solvents (e.g., Nitrobenzene): In a polar solvent like nitrobenzene, a bulkier complex forms between the acylating agent, AlCl₃, and the solvent.[11][16] This large complex experiences significant steric hindrance at the 1-position from the peri-hydrogen at C8. Consequently, it preferentially attacks the less hindered 2-position, leading to the thermodynamic product, 2-acetylthis compound.[11][14]
Troubleshooting Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. shokubai.org [shokubai.org]
- 6. Sulfonation of this compound at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 7. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 8. Electrophilic substitution in this compound: Kinetic vs thermodynamic control - ProQuest [proquest.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vpscience.org [vpscience.org]
- 12. youtube.com [youtube.com]
- 13. homework.study.com [homework.study.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. myttex.net [myttex.net]
Naphthalene Quantification in Complex Mixtures: A Technical Support Center
Welcome to the Technical Support Center for Naphthalene Quantification. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this compound in challenging matrices. Here, you will find field-proven insights, detailed troubleshooting guides, and robust protocols to ensure the accuracy and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides concise, actionable answers to get you started.
Q1: What are the primary analytical techniques for quantifying this compound in complex mixtures?
A1: The most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Diode Array Detection (DAD). GC-MS is highly specific and sensitive, making it ideal for complex matrices. HPLC-FLD is also very sensitive and specific for fluorescent compounds like this compound.
Q2: Why is sample preparation so critical for this compound analysis?
A2: this compound is a semi-volatile organic compound, making it susceptible to loss during sample preparation. Furthermore, complex matrices can contain interfering compounds that co-elute with this compound, leading to inaccurate quantification. Proper sample preparation, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is essential to isolate this compound, remove interferences, and concentrate the sample for sensitive detection.
Q3: I'm seeing low recovery of this compound. What are the likely causes?
A3: Low recovery is a frequent issue. The primary culprits are often related to its semi-volatile nature and potential for adsorption. Key areas to investigate include:
-
Evaporation steps: Aggressive evaporation can lead to significant loss of this compound.
-
Adsorption: this compound can adsorb to glassware and plasticware. Using silanized glassware can mitigate this.
-
Incorrect pH: The pH of your sample can affect the extraction efficiency.
-
Inefficient extraction: The choice of extraction solvent and method (SPE, LLE) is critical and must be optimized for your specific matrix.
Q4: My calibration curve for this compound is not linear. What should I do?
A4: A non-linear calibration curve can stem from several sources. Check the following:
-
Detector saturation: If the concentrations of your standards are too high, the detector can become saturated. Try diluting your standards.
-
Contamination: Contamination in your blank or standards can affect the linearity.
-
Inappropriate calibration model: A linear model may not be appropriate for the entire concentration range. Consider a quadratic or weighted regression model.
-
Instrument issues: Problems with the injector, detector, or gas/solvent flow can also lead to non-linearity.
Q5: What are the key differences between EPA Methods TO-15, TO-17, and 8270E for this compound analysis?
A5: These EPA methods are commonly used for environmental samples and differ primarily in their sample collection and preparation techniques:
-
EPA Method TO-15: Designed for volatile organic compounds (VOCs) in air, collected in Summa canisters. While this compound can be measured, its semi-volatile nature can present challenges with stability and recovery.[1][2][3]
-
EPA Method TO-17: Involves active sampling of air onto sorbent tubes. This method is often preferred for semi-volatile compounds like this compound as it can provide better stability and recovery compared to canisters.[1]
-
EPA Method 8270E: A broad method for the analysis of semi-volatile organic compounds in various matrices (soil, water, waste) by GC-MS. This method provides detailed guidance on extraction, cleanup, and analysis.[4][5][6]
Section 2: Troubleshooting Guides
This section provides a deeper dive into specific problems you may encounter during your experiments, with a focus on root cause analysis and effective solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Peak Tailing for this compound | 1. Active Sites in the System: Silanol groups in the injector liner, column, or packing material can interact with the slightly polar this compound molecule, causing tailing. 2. Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites. 3. Improper Column Installation: A poor cut on the column or incorrect ferrule placement can create dead volume and disturb the flow path. | 1. Use a Deactivated Liner and Guard Column: A deactivated liner minimizes interactions. A guard column protects the analytical column from contamination. 2. Perform Inlet Maintenance: Regularly replace the liner and septum. Trim the first few centimeters of the analytical column. 3. Ensure Proper Column Installation: Use a ceramic wafer to get a clean, square cut on the column. Ensure the ferrule is correctly positioned. |
| Poor Reproducibility of this compound Peak Area | 1. Injector Discrimination: The semi-volatile nature of this compound can lead to inconsistent vaporization in a hot injector, especially with complex matrices. 2. Leaks in the System: Leaks in the injector, gas lines, or column fittings will cause pressure and flow fluctuations. 3. Autosampler Issues: Inconsistent injection volume or needle depth can lead to variability. | 1. Optimize Injection Parameters: Consider a pulsed splitless or programmed temperature vaporization (PTV) injection to ensure complete and reproducible transfer of this compound to the column. 2. Perform a Leak Check: Systematically check all fittings and connections with an electronic leak detector. 3. Verify Autosampler Performance: Check the syringe for bubbles and ensure the correct injection volume is being delivered. |
| Low this compound Signal/Sensitivity | 1. Adsorption in the Inlet: As with peak tailing, active sites can irreversibly adsorb this compound, reducing the amount that reaches the detector. 2. Suboptimal MS Tuning: An improperly tuned mass spectrometer will have poor sensitivity. 3. Matrix Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the MS source, reducing its signal. | 1. Use a Highly Inert Flow Path: Employ deactivated liners, columns, and source components. 2. Tune the Mass Spectrometer: Perform a daily or weekly tune to ensure optimal performance for the mass range of interest. 3. Improve Sample Cleanup: Enhance your sample preparation to remove more of the matrix interferences. Consider using a different SPE sorbent or an additional cleanup step. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Shifting Retention Time for this compound | 1. Mobile Phase Composition Changes: Inaccurate mixing of solvents, evaporation of the more volatile solvent, or changes in pH can alter the elution strength. 2. Column Temperature Fluctuations: Inconsistent column temperature affects the viscosity of the mobile phase and the interaction of this compound with the stationary phase. 3. Column Degradation: Loss of stationary phase or accumulation of contaminants can change the column chemistry. | 1. Prepare Fresh Mobile Phase Daily: Ensure accurate measurements and degas the mobile phase thoroughly. Use a lid on your solvent reservoirs to minimize evaporation. 2. Use a Column Oven: A thermostatically controlled column oven is essential for reproducible retention times. 3. Implement a Column Washing Protocol: Regularly wash the column with a strong solvent to remove contaminants. If retention times continue to shift, the column may need to be replaced. |
| Broad or Split this compound Peaks | 1. Mismatch between Sample Solvent and Mobile Phase: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion. 2. Column Overload: Injecting too much mass of this compound onto the column. 3. Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause peak broadening. | 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume. 2. Reduce Injection Volume or Sample Concentration: Perform a loading study to determine the optimal injection mass for your column. 3. Minimize Tubing Length and Diameter: Use narrow-bore tubing (e.g., 0.005" I.D.) and ensure all fittings are zero-dead-volume. |
| Fluorescence Detector Signal Instability | 1. Air Bubbles in the Flow Cell: Bubbles will cause sharp spikes in the baseline. 2. Fluorescent Contaminants: Contaminants in the mobile phase or leaching from system components can cause a high and noisy baseline. 3. Lamp Degradation: The excitation lamp has a finite lifetime and its intensity will decrease over time. | 1. Degas the Mobile Phase: Use an online degasser or sparge the solvents with helium. 2. Use High-Purity Solvents: Use HPLC-grade or better solvents. Flush the system thoroughly to remove any contaminants. 3. Check Lamp Hours and Intensity: Most modern HPLCs will track lamp usage. If the lamp is old or the intensity is low, it will need to be replaced. |
Sample Preparation (Solid-Phase Extraction - SPE) Troubleshooting
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low Recovery of this compound | 1. Breakthrough during Sample Loading: The flow rate is too high, or the sorbent capacity is exceeded. 2. Analyte Elution during Washing: The wash solvent is too strong and is eluting the this compound along with the interferences. 3. Incomplete Elution: The elution solvent is too weak to fully desorb the this compound from the sorbent. | 1. Optimize Loading Conditions: Decrease the sample loading flow rate. If breakthrough persists, use a larger mass of sorbent or dilute the sample. 2. Use a Weaker Wash Solvent: Test different wash solvents to find one that removes interferences without eluting the this compound. 3. Use a Stronger Elution Solvent: Increase the strength of the elution solvent. You can also try a multi-step elution with solvents of increasing strength. |
| Poor Reproducibility | 1. Inconsistent Flow Rates: Manual processing can lead to variations in flow rates between samples. 2. Channeling in the Sorbent Bed: If the sorbent bed is not properly conditioned, the liquid can create channels, leading to inefficient interaction. 3. Variable Matrix Effects: The amount of co-extracted matrix components can vary between samples, affecting the final analysis. | 1. Use a Vacuum Manifold or Automated System: These provide better control over flow rates. 2. Ensure Proper Conditioning: Condition the sorbent with the recommended solvents to ensure the entire bed is wetted. Do not let the sorbent go dry before loading the sample. 3. Optimize the Wash Step: A more effective wash step can remove more of the variable matrix components, leading to more consistent results. |
| High Background/Interferences in Final Extract | 1. Insufficient Washing: The wash step is not adequately removing all of the co-extracted interferences. 2. Sorbent Leaching: Components of the sorbent material itself are leaching into the elution solvent. 3. Inappropriate Sorbent Choice: The chosen sorbent is retaining the interferences as well as the this compound. | 1. Increase Wash Volume or Strength: Try a larger volume of the wash solvent or a slightly stronger solvent. 2. Pre-wash the SPE Cartridge: Wash the cartridge with the elution solvent before the conditioning step to remove any leachable components. 3. Select a More Specific Sorbent: Consider a sorbent with a different retention mechanism that is more selective for this compound over the interferences in your matrix. |
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for the quantification of this compound in a complex matrix.
Workflow for this compound Quantification
The overall workflow for this compound quantification is a multi-step process that requires careful attention to detail at each stage to ensure accurate and reliable results.
Caption: Overall workflow for this compound quantification.
Protocol: this compound Quantification in Water by SPE and GC-MS
This protocol is a general guideline and may require optimization for your specific water matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Dichloromethane (DCM, pesticide grade)
-
Sodium sulfate (anhydrous)
-
Vacuum manifold
-
Collection vials (e.g., 15 mL conical tubes)
-
Evaporation system (e.g., nitrogen evaporator)
-
GC vials with inserts
-
-
Procedure:
-
Condition the SPE cartridge:
-
Pass 5 mL of DCM through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
-
Load the sample:
-
Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Wash the cartridge:
-
Pass 5 mL of deionized water through the cartridge to remove salts and polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elute the this compound:
-
Place a collection vial under the cartridge.
-
Pass 2 x 4 mL of DCM through the cartridge to elute the this compound.
-
-
Dry and concentrate the extract:
-
Pass the eluted extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
Transfer the final extract to a GC vial with an insert.
-
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
-
GC-MS Parameters:
| Parameter | Setting | Rationale |
| Inlet Temperature | 270 °C | Ensures complete vaporization of this compound without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium | Inert carrier gas, provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal separation and peak shape. |
| Oven Program | 50 °C (hold 1 min), ramp to 200 °C at 15 °C/min, then to 300 °C at 20 °C/min (hold 2 min) | Separates this compound from other potential contaminants in the extract. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before it enters the MS source. |
| Ion Source Temp | 230 °C | Optimal temperature for efficient ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of this compound. |
| Ions to Monitor | m/z 128 (quantification), 102 (confirmation) | m/z 128 is the molecular ion and most abundant, providing the best signal for quantification. m/z 102 is a characteristic fragment ion used for confirmation. |
3. Data Analysis and Quantification
-
Calibration: Prepare a series of calibration standards of this compound in the final solvent (e.g., DCM) at concentrations ranging from 0.05 to 5 µg/mL.
-
Quantification: Generate a calibration curve by plotting the peak area of the quantification ion (m/z 128) against the concentration of the standards. Determine the concentration of this compound in the sample extract from the calibration curve and back-calculate to the original sample volume.
Troubleshooting Decision Tree: Low this compound Recovery
This decision tree can help you systematically troubleshoot low recovery issues.
Caption: Troubleshooting decision tree for low this compound recovery.
References
-
Anjaneyulu, Y., et al. (2006). Determination of this compound Content by Gas Chromatography. Asian Journal of Chemistry, 18(4), 2737-2741. Available at: [Link]
-
Collier, T. K., & Varanasi, U. (1980). Rapid analysis of this compound and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry. Journal of Biochemical and Biophysical Methods, 2(4), 233–246. Available at: [Link]
-
U.S. Environmental Protection Agency. (1999). Method TO-15: Determination Of Volatile Organic Compounds (VOCs) In Air Collected In Specially-Prepared Canisters And Analyzed By Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]
-
U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Available at: [Link]
-
Phenomenex. (n.d.). SPE Troubleshooting. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Peak Tailing: A Simple Diagnostic for a Common Problem. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Primer on HPLC Troubleshooting. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Low Solubility of Naphthalene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet significant challenge of low aqueous solubility of naphthalene derivatives. This compound's rigid, hydrophobic structure is a cornerstone in medicinal chemistry, but it frequently leads to poor solubility, hindering preclinical evaluation and formulation development.[1][2] This resource offers in-depth troubleshooting guides and frequently asked questions to navigate these experimental hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives consistently showing low aqueous solubility?
A: The inherent hydrophobicity of the fused aromatic ring system in this compound is the primary reason for its low water solubility.[1] This structure leads to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Many this compound derivatives are classified as BCS Class II drugs, characterized by low solubility and high permeability.[3]
Q2: I dissolved my this compound derivative in an organic solvent, but it precipitated when I added it to my aqueous buffer. What is happening?
A: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[4] The initial organic solvent is a good solubilizer, but upon dilution into the aqueous phase, the overall solvent environment can no longer maintain the dissolution of the hydrophobic this compound derivative.[4][5]
Q3: Can I just use a higher concentration of co-solvent like DMSO to keep my compound in solution?
A: While increasing the co-solvent concentration can enhance solubility, it's a strategy that must be approached with caution.[6][7] High concentrations of organic solvents can be toxic to cells in biological assays, interfere with enzyme kinetics, or alter protein conformation, leading to misleading experimental results.[7] It is crucial to determine the minimal percentage of co-solvent required to maintain solubility while minimizing these off-target effects.[4]
Q4: What is the quickest method to try for improving the solubility of a new this compound derivative?
A: For a rapid initial assessment, pH modification (for ionizable derivatives) and the use of co-solvents are often the simplest and quickest methods to implement.[6][] If your this compound derivative has acidic or basic functional groups, adjusting the pH of the medium can significantly increase its solubility by converting it into a more soluble salt form.[9]
Troubleshooting Guides & Advanced Solutions
This section provides a deeper dive into specific solubility challenges and offers detailed protocols for advanced enhancement techniques.
Issue 1: Compound Precipitation During Serial Dilution for Bioassays
Root Cause Analysis: When preparing serial dilutions for dose-response curves, the decreasing concentration of the initial organic stock solvent at each dilution step can cause the this compound derivative to precipitate out of the aqueous buffer. This leads to inaccurate compound concentrations and unreliable assay results.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting precipitation during serial dilutions.
Solution 1: pH Modification
For this compound derivatives with ionizable groups, adjusting the pH of the aqueous medium is a powerful technique.[][10] Weakly acidic drugs become more soluble at a pH above their pKa, while weakly basic drugs are more soluble at a pH below their pKa.[9]
-
Protocol for pH-Dependent Solubility Assessment:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess amount of the this compound derivative to each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (the shake-flask method).[11][12]
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.[13]
-
Select the buffer with the optimal solubility that is also compatible with your experimental system.
-
Solution 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate the hydrophobic this compound moiety, forming an inclusion complex that has significantly improved aqueous solubility.[15][16][17]
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
-
Protocol for Preparing a Cyclodextrin Inclusion Complex (Co-evaporation Method):
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[17]
-
Dissolve the this compound derivative and the cyclodextrin (typically at a 1:1 or 1:2 molar ratio) in a suitable organic solvent (e.g., ethanol or methanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
The resulting solid complex can then be dissolved in an aqueous buffer for your experiments. The complexation enhances the apparent water solubility of the this compound derivative.[18]
-
| Cyclodextrin Type | Cavity Diameter (Å) | Typical Application |
| α-Cyclodextrin | 4.7 - 5.3 | Small molecules, aliphatic chains |
| β-Cyclodextrin | 6.0 - 6.5 | Aromatic rings (e.g., this compound) |
| γ-Cyclodextrin | 7.5 - 8.3 | Larger molecules, steroids |
| HP-β-Cyclodextrin | 6.0 - 6.5 | General purpose, enhanced solubility |
Table 1: Common Cyclodextrins and their Properties.
Issue 2: Inconsistent Bioavailability in Animal Studies
Root Cause Analysis: Poor aqueous solubility often leads to low and variable oral bioavailability.[19] The dissolution rate of the compound in the gastrointestinal tract can become the rate-limiting step for absorption.[20] Furthermore, different crystalline forms (polymorphs) of the same compound can have different solubilities and dissolution rates, leading to batch-to-batch variability.[21]
Solution 3: Solid Dispersion
Solid dispersion is a highly effective technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[3][22] This approach can enhance solubility by reducing particle size to a molecular level, improving wettability, and converting the drug to a more soluble amorphous form.[16][23]
-
Methods for Preparing Solid Dispersions:
-
Melting/Fusion Method: The drug and a water-soluble carrier (e.g., Polyethylene Glycol - PEG, Polyvinylpyrrolidone - PVP) are physically mixed and heated until they melt.[3][16] The molten mixture is then rapidly cooled and solidified.[16]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion of the drug in the carrier.[3]
-
-
Experimental Protocol for Solid Dispersion (Solvent Evaporation):
-
Select a hydrophilic carrier. Common choices include PEG 6000, PVP K30, and urea.[16]
-
Dissolve the this compound derivative and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporate the solvent under vacuum to obtain a solid mass.
-
Pulverize the solid mass and sieve it to obtain a fine powder. This powder can then be used for in vivo studies, typically by suspending it in an appropriate vehicle.
-
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Altering solvent polarity.[24] | Simple, rapid formulation.[6][25] | Potential toxicity, risk of precipitation on dilution.[7] |
| pH Adjustment | Ionizing the drug to a more soluble form.[9] | Very effective for ionizable drugs.[] | Only applicable to ionizable compounds, risk of precipitation with pH change. |
| Surfactants | Micellar encapsulation of the drug.[26][27] | Increases solubility above the CMC.[26] | Can interfere with biological assays, potential for toxicity.[26] |
| Cyclodextrins | Inclusion complex formation.[14][16] | High efficiency, low toxicity.[17] | Limited by the size of the drug molecule and cavity. |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier.[3][22] | Significant increase in dissolution and bioavailability.[23][28] | Can be physically unstable (recrystallization). |
Table 2: Comparative Summary of Solubility Enhancement Techniques.
Solution 4: Control of Polymorphism
Different crystalline forms, or polymorphs, of a drug can have significantly different physical properties, including solubility.[20][21] Metastable polymorphs are generally more soluble than their stable counterparts.[21]
-
Recommendation: It is crucial to characterize the solid-state properties of your this compound derivative using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[29] This ensures that you are using a consistent polymorphic form throughout your studies, which is a requirement from regulatory agencies like the FDA.[20][29] If a more soluble metastable form is identified, formulation strategies must be developed to prevent its conversion to the less soluble, stable form during storage.[19]
References
- Javia, V., Thakkar, H., & Maher, J. (2021). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 13(7), 435-441.
- Li, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(9), 1466.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155.
- Paudwal, S., et al. (2021).
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 69-76.
- Bhaskar, M. O., & Ghongade, R. M. (2018). Review: Solid Dispersion Technique for Enhancement of Solubility of Poorly Soluble Drug. Indian Journal of Pharmaceutical and Biological Research, 6(2), 43-52.
- Modasiya, M. K., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 2(5), 777-785.
- Patil, A. T., & Patil, J. K. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library Der Pharmacia Lettre, 3(2), 137-145.
- Anonymous. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.
- Gagniere, E., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776.
- Anonymous. (n.d.). Enhancing solubility of poorly soluble drugs using various techniques. Pharma Times.
- Dixit, N. D., & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 238-257.
- Anonymous. (n.d.). Co-solvency: Significance and symbolism. Wisdomlib.
- Wikipedia contributors. (2023, December 27). Cosolvent. In Wikipedia, The Free Encyclopedia.
- Gagniere, E., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776.
- Gagniere, E., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace.
- Anonymous. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
- Madhavi, M. (2015). solubility enhancement and cosolvency. Slideshare.
- Shah, N., & Sandhu, A. (2017).
- Prasanthi, N. L., Sudhir, M., Jyothi, N., & Vajrapriya, V. S. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery, 4(5).
- Al-Gousous, J., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 133-138.
- Veseli, A., et al. (2021). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 199, 114032.
- Anonymous. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Anonymous. (n.d.). Technical Support Center: Improving the Solubility of this compound-based Compounds. Benchchem.
-
Al-Remawi, M., et al. (2021). Studying the Complex Formation of Sulfonatocalix[3]this compound and Meloxicam towards Enhancing Its Solubility and Dissolution Performance. Molecules, 26(16), 4983.
- Singh, N., & Sharma, L. (2015). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
- Anonymous. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Anonymous. (n.d.).
- Anonymous. (n.d.).
- Anonymous. (n.d.). PH and Solvent Effect on Drug Solubility. Prezi.
- Anonymous. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 18(6), 2269-2279.
- Anonymous. (2023).
- Anonymous. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
- Mutalik, S., et al. (2012). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 48(4), 729-738.
- Castellana, E. T., et al. (2015). Metastable Amorphous Dispersions of Hydrophobic this compound Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. Langmuir, 31(42), 11496-11504.
- Alexandridis, P., & Nivaggioli, T. (1997). Solubility of this compound in aqueous solutions of poly(ethylene glycol)–poly(propylene glycol)–poly(ethylene glycol) triblock copolymers and (2-hydroxypropyl)cyclodextrins. Langmuir, 13(10), 2672-2680.
- Anonymous. (n.d.). The Study of Insilco Design and Biological Evaluation of this compound Derivatives.
- Anonymous. (n.d.). Comparison of solubility of this compound in SC-CO 2 at 308.0 K with the published data.
- Cui, M., & Wang, X. (2012). The Enhancement of this compound Degradation in Soil by Hydroxypropyl-β-Cyclodextrin. Journal of Environmental Protection, 3(8), 843-848.
- Li, Q., et al. (2016). Thermodynamic Studies of Solubility for this compound in 12 Solvents from 279 to 330 K.
- Hamai, S., & Satou, H. (2001). This compound Complexation by β-Cyclodextrin: Influence of Added Short Chain Branched and Linear Alcohols. Journal of Physical Chemistry B, 105(38), 9265-9269.
- Corradini, R., et al. (2010). Higher-Order Cyclodextrin Complexes: The this compound System.
- Anonymous. (n.d.).
- Anonymous. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org.
- Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 933.
- Anonymous. (n.d.). The Power of this compound Derivatives in Pharma: A Supplier's Guide.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. jddtonline.info [jddtonline.info]
- 4. benchchem.com [benchchem.com]
- 5. Metastable Amorphous Dispersions of Hydrophobic this compound Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. improvedpharma.com [improvedpharma.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. scispace.com [scispace.com]
- 18. Studying the Complex Formation of Sulfonatocalix[4]this compound and Meloxicam towards Enhancing Its Solubility and Dissolution Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 23. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 26. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. jopcr.com [jopcr.com]
- 29. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]
Technical Support Center: Stabilizing Naphthalene Radical Ions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthalene radical ions. This guide is designed to provide in-depth, practical advice to help you overcome common challenges in your experiments. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your work is built on a solid foundation of scientific understanding.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound radical ions.
Q1: My this compound radical anion solution is rapidly losing its characteristic color. What is happening?
This is a classic sign of radical anion decay. The this compound radical anion (Np•⁻) is highly sensitive to atmospheric oxygen and protic sources, such as water.[1] Even trace amounts of these can quickly quench the radical. The deep green or blue color, characteristic of the solvated radical anion, will fade as it is neutralized back to this compound.
Troubleshooting Steps:
-
Atmosphere Integrity: Ensure your reaction is performed under a strictly inert atmosphere (high-purity Argon or Nitrogen).[2] Check for leaks in your Schlenk line or glovebox.[3][4]
-
Solvent Purity: Your solvent must be rigorously dried and deoxygenated. Protic impurities are a primary cause of decay. We recommend using a freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for THF).[1]
-
Reagent Purity: this compound itself should be pure. Impurities can sometimes act as catalysts for decomposition. Consider sublimation or recrystallization if you suspect contamination.
Q2: I'm trying to generate the this compound radical anion in the gas phase without success. Why is it so unstable?
The isolated this compound radical anion is inherently unstable in the gas phase, possessing a negative electron affinity.[5][6] This means it will spontaneously eject the excess electron. Stabilization requires interaction with other molecules.[5][7] Studies have shown that even a single water molecule can be sufficient to stabilize the anion in a cluster.[5][6][8] In solution, the electrostatic interaction with solvent molecules provides this necessary stabilization.[1][9][10]
Q3: What is the best solvent for preparing stable this compound radical anion solutions?
Polar aprotic solvents are essential.[11][12][13] They can dissolve the resulting ionic species without having acidic protons that would quench the radical anion.
| Solvent | Dielectric Constant (approx.) | Key Advantages | Considerations |
| Tetrahydrofuran (THF) | 7.5 | Excellent solvating power for both this compound and the alkali metal. Widely used and well-documented.[1][9] | Must be rigorously dried and purified to remove peroxides and water.[1] |
| Diglyme | 7.2 | Good for forming solvent-separated ion pairs, which can enhance stability.[14] | Higher boiling point can make removal more difficult. |
| Dimethyl Sulfoxide (DMSO) | 47 | High polarity can effectively stabilize the radical anion. | Can be difficult to purify completely and may react with strong bases. |
| N,N-Dimethylformamide (DMF) | 37 | High polarity and good solvating properties. | Can decompose in the presence of strong bases or acids. |
Recommendation: For most applications, freshly distilled THF is the solvent of choice due to its balance of properties and extensive documentation in the literature for this specific application.[1][9][15]
Q4: Does the choice of alkali metal (counter-ion) matter for the stability of the this compound radical anion?
Yes, the counter-ion can influence the stability and reactivity of the radical anion. The nature of the ion pair (contact vs. solvent-separated) plays a significant role. Smaller, harder cations like Li⁺ tend to form tighter contact ion pairs, while larger cations like Na⁺ or K⁺, especially in good chelating solvents like diglyme, can form solvent-separated ion pairs.[14] Solvent-separated ion pairs can sometimes offer greater stability to the radical anion by reducing the direct interaction with the cation. For instance, using sodium in THF and then adding diglyme can produce stable, crystalline salts of the this compound radical anion.[14][15]
Section 2: Troubleshooting Guide: Unstable Radical Ion Preparations
This guide provides a systematic approach to diagnosing and solving issues during the preparation and handling of this compound radical ions.
Issue 1: Inconsistent or No Formation of this compound Radical Anion
Symptoms:
-
The solution does not develop the expected deep green/blue color upon addition of the alkali metal.
-
The color appears briefly and then disappears.
-
The alkali metal appears unreactive (e.g., remains shiny).
Root Cause Analysis and Solutions:
Caption: Workflow for the preparation of sodium naphthalenide.
Protocol 2: Characterization by EPR Spectroscopy
Objective: To confirm the formation of the this compound radical anion and study its hyperfine structure.
Procedure:
-
Sample Preparation: Under inert atmosphere, transfer a small aliquot of the prepared radical anion solution into an EPR tube.
-
Sealing: Securely seal the EPR tube while still under an inert atmosphere to prevent contamination.
-
Data Acquisition: Record the EPR spectrum at room temperature. The spectrum of the this compound radical anion should show a characteristic pattern of hyperfine splitting due to the interaction of the unpaired electron with the α and β protons. [16][17]The spectrum is expected to consist of two sets of quintets. [16]
References
-
What does it take to stabilize a this compound anion? - AIP Publishing. [Link]
-
A complete map of the ion chemistry of the this compound radical cation? DFT and RRKM modeling of a complex potential energy surface. - R Discovery. [Link]
-
Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction - PMC - PubMed Central. [Link]
-
Stabilization of a Photoradiated this compound Diimide-Based Organic Radical Anion Inside a Peptide-Based Gel Matrix with an Improvement of Optoelectronic Properties | Langmuir - ACS Publications. [Link]
-
Extraordinary Stability of Naphthalenediimide Radical Ion and Its Ultra-Electron-Deficient Precursor: Strategic Role of the Phosphonium Group | Journal of the American Chemical Society. [Link]
-
Solvent-induced stabilization of the this compound anion by water molecules: A negative cluster ion photoelectron spectroscopic - SciSpace. [Link]
-
Polycyclic aromatic hydrocarbon radical anions stabilized by a sodium diglyme cation complex - EPub Bayreuth. [Link]
-
Structures of the this compound radical cation and its two... - ResearchGate. [Link]
-
What does it take to stabilize a this compound anion? - ResearchGate. [Link]
-
Solvent-induced stabilization of the this compound anion by water molecules: A negative cluster ion photoelectron spectroscopic study | The Journal of Chemical Physics | AIP Publishing. [Link]
-
The structures of solvent-separated this compound and anthracene radical anions. [Link]
-
Reactivity profiles of this compound radical-anion ( I ) and dianions (... | Download Scientific Diagram - ResearchGate. [Link]
-
Performing Sensitive Reactions without a Schlenk Line. [Link]
-
Radical anion formation exhibiting “turn-on” fluorescence sensing of hydrazine using a this compound diimide (NDI) derivative with a donor–acceptor–donor (D–A–D) molecular structure - RSC Publishing. [Link]
-
(PDF) Spectroscopy of this compound Diimides and Their Anion Radicals* - ResearchGate. [Link]
-
Stabilizing the Naphthalenediimide Radical within a Tetracationic Cyclophane | Journal of the American Chemical Society. [Link]
-
π-Stacks of radical-anionic naphthalenediimides in a metal-organic framework - PMC - NIH. [Link]
-
Polar aprotic solvent - Wikipedia. [Link]
-
Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction - PubMed. [Link]
-
Structures and yields of this compound diimides used in this work. - ResearchGate. [Link]
-
Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction | Journal of the American Chemical Society. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education - ACS Publications. [Link]
-
Solvation, Hydration, and Counterion Effect on the Formation of Ag(I) Complexes with the Dipodal Ligand 2,6-Bis[(imidazol-2-yl)thiomethyl]this compound - MDPI. [Link]
-
Persistent radical anion polymers based on naphthalenediimide and a vinylene spacer - UMass ScholarWorks. [Link]
-
The special chemistry of protic and aprotic solvents - Cheat Sheets for Computational Biochemistry. [Link]
-
polar aprotic solvents: Topics by Science.gov. [Link]
- The Interpret
-
ESR EPR spectra of H atom, cyclopentadienyl benzene this compound anion radical DPPH McConnel relation - YouTube. [Link]
-
On the dissociation of the this compound radical cation: new iPEPICO and tandem mass spectrometry results - PubMed. [Link]
-
Fig. 4 EPR spectra of a radical-containing NDI-BP/ZP material prepared... - ResearchGate. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]
-
Polar aprotic solvents – Knowledge and References - Taylor & Francis. [Link]
Sources
- 1. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. The structures of solvent-separated this compound and anthracene radical anions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 16. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing Naphthalene-Based Sensor Sensitivity
Welcome to the technical support center for naphthalene-based sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and innovate in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the use of this compound-based fluorescent sensors.
Q1: My fluorescence signal is much weaker than expected. What are the likely causes and how can I fix it?
A weak fluorescence signal can be attributed to several factors, ranging from environmental conditions to the intrinsic properties of your sensor and analyte.
-
Concentration Effects: At high concentrations, this compound derivatives can form aggregates, which often leads to self-quenching or aggregation-induced quenching (ACQ).[1][2] It is crucial to perform a concentration titration to identify the optimal concentration range where fluorescence intensity is linearly proportional to the concentration.[1] Conversely, a concentration that is too low will naturally produce a weak signal.
-
Quenching by Molecular Oxygen: Dissolved molecular oxygen is a notorious quencher of this compound fluorescence.[1][3][4] To mitigate this, it is recommended to degas your solvents by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.[1]
-
Solvent Polarity: The polarity of the solvent can significantly impact the fluorescence quantum yield.[5] For many this compound-based probes, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield.[5] It is essential to use the recommended solvent system for your specific probe.
-
Presence of Quenchers: Heavy atoms such as iodine and bromine, as well as certain metal ions, can act as quenchers.[1] If your sample contains these species, consider purification steps or the use of a chelating agent if appropriate.
-
Incorrect Excitation/Emission Wavelengths: Ensure that your instrument is set to the optimal excitation and emission wavelengths for your specific this compound derivative. These values can be found in the probe's technical datasheet.
Q2: I'm observing a rapid decay in my fluorescence signal during measurement. What's happening and how can I prevent it?
Rapid signal decay is a classic sign of photobleaching, which is the irreversible photochemical destruction of the fluorophore by the excitation light.[1]
To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a good signal-to-noise ratio.[1][6] Neutral density (ND) filters can be used to attenuate the excitation light.[6]
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.[1]
-
Use Antifade Reagents: For microscopy applications, consider using a commercially available antifade mounting medium.
Q3: The emission wavelength of my sensor is different from the product specification. Why is this occurring?
This phenomenon, known as solvatochromism, is highly dependent on the polarity of the solvent.[1] An increase in solvent polarity often leads to a red shift (longer wavelength) in the emission spectrum because the excited state of the fluorophore is stabilized by the polar solvent molecules.[1] Always ensure you are using the correct solvent and consider that even small changes in the solvent environment can lead to spectral shifts.
Q4: My sensor is not responding to the analyte, or the response is not reproducible. What should I check?
-
pH of the Solution: The pH of the solution can alter the electronic structure of the probe or its target, potentially leading to a lack of response.[1] It is critical to use a buffer to maintain a stable pH throughout your experiment and to ensure the buffer's pH is within the optimal range for your specific probe.[1]
-
Sensor Integrity: Ensure that your this compound-based sensor has not degraded. Improper storage (e.g., exposure to light or high temperatures) can compromise its chemical structure and function.
-
Analyte Concentration: Verify the concentration of your analyte. If the concentration is too low, the signal change may be below the detection limit of your instrument.
-
Incubation Time: Ensure that you are allowing sufficient time for the sensor and analyte to interact and reach equilibrium. This can be determined by performing a time-course experiment.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues.
Issue 1: Low Signal-to-Noise Ratio (SNR)
A low SNR can obscure your signal and make data interpretation difficult.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High Background Noise | Reduce the size of the detector aperture (in confocal microscopy).[7] | A smaller aperture excludes more out-of-focus light and background noise, thereby increasing the signal-to-background ratio.[7] |
| Add secondary emission and excitation filters.[8] | Additional filters can remove residual excitation light from the emission path, reducing background noise.[8] | |
| Insufficient Signal | Increase the excitation light intensity.[6][7] | A higher intensity will excite more fluorophores, leading to a stronger signal. However, be mindful of photobleaching and fluorophore saturation.[1][7] |
| Use signal averaging. | Averaging multiple measurements can reduce random noise, improving the SNR.[1] | |
| Detector Issues | Check the photomultiplier tube (PMT) voltage (if applicable). | Increasing the PMT voltage can enhance sensitivity, but excessive voltage can increase noise and lead to saturation.[6] |
Issue 2: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Temperature Fluctuations | Use a temperature-controlled sample holder. | Fluorescence is often temperature-dependent.[1] Maintaining a constant temperature ensures consistent measurements. |
| Inconsistent pH | Use a reliable buffer system. | The fluorescence of many this compound probes is pH-sensitive.[1][9] A stable pH is crucial for reproducibility. |
| Sensor Degradation or Contamination | Prepare fresh sensor solutions for each experiment. | This compound derivatives can degrade over time, especially when exposed to light. |
| Incomplete Mixing | Ensure thorough mixing of the sensor and analyte. | Incomplete mixing will lead to localized concentration differences and variable fluorescence readings. |
Section 3: Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical parameter for characterizing the efficiency of a fluorophore.[10] The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[10][11]
Materials:
-
This compound-based sensor (sample)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[10]
-
Spectroscopic grade solvent (the same for both sample and standard)[10]
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions should be in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[10]
-
Absorbance Measurement: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength for each solution.[10]
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire fluorescence band is captured.[10]
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.
-
Determine the gradient (Grad) of the straight line for both the sample and the standard.
-
-
Quantum Yield Calculation: Calculate the quantum yield of the sample (Φ_sample) using the following equation:[11]
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Protocol 2: Sensor Regeneration and Reusability Test
For certain applications, the reusability of a sensor is crucial.
Materials:
-
Used this compound-based sensor (e.g., on a solid support)
-
Regeneration solution (e.g., a specific pH buffer, organic solvent, or a solution to remove the bound analyte)
-
Analyte solution
-
Spectrofluorometer
Procedure:
-
Initial Measurement: Record the fluorescence response of the fresh sensor to a known concentration of the analyte.
-
Regeneration: Immerse the used sensor in the regeneration solution for a specified time. This step is highly dependent on the nature of the sensor-analyte interaction.
-
Washing: Thoroughly wash the sensor with the appropriate blank solvent to remove any residual regeneration solution and analyte.
-
Re-measurement: Record the fluorescence response of the regenerated sensor to the same concentration of the analyte.
-
Repeat: Repeat steps 2-4 for multiple cycles to assess the reusability.
-
Data Analysis: Plot the fluorescence response as a function of the cycle number. A minimal decrease in response indicates good reusability.
Section 4: Visualizations
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A decision tree for troubleshooting low fluorescence signals.
Factors Affecting this compound Sensor Sensitivity
Caption: Key factors influencing the sensitivity of this compound-based sensors.
References
-
Signal-to-Noise Considerations. Evident Scientific. [Link]
-
This compound Detection in Air by Highly Sensitive TiO2 Sensor: Real Time Response to Concentration Changes Monitored by Simultaneous UV Spectrophotometry. National Institutes of Health. [Link]
-
This compound-based fluorescent probe for on-site detection of hydrazine in the environment | Request PDF. ResearchGate. [Link]
-
Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PubMed Central. [Link]
-
Optimizing Fluorescence Signal Quality. IonOptix. [Link]
-
Optimizing Signal to Noise Ratio. YouTube. [Link]
-
A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One. [Link]
-
Theoretical investigation of the signal-to-noise ratio in fluorescence lifetime imaging. Optics Letters. [Link]
-
This compound-based fluorophores: Synthesis characterization, and photophysical properties. Journal of Luminescence. [Link]
-
Fluorescence spectroscopy of this compound at high temperatures and pressures: Implications for fuel-concentration measurements. ResearchGate. [Link]
-
This compound and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. [Link]
-
This compound Detection in Air by Highly Sensitive TiO2 Sensor: Real Time Response to Concentration Changes Monitored by Simultaneous UV Spectrophotometry. MDPI. [Link]
-
A this compound-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst (RSC Publishing). [Link]
-
This compound based highly selective OFF–ON–OFF type fluorescent probe for Al3+ and NO2− ions for living cell imaging at physiological pH | Request PDF. ResearchGate. [Link]
-
Design and synthesis of a fluorescent probe based on this compound anhydride and its detection of copper ions. PubMed Central. [Link]
-
Encapsulating this compound in an electron deficient MOF to enhance fluorescence for organic amines sensing. Dalton Transactions. [Link]
-
Fluorescence Emission and Absorption Spectra of this compound in Cyclohexane Solution: Evidence of a this compound–Oxygen Charge–Transfer Complex. ACS Omega. [Link]
-
Design and synthesis of a fluorescent probe based on this compound anhydride and its detection of copper ions. Semantic Scholar. [Link]
-
The Concentration Effect On Spectral Properties of 2, 3- Dimethylthis compound Molecules. AIP Publishing. [Link]
-
Fluorescence emission and quenching studies with naphthyl diimides. Photobiology. [Link]
-
Study of a Fluorescent System Based on the this compound Derivative Fluorescent Probe Bound to Al 3+. MDPI. [Link]
-
A this compound-based Al3+ selective fluorescent sensor for living cell imaging. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Fluorescence Emission and Absorption Spectra of this compound in Cyclohexane Solution: Evidence of a this compound–Oxygen Charge–Transfer Complex. National Institutes of Health. [Link]
-
Colorimetric Detection of Acenaphthene and this compound Using Functionalized Gold Nanoparticles. MDPI. [Link]
-
Fluorescence spectra of this compound and 3a. Quenching of 3a leads to... | Download Scientific Diagram. ResearchGate. [Link]
-
Colorimetric Detection of Acenaphthene and this compound Using Functionalized Gold Nanoparticles. ResearchGate. [Link]
-
Highly Sensitive Detection of this compound in Solvent Vapor Using a Functionalized PBG Refractive Index Sensor. ResearchGate. [Link]
-
Highly sensitive detection of this compound in solvent vapor using a functionalized PBG refractive index sensor. PubMed. [Link]
-
Highly Sensitive Detection of this compound in Solvent Vapor Using a Functionalized PBG Refractive Index Sensor. PubMed Central. [Link]
-
Sensor response to different concentrations of naphtha. ResearchGate. [Link]
-
This compound Detection in Air by Highly Sensitive TiO2 Sensor: Real Time Response to Concentration Changes Monitored by Simultaneous UV Spectrophotometry. Florida Gulf Coast University. [Link]
-
Mechanistic insights into this compound removal from wastewater employing modified NH2-MCM-41 mesoporous materials in a batch adsorption process | Request PDF. ResearchGate. [Link]
-
Highly sensitive this compound-based two-photon fluorescent probe for in situ real-time bioimaging of ultratrace cyclooxygenase-2 in living biosystems. PubMed. [Link]
-
Why reuse spent adsorbents? The latest challenges and limitations. PubMed. [Link]
-
Theoretical Computation-Driven Screening and Mechanism Study of Washing Oil Composite Solvents for Benzene Waste Gas Absorption. MDPI. [Link]
-
Biodegradation of this compound using Pseudomonas putida (ATCC 17484) in batch and chemostat reactors. Digital Commons @ NJIT. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence Emission and Absorption Spectra of this compound in Cyclohexane Solution: Evidence of a this compound–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionoptix.com [ionoptix.com]
- 7. Signal-to-Noise Considerations [evidentscientific.com]
- 8. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 9. A this compound-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Naphthalene Sublimation Control
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common yet critical issue in experimental work: the unintended sublimation of naphthalene. Uncontrolled mass loss of this compound can compromise experimental accuracy, reproducibility, and safety. This document is designed to provide you with the foundational knowledge and actionable protocols to mitigate these risks effectively.
Understanding the Core Issue: Why Does this compound Sublime So Readily?
This compound, a solid polycyclic aromatic hydrocarbon, possesses a relatively high vapor pressure for a solid at ambient temperatures.[1][2] This means that its molecules have a strong tendency to escape directly from the solid phase into the gaseous phase without passing through a liquid state—a process called sublimation.[3][4] The rate of this transition is highly sensitive to temperature, ambient pressure, and airflow.[5][6] An understanding of these principles is fundamental to controlling the phenomenon in a laboratory setting.
The phase diagram for this compound illustrates the conditions under which it exists as a solid, liquid, or gas. At standard atmospheric pressure, heating this compound will cause it to sublime directly into a gas if the temperature remains below its melting point of approximately 80°C (176°F).[3][7][8]
This compound Vapor Pressure at Standard Atmospheric Pressure
The vapor pressure is the single most critical quantitative indicator of a substance's volatility. As temperature increases, the vapor pressure of this compound rises exponentially, leading to a significantly faster rate of sublimation.[5]
| Temperature (°C) | Temperature (K) | Vapor Pressure (Pa) | Vapor Pressure (mmHg) |
| 20 | 293.15 | 8.64 | 0.065 |
| 30 | 303.15 | 23.6 | 0.177 |
| 53 | 326.15 | 133.32 | 1.0 |
| 80 | 353.15 | 930 | 6.98 |
| 100 | 373.15 | 2500 | 18.75 |
| (Data synthesized from multiple sources for illustrative purposes).[1][4] |
This table clearly demonstrates that even a modest increase in lab temperature from 20°C to 30°C nearly triples the vapor pressure, accelerating sample loss.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you may encounter during your experiments, providing direct causes and actionable solutions.
Q1: "I'm performing a long-duration experiment at room temperature, and my this compound sample is visibly shrinking or losing mass. How can I prevent this?"
Cause: This is a classic case of uncontrolled sublimation due to constant exposure to an unsaturated atmosphere. In an open or ventilated environment, the gaseous this compound that leaves the solid's surface is continuously carried away, preventing the establishment of a solid-gas equilibrium. This drives continuous sublimation according to Le Chatelier's principle.
Solution: You must control the atmosphere immediately surrounding the sample. The most effective method is to create a saturated this compound vapor environment.
Protocol 1: Creating a Saturated Atmosphere
This protocol uses a desiccator or a sealed chamber to create an environment where the partial pressure of this compound gas is in equilibrium with the solid, effectively halting net sublimation.
Materials:
-
Glass desiccator with a well-fitting lid and a perforated plate.
-
Your experimental this compound sample.
-
A reservoir of "sacrificial" this compound (crystals or mothballs).
-
Grease for sealing the desiccator lid (if required).
-
Appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, lab coat.[9][10][11]
Procedure:
-
Prepare the Chamber: Place a generous amount of sacrificial this compound in the bottom chamber of the desiccator, below the perforated plate. This material will be the source for saturating the chamber's atmosphere.
-
Position Your Sample: Place your precisely weighed experimental sample on the perforated plate inside the desiccator.
-
Seal the Chamber: Apply a thin, even layer of grease to the desiccator lid's ground glass rim to ensure an airtight seal. Place the lid on the desiccator and slide it slightly to spread the grease.
-
Equilibration: Allow the chamber to equilibrate for at least 1-2 hours before starting your experiment. During this time, the sacrificial this compound will sublime and saturate the enclosed air volume.
-
Conduct Experiment: Once equilibrated, you can proceed with your long-duration experiment, confident that your sample's mass will remain stable. All manipulations should be done within the sealed environment if possible. If the sample must be removed for measurement, do so quickly and return it promptly to minimize disruption to the equilibrium.
Q2: "My experiment involves heating this compound. The sublimation rate is extremely high, and it's contaminating other parts of my apparatus. What's the best approach?"
Cause: Heating significantly increases this compound's vapor pressure, leading to rapid sublimation.[5] The resulting gas will travel and then deposit (de-sublimate) on any cooler surfaces it contacts, leading to contamination and inaccurate results.[4]
Solution: A combination of temperature control and physical containment is necessary. For high-temperature applications where a saturated atmosphere is not feasible, physically isolating the sample is a proven strategy.
Solution A: Low-Temperature Condensation (Cold Finger) If the goal is purification by sublimation, this is the intended process. Use a sublimation apparatus with a "cold finger" condenser.[12] The sample is heated under a vacuum, it sublimes, and the pure this compound deposits on the cold surface, leaving non-volatile impurities behind.[12]
Solution B: Physical Encapsulation (for non-purification contexts) For experiments where the this compound must be heated but not lost, encapsulation can be highly effective.
Workflow for Selecting a Containment Strategy
Caption: Decision workflow for managing this compound at high temperatures.
Q3: "I work in a shared lab with high airflow from fume hoods and HVAC systems. Even in a covered beaker, my sample loses mass over a few hours. Why?"
Cause: Air currents, even subtle ones, will dramatically accelerate sublimation.[13][14] A simple watch glass or beaker lid is not an airtight seal. The constant airflow across the lid's opening continuously removes the small amount of this compound vapor that escapes, disrupting any local equilibrium and encouraging further sublimation.
Solution: You must use a container with a positive, airtight seal.
-
Short-Term Storage (< 24 hours): Use vials with PTFE-lined screw caps or glass jars with ground glass stoppers. Ensure the stopper is properly seated.
-
Long-Term Storage / In-Experiment Use: For maximum protection, use the Saturated Atmosphere protocol described in Q1. Place your primary container (the vial or jar) inside the larger sealed chamber (desiccator). This provides two layers of protection against mass loss.
Frequently Asked Questions (FAQs)
Q: What are the primary factors I need to control to minimize sublimation? A: There are three primary factors:
-
Temperature: Keep it as low as experimentally feasible. Lower temperatures mean lower vapor pressure.[1]
-
Atmosphere: Keep the sample in a tightly sealed container to allow a saturated vapor environment to form.[15]
-
Airflow: Protect the sample from drafts, ventilation, and fume hoods, as moving air rapidly carries away vapor and accelerates sublimation.[14][16]
Q: Are there any materials or coatings that can be applied to a this compound sample to prevent sublimation? A: Yes, this is an advanced technique used in specific applications, such as materials science. While not common for routine chemical experiments, coating a this compound sample is possible. Research has shown that wrapping a sample in a chemically stable metal foil, such as niobium, can suppress sublimation even at high temperatures.[17] For applications where this compound is used as a porogen (a space-holder to create pores in a material), the matrix material itself serves as the encapsulant until it is removed by heating.
Q: What are the safety requirements for handling this compound? A: this compound is a hazardous substance and a possible human carcinogen.[10][18] Always handle it in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations below permissible exposure limits.[9][10][19]
-
OSHA Permissible Exposure Limit (PEL): 10 ppm (50 mg/m³) over an 8-hour time-weighted average.[9][18]
-
PPE: Always wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.[10][11]
-
Storage: Store in a cool, dry, well-ventilated area away from ignition sources in a tightly closed container.[15]
-
Disposal: Dispose of this compound and contaminated materials as hazardous waste according to your institution's and local regulations.[10][11]
Q: Can I use a standard lab balance to accurately track mass if I take precautions? A: Yes, but with strict protocols. When weighing a sample, sublimation will occur the moment it is removed from its controlled environment. To get an accurate reading:
-
Allow your sealed container to come to thermal equilibrium with the balance room environment before opening.
-
Work quickly and efficiently.
-
Use an analytical balance with a draft shield.
-
Minimize the time the container is open and the sample is exposed to the open air. For highly sensitive measurements, weighing the entire sealed container before and after the experiment is the most accurate method.
Logical Relationship: Factors Influencing Sublimation Rate
Caption: The relationship between key environmental factors and the rate of sublimation.
References
-
This compound - Wikipedia. Wikipedia. [Link]
-
Material Safety Data Sheet - this compound. Cole-Parmer. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - this compound. Centers for Disease Control and Prevention. [Link]
-
This compound. Occupational Safety and Health Administration. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - this compound diisocyanate. Centers for Disease Control and Prevention. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - this compound (Restored). Centers for Disease Control and Prevention. [Link]
-
Determination of surface shear stress with the this compound sublimation technique. NASA Technical Reports Server. [Link]
-
Phase Diagram for this compound. Chegg.com. [Link]
-
Melting temperature of this compound as a function of pressure exerted by the three gases considered in the study. ResearchGate. [Link]
-
Standard Operating Procedures - iGEM. iGEM. [Link]
-
Sublimation of this compound Spheres in a Natural Convection Environment. University of Memphis Digital Commons. [Link]
-
Use of this compound Sublimation Technique for Obtaining Accurate Heat Transfer Coefficients in Electronic Cooling Applications. Electronics Cooling. [Link]
-
This compound sublimation technique: Topics by Science.gov. Science.gov. [Link]
-
3 - Phase Diagram of this compound-Biphenyl. Scribd. [Link]
-
Safety Data Sheet: this compound. Carl ROTH. [Link]
-
Vapor Pressure of this compound at 22.2°C to 23.5°C as a Function of... ResearchGate. [Link]
-
Vapor pressure of this compound. Measurements between 40.deg. and 180.deg. Journal of Chemical & Engineering Data. [Link]
-
Safety Data Sheet: this compound. Carl ROTH. [Link]
-
This compound is a CARCINOGEN - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Experimental No. (5) Sublimation. College of Pharmacy, University of Babylon. [Link]
-
Use of this compound Sublimation Technique to Study Solid Fuel Regression. AIAA SciTech Forum. [Link]
-
Determination of the Solid-Liquid Phase Diagram for this compound-Biphenyl Using Thermal Analysis. University of Rochester. [Link]
-
Synthesis of this compound-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. National Institutes of Health. [Link]
-
Sublimation is the transition of a substance directly from the solid to the gas state... Mansoura University. [Link]
-
Consider the sublimation of mothballs at 27 °C in a room... Pearson. [Link]
-
Assessment of the this compound sublimation technique for determination of convective heat transfer... ResearchGate. [Link]
-
This compound - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Enhanced Adsorption of Gaseous this compound by Activated Carbon Fibers at Elevated Temperatures. National Institutes of Health. [Link]
-
6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Chemistry LibreTexts. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. restoredcdc.org [restoredcdc.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Use of this compound Sublimation Technique for Obtaining Accurate Heat Transfer Coefficients in Electronic Cooling Applications | Electronics Cooling [electronics-cooling.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase Diagrams [saylordotorg.github.io]
- 8. haydukchemistry.weebly.com [haydukchemistry.weebly.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 10. static.igem.org [static.igem.org]
- 11. carlroth.com [carlroth.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. arc.aiaa.org [arc.aiaa.org]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 17. This compound sublimation technique: Topics by Science.gov [science.gov]
- 18. nj.gov [nj.gov]
- 19. This compound | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Naphthalene Degradation Product Analysis
Welcome to the technical support center for naphthalene degradation product analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound degradation products.
FAQ 1: What are the primary degradation pathways for this compound?
This compound degradation can proceed through two main routes depending on the presence or absence of oxygen: aerobic and anaerobic pathways.
-
Aerobic Degradation: In the presence of oxygen, microorganisms typically initiate degradation by incorporating molecular oxygen into the this compound ring using a multi-component enzyme called this compound dioxygenase (NDO).[1] This initial step forms cis-naphthalene dihydrodiol.[1] Subsequent enzymatic reactions lead to the formation of key intermediates such as 1,2-dihydroxythis compound, salicylic acid, and catechol, which is then further metabolized through either ortho- or meta-cleavage pathways.[1][2] The majority of known this compound-degrading microbes utilize this aerobic pathway.[1]
-
Anaerobic Degradation: Under anaerobic conditions, the degradation process is more energetically challenging and follows a different initial strategy.[3] The pathway often begins with the carboxylation of this compound to 2-naphthoate, which is then converted to 2-naphthoyl-CoA.[4] Subsequent reduction steps decrease the aromaticity of the ring system before eventual ring cleavage.[4] This process has been notably studied in sulfate-reducing bacteria.[3][5]
FAQ 2: Which analytical techniques are most suitable for identifying and quantifying this compound and its metabolites?
The choice of analytical technique depends on the specific metabolites of interest, the sample matrix, and the required sensitivity. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with fluorescence or mass spectrometry (LC-MS) detectors, is a powerful tool for separating and quantifying a wide range of this compound metabolites, including polar and non-volatile compounds like glucuronide and sulfate conjugates.[6][7][8][9] Reversed-phase HPLC is a frequently used mode for these analyses.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and semi-volatile this compound degradation products, such as naphthols and salicylic acid.[12][13] For polar metabolites containing hydroxyl or carboxyl groups, a derivatization step is often necessary to increase their volatility and improve chromatographic performance.[12][14][15][16]
-
Spectrophotometry: This technique is particularly useful for enzyme activity assays. For instance, the activity of catechol 2,3-dioxygenase, a key enzyme in the meta-cleavage pathway, can be determined by monitoring the formation of its product, 2-hydroxymuconic semialdehyde, which absorbs light at 375 nm.[17][18][19] Similarly, catechol 1,2-dioxygenase activity can be assayed by measuring the formation of cis,cis-muconic acid at 260 nm.[18][20]
FAQ 3: Why is derivatization sometimes necessary for GC-MS analysis of this compound metabolites?
Many this compound degradation products, such as salicylic acid, 1-naphthol, and 2-naphthol, contain active hydrogen atoms in their hydroxyl and carboxyl functional groups.[13][14] These functional groups make the molecules polar and non-volatile, which is not ideal for GC analysis.
Derivatization replaces these active hydrogens with a less polar functional group, a process that:
-
Increases Volatility: This allows the analytes to be vaporized in the GC inlet without decomposition.[16]
-
Improves Chromatographic Peak Shape: It reduces tailing that can occur due to interactions between the polar analytes and the GC column.
-
Enhances Sensitivity: Certain derivatizing agents can improve the ionization efficiency of the analytes in the mass spectrometer.[21]
Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13][15]
FAQ 4: How can I prepare biological samples (e.g., urine, plasma) for this compound metabolite analysis?
Proper sample preparation is crucial for accurate and reproducible results. The specific protocol will depend on the analytical technique and the sample matrix.
-
For HPLC/LC-MS Analysis:
-
Protein Precipitation: For plasma or serum samples, a simple protein precipitation step using a cold organic solvent like acetonitrile is often sufficient to remove interfering proteins.[22]
-
Solid-Phase Extraction (SPE): SPE is a common technique for sample clean-up and concentration of this compound metabolites from complex matrices like urine or geothermal fluids.[7][10][23] C18 cartridges are frequently used for this purpose.[22]
-
Enzymatic Hydrolysis: Some metabolites are excreted as glucuronide or sulfate conjugates. To analyze the parent naphthol, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is often employed to cleave these conjugates.[12][22]
-
-
For GC-MS Analysis:
-
Sample preparation often involves the same steps as for HPLC (hydrolysis, extraction).
-
Following extraction, the sample extract is typically evaporated to dryness and then reconstituted in a suitable solvent for the derivatization reaction.[12]
-
Section 2: Troubleshooting Guides
This section provides detailed guidance on resolving common issues encountered during the analysis of this compound degradation products.
Guide 1: Troubleshooting GC-MS Analysis
Problem: Poor Peak Shape (Tailing) for this compound Metabolites
Causality: Peak tailing for polar analytes like naphthols and salicylic acid is often caused by active sites within the GC system. These active sites can be present in the injection port liner, the column, or even contaminants in the carrier gas.
Troubleshooting Steps:
-
Isolate the Problem:
-
Inject a non-polar standard (e.g., a simple hydrocarbon). If the peak shape is good, the issue is likely related to analyte activity and not a general system problem.
-
If the non-polar standard also shows tailing, the problem might be a poor column cut or installation.
-
-
Check the Injection Port:
-
Liner Deactivation: The glass wool and the surface of the liner can have active sites. Ensure you are using a high-quality, deactivated liner. Consider using an ultra-inert liner.[24]
-
Septum Bleed: Coring of the septum can introduce non-volatile material into the liner. Replace the septum if it shows signs of wear.
-
Contamination: The liner can accumulate non-volatile matrix components over time. Replace the liner as part of routine maintenance.
-
-
Evaluate the GC Column:
-
Column Bleed: High column bleed can indicate that the stationary phase is degrading, which can expose active sites.[25] Perform a bake-out of the column according to the manufacturer's instructions. If bleed remains high, the column may need to be replaced.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column. Trim a small portion (e.g., 10-20 cm) from the front of the column.
-
-
Verify Derivatization Efficiency:
-
Incomplete derivatization will leave polar functional groups exposed, leading to tailing.
-
Ensure the derivatizing reagent is fresh and not exposed to moisture.
-
Optimize the reaction time and temperature. For example, silylation with BSA+TMCS may require incubation at 70°C for one hour.[12]
-
Problem: Low or No Signal for Target Analytes
Causality: This can be due to a variety of factors, from sample loss during preparation to issues with the GC-MS instrument itself.
Troubleshooting Steps:
-
Sample Preparation and Extraction:
-
Extraction Efficiency: Evaluate the recovery of your extraction method by spiking a blank matrix with a known amount of your target analytes. If recovery is low, optimize the extraction solvent, pH, and mixing time.
-
Evaporation Loss: If you are evaporating the sample to dryness, be mindful that some this compound metabolites can be semi-volatile and may be lost. Use a gentle stream of nitrogen and avoid excessive heat.
-
-
Injection Port and Inlet:
-
Mass Spectrometer:
-
Source Cleaning: The ion source can become contaminated over time, leading to a decrease in sensitivity. A source cleaning may be necessary. The use of a continuous hydrogen source cleaning, like JetClean, can help maintain source cleanliness.[26]
-
Tuning: Ensure the mass spectrometer is properly tuned. A poor tune will result in low sensitivity across the mass range.
-
Guide 2: Troubleshooting HPLC Analysis
Problem: Shifting Retention Times
Causality: Unstable retention times are typically caused by changes in the mobile phase composition, flow rate, or column temperature.
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Accurate Composition: Ensure the mobile phase is prepared accurately and consistently. Small variations in the percentage of organic solvent can lead to significant shifts in retention time, especially for gradient methods.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations. Degas the mobile phase before use.
-
pH: For ionizable compounds, the pH of the mobile phase is critical. Ensure the buffer is correctly prepared and within its effective buffering range.
-
-
HPLC System:
-
Pump Performance: Check for leaks in the pump heads and connections. A pressure test can help diagnose pump issues.
-
Column Temperature: Ensure the column oven is set to the correct temperature and is stable. Fluctuations in ambient temperature can affect retention times if a column oven is not used.[11]
-
-
Column Equilibration:
-
Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. Insufficient equilibration is a common cause of retention time drift.
-
Problem: Co-elution of Peaks or Poor Resolution
Causality: Poor resolution between this compound and its metabolites can make accurate quantification difficult. This is often due to a suboptimal mobile phase, column, or flow rate.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Gradient Slope: If using a gradient, try making the gradient shallower to increase the separation between closely eluting peaks.
-
Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can affect selectivity. Trying a different solvent may improve resolution.
-
pH Adjustment: For ionizable analytes, adjusting the pH of the mobile phase can alter their retention and improve separation.
-
-
Column Selection:
-
Stationary Phase: Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to introduce different separation selectivity.
-
Particle Size and Column Length: Using a column with smaller particles or a longer length will increase the column efficiency and can improve resolution.
-
-
Adjust Flow Rate:
-
Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Section 3: Experimental Protocols & Data
This section provides standardized protocols for key analytical procedures and a summary of typical data.
Protocol 1: GC-MS Analysis of Naphthols in Urine
This protocol is adapted from established methods for the analysis of this compound metabolites.[12]
-
Sample Preparation:
-
To a 2 mL aliquot of urine, add 50 µL of an internal standard solution (e.g., deuterated naphthols).[12]
-
Add 150 µL of a freshly prepared ascorbic acid solution to prevent oxidation.[12]
-
Perform enzymatic hydrolysis to cleave conjugated metabolites.
-
Follow with solid-phase extraction (SPE) for sample clean-up and concentration.[12]
-
-
Derivatization:
-
GC-MS Conditions:
-
Injection Volume: 1-2 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 50°C, then ramp to 300°C.[27]
-
MS Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
Protocol 2: Spectrophotometric Assay for Catechol 2,3-Dioxygenase Activity
This protocol is based on methods for determining the activity of meta-cleavage pathway enzymes.[17][18][19]
-
Prepare Cell-Free Extract:
-
Harvest bacterial cells grown in the presence of an inducer (e.g., this compound or benzoate).
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Lyse the cells using sonication or a French press.
-
Centrifuge to pellet cell debris and collect the supernatant (cell-free extract).
-
-
Enzyme Assay:
-
Calculate Activity:
-
The rate of formation of 2-hydroxymuconic semialdehyde is calculated using its molar extinction coefficient (ε = 36,000 M⁻¹cm⁻¹).[19]
-
Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Data Presentation
The following table summarizes hypothetical quantitative data for common this compound metabolites analyzed by LC-MS/MS, which can be used as a reference.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| 1-Naphthol Glucuronide | 319.1 | 143.1 | 8.5 |
| 1-Naphthol Sulfate | 223.0 | 143.0 | 9.2 |
| This compound Mercapturate | 318.1 | 189.1 | 10.1 |
| Salicylic Acid | 137.0 | 93.0 | 7.4 |
This data is for illustrative purposes only and will vary depending on the specific chromatographic conditions.
Section 4: Visualizations
Aerobic this compound Degradation Pathway
This diagram illustrates the upper pathway of aerobic this compound degradation, leading to the central intermediate, catechol.
Caption: General workflow for this compound metabolite analysis by GC-MS.
References
- Rapid analysis of this compound and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry. (1980). Journal of Biochemical and Biophysical Methods.
- This compound – Determination of 1,2-dihydroxythis compound, 1-naphthol and 2-naphthol in urine by GC-MS. (2020).
- Determination of this compound metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ioniz
- Simultaneous Quantification of Multiple Urinary this compound Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2015).
- HPLC chromatogram of intermediates produced in this compound degradation... (n.d.).
- Microbial Degradation of this compound and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremedi
- A simple assay of catechol 2, 3-dioxygenase activity in whole-cell catalysis of Pseudomonas putida mt-2. (n.d.).
- Enzymatic activity of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase produced by Gordonia polyisoprenivorans. (n.d.). SciELO.
- This compound Degradation P
- GC Derivatiz
- Application Note: HPLC Analysis of 1-Butyl-2-Naphthalenol and its Put
- Anaerobic degradation of this compound and pyrene by sulfate-reducing cultures enriched from former manufactured gas plant soil. (2022). PubMed Central.
- First steps of the anaerobic this compound degradation pathway.... (n.d.).
- The catechol 2, 3 dioxygenase activity for all isolates using catechol as substrate. (n.d.).
- Simple analysis of this compound in human whole blood and urine by headspace capillary gas chromatography with large volume injection. (n.d.).
- Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry. (1998). PubMed.
- Characterization of catechol 2,3-dioxygenase from Planococcus sp.
- Method Development for Analyzing the this compound Metabolites in Milk Powder with Gas Chromatography-Mass Spectrometry. (n.d.). Thai Journal of Toxicology.
- Simultaneous Quantification of Multiple Urinary this compound Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2015).
- Quantitative analysis of this compound, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. (n.d.).
- Derivatization Methods in GC and GC/MS. (n.d.). Unknown Source.
- separation and identification of this compound, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. (n.d.). Unknown Source.
- Derivatization for GC-MS analysis?. (2022).
- Optimized GC/MS/MS Analysis for PAHs in Challenging M
- This compound biodegradation under oxygen-limiting conditions: community dynamics and the relevance of biofilm-forming capacity. (n.d.). PubMed Central.
- Advanced GC Troubleshooting.pdf. (n.d.). Agilent.
- GC Troubleshooting. (n.d.). Sigma-Aldrich.
Sources
- 1. Frontiers | Microbial Degradation of this compound and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 2. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Anaerobic Degradation of this compound and Pyrene by Sulfate-Reducing Cultures Enriched from Former Manufactured Gas Plant Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound biodegradation under oxygen‐limiting conditions: community dynamics and the relevance of biofilm‐forming capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid analysis of this compound and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Multiple Urinary this compound Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of this compound, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. series.publisso.de [series.publisso.de]
- 13. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 16. weber.hu [weber.hu]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. frontierspartnerships.org [frontierspartnerships.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. hpst.cz [hpst.cz]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
Naphthalene vs. Anthracene: A Comparative Analysis for Organic Semiconductor Applications
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
In the pioneering field of organic electronics, the performance of devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) is fundamentally dictated by the molecular structure of the semiconductor material. Among the foundational building blocks are the polycyclic aromatic hydrocarbons (PAHs), with naphthalene and anthracene representing the simplest fused-ring systems. While structurally similar, the addition of a single aromatic ring in anthracene creates profound differences in their electronic and photophysical properties. This guide provides a detailed, evidence-based comparison of this compound and anthracene, offering researchers the critical insights needed to select and design materials for next-generation organic electronics.
Part 1: Molecular and Photophysical Properties: The Impact of an Additional Ring
The core difference between this compound (C₁₀H₈) and anthracene (C₁₄H₁₀) is the number of fused benzene rings—two versus three, respectively.[1] This seemingly small change extends the π-conjugated system in anthracene, which is the primary cause for their divergent properties.[2][3] An extended π-system leads to stronger intermolecular interactions, a crucial factor for efficient charge transport in the solid state.[4]
Caption: Molecular structures of this compound and Anthracene.
This extension of π-conjugation directly influences the photophysical properties. As the conjugation length increases from this compound to anthracene, the energy required to excite an electron decreases. This results in a bathochromic (red) shift in the absorption and emission spectra.[3][5] Anthracene and its derivatives are well-known for their strong blue fluorescence, making them highly valuable as emitter materials in OLEDs.[3][6]
| Property | This compound | Anthracene | Rationale |
| Molecular Formula | C₁₀H₈ | C₁₄H₁₀ | Two fused benzene rings vs. three.[1] |
| Molar Mass | 128.17 g/mol | 178.23 g/mol | Addition of a C₄H₂ unit. |
| Absorption λmax (in CH₂Cl₂) | ~340 nm | ~375 nm | Extended π-conjugation in anthracene lowers the energy gap.[3] |
| Emission λmax (in CH₂Cl₂) | ~350 nm | ~400 nm | Corresponds to the red-shifted absorption.[5] |
| Appearance | White crystalline solid | Colorless to pale yellow solid |
Part 2: Electronic Properties and Charge Transport
The performance of an organic semiconductor is intrinsically linked to its ability to transport charge carriers (holes and electrons). This is governed by the material's electronic structure and its solid-state packing.
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap determines the intrinsic optical and electronic properties. Anthracene's more extensive π-conjugation results in a smaller HOMO-LUMO gap compared to this compound. This is advantageous for several reasons:
-
Charge Injection: A smaller gap can lead to better alignment with the work functions of typical electrode materials, facilitating more efficient injection of holes and electrons.
-
Air Stability: Anthracene's appropriate energy levels contribute to its higher air stability, a desirable trait for device longevity.[4][7]
Charge Carrier Mobility
Charge transport in organic crystals can occur through two primary mechanisms: hopping, where charges jump between localized states on adjacent molecules, and band-like transport, where charges are delocalized in energy bands, similar to inorganic semiconductors. High charge carrier mobility (µ) is essential for high-performance transistors.
Due to its larger, more planar structure, anthracene typically exhibits stronger intermolecular π-π stacking interactions than this compound.[4] This closer packing in the solid state creates more effective pathways for charge transport, generally leading to higher charge carrier mobility. While pristine anthracene itself may not show field-effect transistor characteristics, its derivatives have been engineered to achieve some of the highest mobilities among organic semiconductors.[8][9] this compound-based materials have also been developed, with mobility increasing as the π-system is extended through chemical modification.[8]
References
- 1. differencebetween.com [differencebetween.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. OLED - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Naphthalene Detection Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the accurate and reliable detection of naphthalene is of paramount importance across various fields, from environmental monitoring to pharmaceutical quality control. This compound, a polycyclic aromatic hydrocarbon (PAH), is classified as a possible human carcinogen, necessitating stringent control and monitoring.[1] This guide provides an in-depth comparison of common analytical techniques for this compound detection, offering insights into the causality behind experimental choices and presenting self-validating protocols to ensure data integrity.
The Analytical Imperative: Why this compound Detection Matters
This compound's prevalence as an industrial intermediate and its presence as a contaminant in fuel sources and combustion byproducts underscore the need for robust analytical methods.[2][3] In the pharmaceutical industry, this compound content must be strictly limited in drug intermediates and substances.[1] For environmental scientists, monitoring this compound levels in air, water, and soil is crucial for assessing pollution and ensuring public safety.[4][5] This guide will navigate the validation of three principal analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultraviolet (UV) Spectrophotometry.
Gas Chromatography (GC): The Gold Standard for Volatile and Semi-Volatile Compounds
Gas chromatography is a powerful and widely adopted technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[6] Its high resolution and sensitivity make it a preferred method for complex matrices.
The Rationale Behind GC Method Design
The choice of column and detector is critical in developing a robust GC method. A packed column, such as 5% SE-30, can be effective for rapid screening and estimation of this compound.[1] For more complex separations and lower detection limits, capillary columns like a DB-5MS offer superior resolution.[7] The Flame Ionization Detector (FID) is a common choice due to its excellent response to hydrocarbons.[8] For enhanced selectivity and confirmation, a Mass Spectrometer (MS) detector is invaluable, allowing for identification based on mass-to-charge ratio.[9][10]
A Self-Validating GC Protocol
This protocol is designed to be inherently self-validating by incorporating systematic checks for specificity, linearity, precision, and accuracy.
Experimental Workflow for GC-FID Analysis
Caption: Workflow for GC-FID analysis and validation of this compound.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent like toluene to prepare a stock solution. Perform serial dilutions to create a series of calibration standards (e.g., 25, 50, 100, 150, 200 ppm).[1]
-
Sample Preparation: Dissolve the sample matrix in the same solvent used for the standards.
-
Chromatographic Conditions:
-
Column: 5% SE-30 packed column (2m).[1]
-
Oven Temperature Program: Start at 150°C for 5 min, ramp at 15°C/min to 225°C, hold for 6 min, then ramp at 25°C/min to 250°C and hold for 3 min.[1]
-
Injector Temperature: 275°C.[1]
-
Detector (FID) Temperature: 275°C.
-
Carrier Gas: Nitrogen at 180 kPa.[1]
-
Injection Volume: 0.4 µL.[1]
-
-
Validation Parameters:
-
Specificity: Inject a blank (toluene) and the sample matrix without this compound to ensure no interfering peaks at the retention time of this compound.[1]
-
Linearity: Inject the calibration standards and plot the peak area response against the concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.[1]
-
Precision: Perform at least six replicate injections of a mid-range standard. The relative standard deviation (%RSD) of the peak areas should be less than 2%.[1]
-
Accuracy: Spike a known amount of this compound into a sample matrix and calculate the percent recovery.
-
High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Polarities
HPLC is another cornerstone technique for the analysis of PAHs, offering the advantage of operating at ambient temperatures, which is beneficial for thermally labile compounds. It is particularly useful for analyzing this compound in complex matrices like geothermal fluids.[11]
The Logic of HPLC Method Development
The choice of a stationary phase (column) and mobile phase is paramount in HPLC. A reverse-phase C18 column is commonly used for the separation of nonpolar compounds like this compound.[12] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, with the ratio adjusted to achieve optimal separation.[12] For detection, a UV detector set at 254 nm is often employed due to this compound's strong absorbance at this wavelength.[12] A fluorescence detector can provide enhanced sensitivity and selectivity.[11]
A Self-Validating HPLC Protocol
This protocol integrates validation steps to ensure the reliability of the analytical results.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis and validation of this compound.
Step-by-Step Methodology:
-
Standard and Sample Preparation: Prepare this compound standards and samples in the mobile phase or a compatible solvent. For complex matrices, solid-phase extraction (SPE) may be necessary for sample clean-up and concentration.[11]
-
Chromatographic Conditions:
-
Validation Parameters:
-
Specificity: Analyze a blank and a matrix blank to check for interferences.
-
Linearity: Establish a calibration curve over the desired concentration range. The correlation coefficient should be > 0.999.[13]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. For example, one study reported a detection limit of 0.127 µg/kg for this compound in geothermal fluids using SPE-HPLC with fluorescence detection.[13]
-
Ultraviolet (UV) Spectrophotometry: A Rapid Screening Tool
UV spectrophotometry offers a simple and rapid method for the quantification of this compound, particularly in less complex matrices like aviation fuels.[14] This technique is based on the principle that this compound absorbs UV light at specific wavelengths.
The Foundation of UV Spectrophotometric Analysis
The American Society for Testing and Materials (ASTM) has established a standard test method (ASTM D1840) for quantifying this compound hydrocarbons in aviation fuels.[2][14] This method involves measuring the absorbance of a sample solution at a specific wavelength and correlating it to the this compound concentration using a calibration curve.[2]
A Self-Validating UV Spectrophotometry Protocol
Experimental Workflow for UV Spectrophotometry
Caption: Workflow for UV spectrophotometric analysis and validation of this compound.
Step-by-Step Methodology:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent like isooctane. Create a series of dilutions for the calibration curve. Dilute the sample to be analyzed in the same solvent.[14]
-
Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for this compound.
-
-
Validation and Quantification:
-
Linearity: Plot absorbance versus concentration for the standards to create a calibration curve.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the sample. The mass percentage can then be calculated.[14]
-
Comparative Performance of this compound Detection Methods
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Performance Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | UV Spectrophotometry |
| Specificity | High (especially with MS detector) | High (with appropriate column and detector) | Lower (prone to interference from other UV-absorbing compounds) |
| Sensitivity (LOD/LOQ) | Low ppm to ppb levels[1][9] | Nanomolar levels with SPE and fluorescence detection[11][13] | Generally in the ppm range |
| Linearity Range | Wide (e.g., 25-200 ppm)[1] | Wide, dependent on detector | Typically narrower |
| Precision (%RSD) | < 2% is achievable[1] | Good, dependent on instrumentation | Good for simple matrices |
| Sample Throughput | Moderate (run times can be around 20 min)[1] | Moderate to high | High |
| Cost | High | High | Low |
| Typical Application | Complex matrices, trace analysis | Liquid samples, thermally labile compounds | Rapid screening, quality control of pure substances |
Conclusion: Selecting the Optimal Method
The validation of analytical methods is a critical exercise to ensure the generation of accurate and reliable data.
-
Gas Chromatography stands out for its high resolving power and sensitivity, making it the method of choice for complex samples and trace-level quantification. The use of a mass spectrometer as a detector provides unequivocal identification.
-
High-Performance Liquid Chromatography offers versatility, particularly for liquid samples and when dealing with compounds that are not amenable to the high temperatures of GC. The combination of SPE with HPLC can achieve very low detection limits.
-
UV Spectrophotometry provides a rapid and cost-effective means for screening and quantifying this compound in simpler matrices, as demonstrated by the ASTM D1840 standard method.
Ultimately, the selection of the most appropriate method hinges on a thorough understanding of the analytical requirements, including the nature of the sample, the expected concentration range of this compound, and the desired level of data quality. By following the self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently generate robust and defensible analytical data for this compound detection.
References
-
Anjaneyulu, Y., et al. (2006). Determination of this compound Content by Gas Chromatography. Asian Journal of Chemistry, 18(4), 2737-2741. Available at: [Link]
-
Environmental Analysis Service. (n.d.). Measuring this compound. Available at: [Link]
-
King, R. W., et al. (1963). Qualitative Analysis of Naphthalenes by Capillary Gas Chromatography. Analytical Chemistry, 35(4), 458-461. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Standard Test Method for Quantifying this compound with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. Available at: [Link]
-
ResearchGate. (n.d.). Determination of this compound content by gas chromatography. Available at: [Link]
-
eralytics. (n.d.). ASTM D1840. Available at: [Link]
-
SPL, Inc. (2024). ASTM D1840 (Naphthalenes Analysis). Available at: [Link]
-
ASTM International. (2022). D1840 Standard Test Method for this compound Hydrocarbons in Aviation Turbine Fuels by Ultraviolet Spectrophotometry. Available at: [Link]
-
Mroczek, A., et al. (2023). Quantitative analysis of this compound, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244. Available at: [Link]
-
Parsons, B. A., et al. (2010). Quantification of naphthalenes in jet fuel with GC x GC/Tri-PLS and windowed rank minimization retention time alignment. Journal of Chromatography A, 1217(39), 6110-6117. Available at: [Link]
-
Koziel, J. A., et al. (2017). Passive Sampling and Analysis of this compound in Internal Combustion Engine Exhaust with Retracted SPME Device and GC-MS. Sensors, 17(7), 1705. Available at: [Link]
-
ASTM International. (n.d.). Standard Method of Test for this compound Hydrocarbons in Aviation Turbine Fuels by Ultraviolet Spectrophotometry. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of this compound-1,4-dicarbonitrile on Newcrom R1 HPLC column. Available at: [Link]
-
Irish National Accreditation Board. (2016). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). This compound Method no.: 35. Available at: [Link]
-
Shama, J. M. (2015). separation and identification of this compound, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Journal of Missan Researches, 12(23). Available at: [Link]
-
Käfferlein, H. U., et al. (2020). This compound – Determination of 1,2-dihydroxythis compound, 1-naphthol and 2-naphthol in urine by GC-MS. The MAK-Collection for Occupational Health and Safety, 5(4), Doc043. Available at: [Link]
-
Chen, J., et al. (2023). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and this compound. Atmosphere, 14(11), 1649. Available at: [Link]
-
Mroczek, A., et al. (2023). Quantitative analysis of this compound, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244. Available at: [Link]
-
Levin, J. O., et al. (2011). Development of a Method for the Determination of this compound and Phenanthrene in Workplace Air Using Diffusive Sampling and Thermal Desorption GC-MS Analysis. Annals of Occupational Hygiene, 55(7), 787-794. Available at: [Link]
-
Ciccioli, P., et al. (1996). A Fast Method for the Analysis of this compound in Ambient Air. Polycyclic Aromatic Compounds, 9(1-4), 217-224. Available at: [Link]
-
U.S. Environmental Protection Agency. (2003). Contaminant Candidate List Regulatory Determination Support Document for this compound. Available at: [Link]
-
Schmidt, M., et al. (2012). Detection of this compound Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Journal of Chromatographic Science, 50(7), 580-585. Available at: [Link]
-
Bouwman, J., et al. (2012). INFRARED SPECTROSCOPY OF this compound AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. The Astrophysical Journal, 757(2), 127. Available at: [Link]
-
National Association of Testing Authorities, Australia. (2013). Guidelines for the validation and verification of quantitative and qualitative test methods. Available at: [Link]
-
Eurachem. (n.d.). 7. Validation of analytical methods. Available at: [Link]
-
U.S. Environmental Protection Agency. (1999). This compound. Available at: [Link]
-
Thompson, M., et al. (2002). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). Pure and Applied Chemistry, 74(5), 835-855. Available at: [Link]
-
The Government of the Hong Kong Special Administrative Region. (n.d.). Laboratory Management Series: Method validation for chemical analysis. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. ASTM D1840 - eralytics [eralytics.com]
- 3. epa.gov [epa.gov]
- 4. easlab.com [easlab.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. osha.gov [osha.gov]
- 9. mdpi.com [mdpi.com]
- 10. series.publisso.de [series.publisso.de]
- 11. Quantitative analysis of this compound, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Quantitative analysis of this compound, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
A Comparative Guide to Naphthalene Derivatives vs. Other Polycyclic Aromatic Hydrocarbons for Researchers and Drug Development Professionals
In the vast landscape of organic chemistry, polycyclic aromatic hydrocarbons (PAHs) represent a cornerstone class of molecules, characterized by their fused aromatic rings.[1] Among these, naphthalene, the simplest bicyclic aromatic hydrocarbon, and its derivatives serve as a pivotal platform for innovations spanning materials science to medicinal chemistry.[2][3][4] This guide provides an in-depth, objective comparison of this compound derivatives against other notable PAHs, such as anthracene, pyrene, and the infamous benzo[a]pyrene. We will delve into their comparative physicochemical properties, synthesis and functionalization, performance in key applications, and toxicological profiles, supported by experimental data to empower researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Tale of Size and Electronic Structure
The fundamental characteristics of PAHs are intrinsically linked to the number and arrangement of their fused benzene rings. This structural variance governs their electronic properties, solubility, and volatility. This compound, with its two fused rings, represents a foundational PAH, offering a unique balance of aromaticity and reactivity.[1]
As the number of rings increases, the π-electron system becomes more delocalized, leading to a red-shift in the absorption and emission spectra.[5] This trend is evident when comparing the photophysical properties of this compound, anthracene, and pyrene derivatives.
| Property | This compound Derivative (Ex: 1-silyl-naphthalene) | Anthracene Derivative | Pyrene Derivative |
| Molar Absorptivity (ε) | ~6,000 M⁻¹cm⁻¹ at 275 nm | ~9,700 M⁻¹cm⁻¹ at 356.2 nm | High, with multiple absorption bands |
| Fluorescence Quantum Yield (Φf) | 0.23 (in cyclohexane)[6] | ~0.30 (unsubstituted)[6] | Often high, but can be influenced by substitution |
| Fluorescence Lifetime (τf) | ~95 ns (in deoxygenated cyclohexane)[6] | ~5 ns (in cyclohexane)[6] | Varies significantly with structure |
| Stokes Shift | Small[6] | Moderate, with derivatives showing large shifts (e.g., 51-72 nm)[7] | Can be large, with some derivatives exhibiting shifts of ~130 nm[8] |
| Photostability | Generally good, but susceptible to oxygen quenching[6] | Prone to photodimerization upon UV exposure[6] | Generally good, but can be substituent-dependent |
Key Insights:
-
This compound derivatives offer good photostability and a relatively long fluorescence lifetime, making them suitable for applications where prolonged signal detection is necessary.[4][6] Their smaller size and simpler electronic structure often result in a smaller Stokes shift.
-
Anthracene derivatives exhibit higher molar absorptivity and quantum yields compared to this compound, leading to brighter fluorescence.[6] However, their propensity for photodimerization can be a limiting factor in applications requiring high-intensity or prolonged light exposure.[6]
-
Pyrene derivatives are known for their potential for large Stokes shifts, which is highly desirable in fluorescence imaging to minimize self-absorption and improve signal-to-noise ratios.[8]
Synthesis and Functionalization: The Advantage of Simplicity
The ease of synthesis and the ability to introduce a wide array of functional groups are critical factors in the selection of a PAH scaffold. This compound's relatively simple and well-understood chemistry provides a significant advantage in this regard.
This compound Derivatives:
-
Versatile Functionalization: The this compound core can be readily functionalized at various positions through established synthetic protocols, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[9] This allows for the precise tuning of its electronic and physical properties.
-
Accessibility: A wide range of functionalized this compound precursors are commercially available, accelerating the development of new materials and drug candidates.
-
Scalability: Many synthetic routes for this compound derivatives are scalable, which is a crucial consideration for industrial applications.
Larger PAHs (e.g., Pyrene, Benzo[a]pyrene):
-
Synthetic Complexity: The synthesis of larger, more complex PAHs often involves multi-step, lower-yielding reactions, making them more challenging and costly to produce.[10]
-
Regioselectivity: Achieving selective functionalization at specific positions on larger PAHs can be difficult due to the presence of multiple reactive sites.[11]
-
Purification Challenges: The purification of larger PAH derivatives can be complex due to their lower solubility and tendency to aggregate.
The following diagram illustrates a generalized workflow for the synthesis of functionalized PAHs, highlighting the potential for increased complexity with larger ring systems.
Caption: Experimental workflow for OFET fabrication and charge carrier mobility measurement.
Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and bioactive natural products. I[2][3]ts versatility allows for the development of compounds with a wide range of therapeutic activities.
[2]This compound-based Drugs:
-
Broad Therapeutic Spectrum: this compound derivatives have been successfully developed as anticancer, anti-inflammatory, antifungal, and antiviral agents, among others. E[2][3]xamples include the NSAID Naproxen and the antifungal agent Terbinafine. *[2] Favorable Pharmacokinetics: The lipophilic nature of the this compound core can be modulated through functionalization to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Proven Track Record: The established safety and efficacy of numerous this compound-based drugs provide a strong foundation for the development of new therapeutic agents.
[2]Other PAH-based Compounds in Drug Development:
-
While larger PAHs are less common as core scaffolds in approved drugs due to toxicity concerns, some derivatives have been investigated for their anticancer properties, often acting as DNA intercalators. *[12] The development of drugs based on larger PAHs is often hampered by their potential carcinogenicity.
The following table presents IC50 values for some PAH-containing compounds against various cancer cell lines, illustrating the potential for potent anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound-substituted triazole spirodienone | MDA-MB-231 | 0.03 - 0.26 |
| This compound-substituted triazole spirodienone | HeLa | 0.07 - 0.72 |
| This compound-substituted triazole spirodienone | A549 | 0.08 - 2.00 |
| Pyrene derivative | HeLa | More potent than cisplatin in some cases |
| Pyrene derivative | HT-29 | Potent activity observed |
| Benzo[a]pyrene | A549 | Increased cell viability at 1 and 5 µM |
| Benzo[a]pyrene | MCF-7 | Decreased cell viability at all tested concentrations |
Toxicological Profile: A Critical Consideration
The toxicological properties of PAHs are a major concern, with many compounds classified as carcinogens. T[1]he toxicity of a PAH is highly dependent on its structure and metabolism.
| PAH | Oral LD50 (Rat) | IARC Carcinogenicity Classification |
| This compound | 490 - 2600 mg/kg | [13] Group 2B (Possibly carcinogenic to humans) |
| Anthracene | >430 mg/kg (Mouse, intraperitoneal) | [13] Group 3 (Not classifiable as to its carcinogenicity to humans) |
| Pyrene | 514 mg/kg (Mouse, intraperitoneal) | [13] Group 3 (Not classifiable as to its carcinogenicity to humans) |
| Benzo[a]pyrene | 232 mg/kg (Mouse, intraperitoneal) | [13] Group 1 (Carcinogenic to humans) |
Key Insights:
-
This compound is considered to have low to moderate acute toxicity upon oral exposure. I[13]t is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). *[4] Benzo[a]pyrene is a well-established potent carcinogen, classified as a Group 1 carcinogen by IARC. Its toxicity is a major concern in environmental and occupational health.
-
The carcinogenicity of PAHs is often linked to their metabolic activation to reactive diol epoxides that can form DNA adducts.
[1]The following diagram illustrates a simplified metabolic activation pathway for benzo[a]pyrene, leading to the formation of a carcinogenic diol epoxide.
Caption: Simplified metabolic activation of Benzo[a]pyrene to its ultimate carcinogenic form.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To quantitatively assess and compare the cytotoxicity of different PAHs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., A549 or HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight. 2[1]. Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and other PAHs for a specified duration (e.g., 24, 48, or 72 hours). 3[1]. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. 4[1]. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. 5[1]. Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion: Selecting the Right PAH for the Job
The choice between this compound derivatives and other polycyclic aromatic hydrocarbons is highly application-dependent.
-
This compound derivatives offer a compelling combination of synthetic accessibility, versatile functionalization, and a generally more favorable toxicological profile compared to larger, more potent carcinogenic PAHs. Their utility is well-established in both materials science and medicinal chemistry, providing a robust and reliable platform for innovation.
-
Larger PAHs , such as anthracene and pyrene, provide access to a broader range of photophysical properties, including brighter fluorescence and larger Stokes shifts, which are advantageous in specific imaging and sensing applications. However, their more complex synthesis and, in some cases, greater toxicity, necessitate careful consideration.
This guide has provided a comparative framework based on available experimental data. Researchers and drug development professionals are encouraged to use this information as a starting point, conducting further specific investigations to identify the optimal PAH scaffold that meets the precise requirements of their research and development goals.
References
-
Toxicological Profile for Polycyclic Aromatic Hydrocarbons. (1995). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
This compound-induced oxidative stress in rats and the protective effects of vitamin E succinate. (1996). Free Radical Biology and Medicine. [Link]
-
Temperature-dependent hole mobility in pyrene–thiophene-based room-temperature discotic liquid crystals. (2024). Chemical Communications. [Link]
-
High-mobility pyrene-based semiconductor for organic thin-film transistors. (2013). ACS Applied Materials & Interfaces. [Link]
-
Pyrene- and perylene-mediated small molecules for OSs. (2020). ResearchGate. [Link]
-
This compound. PubChem. National Institutes of Health. [Link]
-
Access to Functionalized Pyrenes, Peropyrenes, Terropyrenes, and Quarterropyrenes via Reductive Aromatization. (2021). Angewandte Chemie International Edition. [Link]
-
Strength of attraction: pyrene-based hole-transport materials with effective π–π stacking for dopant-free perovskite solar cells. (2020). Sustainable Energy & Fuels. [Link]
-
This compound, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). European Journal of Medicinal Chemistry. [Link]
-
Anthracene and Pyrene Derivatives as Blue Fluorophores: Synthesis, Characterization and Photophysical Properties. (2019). ResearchGate. [Link]
-
This compound, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). ResearchGate. [Link]
-
Photophysical Properties of Anthracene Derivatives. (2021). MDPI. [Link]
-
Synthesis and anticancer activity evaluation of this compound-substituted triazole spirodienones. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
-
This compound. (2023). AERU, University of Hertfordshire. [Link]
-
Bright red-emitting pyrene derivatives with a large Stokes shift for nucleus staining. (2015). Chemical Communications. [Link]
-
Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted this compound Derivatives. (2018). MDPI. [Link]
-
Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. (2012). Oncology Letters. [Link]
-
This compound, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA. (1996). Journal of the American Chemical Society. [Link]
-
This compound and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). Journal of Fluorescence. [Link]
-
Thermally Induced Synthesis of Anthracene-, Pyrene- and this compound-Fused Porphyrins. (2021). ResearchGate. [Link]
-
Polycyclic aromatic hydrocarbon. (2024). Wikipedia. [Link]
-
Benzo(a)pyrene affects proliferation with reference to metabolic genes and ROS/HIF-1α/HO-1 signaling in A549 and MCF-7 cancer cells. (2020). Drug and Chemical Toxicology. [Link]
-
IC 50 values for compounds tested on A549 lung cancer cells. (2019). ResearchGate. [Link]
-
Synthesis and comparative studies of K-region functionalized pyrene derivatives. (2020). ResearchGate. [Link]
-
High-pressure studies of this compound, anthracene, pyrene, and benzo[a]pyrene using single-crystal X-ray diffraction in a diamond anvil cell. (2023). EPub Bayreuth. [Link]
-
Benzo(a)pyrene regulated A549 cell migration, invasion and epithelial-mesenchymal transition by up-regulating long non-coding RNA linc00673. (2020). Toxicology Letters. [Link]
-
Polycyclic aromatic hydrocarbons and associated occupational exposures. (2012). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
-
Assessing the cytotoxicity of aerosolized carbon black and benzo[a]pyrene with controlled physical and chemical properties on human lung epithelial cells. (2023). Particle and Fibre Toxicology. [Link]
-
This compound. (2002). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
-
Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. (2020). Chemical Science. [Link]
-
Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery. (2000). Journal of the American Chemical Society. [Link]
-
Novel organic semiconductors based on 2-amino-anthracene: Synthesis, charge transport and photo-conductive properties. (2020). New Journal of Chemistry. [Link]
Sources
- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. This compound, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bright red-emitting pyrene derivatives with a large Stokes shift for nucleus staining - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Temperature-dependent hole mobility in pyrene–thiophene-based room-temperature discotic liquid crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. This compound Technical Fact Sheet [npic.orst.edu]
- 13. Assessing the cytotoxicity of aerosolized carbon black and benzo[a]pyrene with controlled physical and chemical properties on human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Naphthalene Spectra: A Comparative Analysis of Computational and Experimental Methodologies
Introduction: Naphthalene as a Spectroscopic Archetype
This compound (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon (PAH), serves as a foundational model for understanding the electronic and vibrational properties of more complex aromatic systems. Its rigid, planar structure and delocalized π-electron system give rise to distinct spectroscopic signatures that have been extensively studied. For researchers in materials science, photochemistry, and drug development, accurately characterizing these signatures is paramount. This guide provides an in-depth comparison of computational and experimental approaches to obtaining the ultraviolet-visible (UV-Vis) absorption, fluorescence, infrared (IR), and Raman spectra of this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices and computational parameters, offering a self-validating framework where theory and experiment synergistically enhance our understanding.
Pillar 1: Computational Methodologies - Simulating the Spectrum
Computational spectroscopy offers a powerful lens to probe molecular properties at an atomic level, providing insights that can be difficult to obtain from experiments alone. The primary goal is to solve the Schrödinger equation for the molecule to predict its energy levels and the probabilities of transitions between them.
For electronic spectra, such as UV-Vis absorption and fluorescence, Time-Dependent Density Functional Theory (TD-DFT) is a widely used and robust method that balances computational cost with accuracy.[1][2] This approach calculates the excited states of a molecule, providing information on transition energies (which correspond to absorption/emission wavelengths) and oscillator strengths (which relate to peak intensities).[3] For higher accuracy, especially in resolving the ordering of excited states, more sophisticated methods like the approximate singles and doubles coupled-cluster (CC2) model are employed.[4][5][6]
For vibrational spectra (IR and Raman), standard DFT calculations are used to determine the equilibrium geometry of the molecule and then compute its harmonic vibrational frequencies. These frequencies correspond to the energy required to excite specific molecular vibrations, such as C-H stretches or aromatic ring deformations. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) is critical, as it directly impacts the accuracy of the predicted geometry and energy levels.[6][7]
Pillar 2: Experimental Protocols - Measuring the Spectrum
Experimental spectroscopy provides the ground truth against which computational models are validated. The choice of protocol is dictated by the specific properties being investigated and the need to obtain clean, reproducible data.
Experimental Workflow: A Generalized Approach
Detailed Protocol 1: UV-Vis Absorption Spectroscopy
This protocol is adapted from standard methods for analyzing this compound hydrocarbons.[8][9][10]
-
Solvent Selection: Choose a UV-transparent, non-polar solvent. Cyclohexane or isooctane are excellent choices as they minimally perturb this compound's electronic structure and are transparent in the relevant UV range (~200-400 nm).[11]
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. A typical concentration for analysis is around 1 mg/L.[12] Perform serial dilutions to create a concentration series if quantitative analysis (e.g., verifying the Beer-Lambert Law) is required.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill one quartz cuvette with the pure solvent to serve as the reference.
-
Fill a second matched quartz cuvette with the this compound solution.
-
Set the instrument parameters: a typical scan range is 200-400 nm, with a spectral bandwidth of 1.0 nm and a scan rate of ~100 nm/min.[13]
-
Acquire the absorbance spectrum. The resulting spectrum should show characteristic absorption bands for this compound.
-
Detailed Protocol 2: Fluorescence Spectroscopy
-
Solvent and Concentration: Use the same spectroscopic-grade solvent as for UV-Vis. It is critical to use a very dilute solution where the absorbance at the excitation wavelength is less than 0.1. This precaution minimizes the "inner-filter effect" and prevents the formation of excited-state dimers (excimers), which can produce a broad, red-shifted emission that complicates the spectrum.[13][14]
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Select an appropriate excitation wavelength, typically corresponding to a high-intensity absorption peak, such as 270 nm.[13]
-
Scan the emission monochromator over a range that captures the entire fluorescence profile, for instance, from 300 nm to 500 nm.
-
Set the excitation and emission slit widths to control the spectral resolution (e.g., 4-5 nm bandwidth).[13]
-
Acquire the emission spectrum. The data should be corrected for instrument-specific factors (e.g., detector sensitivity, lamp intensity) to yield a true emission profile.[13]
-
Pillar 3: A Comparative Analysis
The true power of this dual approach lies in direct comparison. Discrepancies between calculated and measured spectra are not failures but rather opportunities for deeper insight.
UV-Vis Absorption Spectrum
The UV-Vis spectrum of this compound is characterized by two main absorption bands, historically labeled ¹Lₐ and ¹Lₑ, corresponding to transitions to the S₂ (¹B₂ᵤ) and S₁ (¹B₃ᵤ) states, respectively.[15]
| Feature | Experimental (Cyclohexane) | Calculated (TD-DFT/PBE0) | Calculated (CC2) |
| S₁ (¹B₃ᵤ) 0-0 Transition | ~4.13 eV (~300 nm) | ~3.97 eV (Shift needed: +0.16 eV) | ~4.10 eV (Shift needed: +0.03 eV) |
| S₂ (¹B₂ᵤ) 0-0 Transition | ~4.45 eV (~278 nm) | ~3.97 eV (Shift needed: +0.48 eV)[4][16] | ~4.42 eV (Shift needed: +0.03 eV)[5] |
| Strongest Peak (¹Lₐ band) | ~275 nm[17] | Qualitatively reproduced | Qualitatively reproduced |
| Vibronic Structure | Well-resolved fine structure | Good qualitative agreement[16][18] | Excellent agreement[4] |
Analysis of Discrepancies:
-
Energy Shift: It is common for TD-DFT calculations, particularly with hybrid functionals like PBE0 or B3LYP, to underestimate the excitation energies.[6][16] This necessitates a systematic blue-shift of the calculated spectrum to align the 0-0 transition (the lowest energy vibrational peak) with the experimental data.[4][16] Higher-level methods like CC2 provide much better agreement with experimental energies, often requiring only a minor shift.[4][5]
-
Vibronic Coupling: The fine structure observed in the experimental spectrum is due to transitions to different vibrational levels of the excited electronic state. Modern computational methods can simulate this "vibronically resolved" spectrum with remarkable accuracy, allowing for the assignment of each peak to a specific vibrational mode.[16][18]
Fluorescence Emission Spectrum
Fluorescence occurs from the lowest excited singlet state (S₁) back to the ground state (S₀).
| Feature | Experimental (Cyclohexane) | Calculated (TD-DFT) |
| Emission Maximum | ~320-340 nm[13] | Dependent on excited state geometry optimization |
| Vibronic Structure | Present, but often less resolved than absorption | Can be simulated |
| Excimer Emission | Broad, structureless band at ~400 nm (at high concentrations)[14] | Can be modeled by calculating dimer interactions[19][20] |
Analysis of Discrepancies:
-
Excited-State Geometry: Accurately calculating an emission spectrum is more challenging than absorption because it requires optimizing the molecular geometry in the excited state, which can be computationally intensive.
-
Environmental Effects: The solvent environment can influence the emission spectrum, a phenomenon known as solvatochromism.[21] While this compound itself is not strongly solvatochromic, its derivatives can be, and computational models incorporating a solvent continuum (like the PCM model) are needed to capture these effects.[22][23]
-
Aggregation: Experimentally, at concentrations above ~0.1 M, this compound exhibits a broad, featureless emission around 400 nm due to the formation of excimers.[14] Computational chemistry is an invaluable tool for studying the different stacked or T-shaped dimer geometries that could give rise to this emission.[19][20][24]
Vibrational Spectra (IR & Raman)
Vibrational spectra provide a fingerprint of the molecule based on its bond strengths and geometry.
| Vibrational Mode | Experimental IR Freq. (cm⁻¹) | Calculated IR Freq. (DFT/B3LYP) | Experimental Raman Freq. (cm⁻¹) | Calculated Raman Freq. (DFT/B3LYP) |
| Aromatic C-H Stretch | ~3063, 3078[25] | Systematically higher (requires scaling) | ~3056 | Systematically higher (requires scaling) |
| Ring C-C Stretch | ~1392[26] | Good agreement after scaling | ~1382, 1464 | Good agreement after scaling[27] |
| C-H out-of-plane bend | ~786[28] | Good agreement after scaling | ~764 | Good agreement after scaling |
Analysis of Discrepancies:
-
Harmonic Approximation: Computational methods typically calculate harmonic frequencies, which assume vibrations behave like perfect springs. Real molecular vibrations are anharmonic. This leads to a systematic overestimation of calculated frequencies compared to experimental values. To correct for this, a uniform scaling factor (typically 0.96-0.98 for B3LYP) is applied to the computed spectrum.[28]
-
Peak Assignment: The primary strength of combining computational and experimental vibrational spectroscopy is in peak assignment. DFT calculations provide a definitive list of all vibrational modes and their corresponding frequencies and intensities, allowing for an unambiguous interpretation of the experimental spectrum.[26][27]
Synergy in Practice: A Self-Validating System
Neither computation nor experiment is sufficient on its own. They form a synergistic loop that enhances the trustworthiness of scientific findings.
An experimentalist might observe an unexpected shoulder in a fluorescence spectrum. Is it an impurity, a solvent artifact, or an excimer? Computational modeling of this compound dimers can predict the emission spectrum of different aggregate species, providing strong evidence to confirm or refute the excimer hypothesis.[19][24] Conversely, a theorist might predict a subtle shift in a vibrational frequency upon complexation with a water molecule. High-resolution far-IR action spectroscopy can then be used to experimentally verify this subtle interaction, validating the computational model's ability to handle weak intermolecular forces.[28]
Conclusion
The spectroscopic characterization of this compound is a clear illustration of the modern scientific method, where computational and experimental techniques are indispensable partners. While experiments provide the ultimate measure of reality, computations offer an unparalleled view into the underlying quantum mechanical principles. For the modern researcher, proficiency in both domains is key. By understanding the strengths and limitations of each approach—the need for energy shifts in TD-DFT, scaling factors in vibrational analysis, and careful concentration control in fluorescence experiments—we can leverage their synergy to build more robust, reliable, and insightful models of molecular behavior. This integrated approach not only validates our findings but also accelerates discovery, allowing us to predict and understand the properties of novel materials and complex chemical systems.
References
-
ResearchGate. Comparison of the experimental and simulated absorption spectra of...
-
Benkyi, I., Tapavicza, E., Fliegl, H., & Sundholm, D. (2019). Calculation of vibrationally resolved absorption spectra of acenes and pyrene. Physical Chemistry Chemical Physics, 21(37), 20856-20866.
-
Maltseva, E., et al. (2020). High-resolution infrared spectroscopy of this compound and acenaphthene dimers. Molecular Physics, 118(19-20), e1766860.
-
Bernstein, M. P., & Sandford, S. A. (2009). INFRARED SPECTROSCOPY OF this compound AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. The Astrophysical Journal, 703(1), 864.
-
ResearchGate. Comparison between experimental and calculated spectra for protonated...
-
BenchChem. (2025). Understanding the Solvatochromic Effects on 1-(Aminomethyl)-8-iodothis compound: An In-depth Technical Guide.
-
Oregon Medical Laser Center. This compound.
-
Pecyna, O., et al. (2015). Spectroscopic Properties of this compound on the Surface of Ice Grains Revisited: A Combined Experimental-Computational Approach. PubMed.
-
Pecyna, O., et al. (2015). Spectroscopic Properties of this compound on the Surface of Ice Grains Revisited: A Combined Experimental–Computational Approach. The Journal of Physical Chemistry A, 119(10), 2015-2024.
-
The Journal of Physical Chemistry A. van der Waals Complex and Solvatochromism Studies of Substituted Benzenes and Naphthalenes.
-
ResearchGate. (PDF) DFT study on geometries, electronic structures and electronic absorption of this compound.
-
Agilent. (2025). Measuring Total this compound Hydrocarbons in Aviation Fuels by UV-Vis Spectroscopy.
-
Shimadzu. (2025). Standard Test Method for Quantifying this compound According to ASTM D1840.
-
Fliegl, H., et al. (2014). Coupled-cluster calculations of the lowest 0–0 bands of the electronic excitation spectrum of this compound. Physical Chemistry Chemical Physics, 16(9), 4096-4107.
-
ResearchGate. Comparisons between (a) observed and (b) calculated Raman spectra for...
-
PhotochemCAD. This compound.
-
Wetting of a Hydrophobic Surface: Far-IR Action Spectroscopy and Dynamics of Microhydrated this compound. (2023). PubMed Central.
-
ResearchGate. UV spectra of this compound (C 10 H 8 ) (1 mg/L) dissolved in 96 % ethanol.
-
ResearchGate. UV/vis electronic absorption spectra of this compound (N), 1-naphthol...
-
ResearchGate. Spectroscopic Investigations, Computational Studies and Molecular Properties of this compound Derivatives.
-
Pauzat, F., et al. (1992). Theoretical IR spectra of ionized this compound. The Journal of Physical Chemistry, 96(17), 6937-6942.
-
ResearchGate. Spectroscopic Properties of this compound on the Surface of Ice Grains Revisited: A Combined Experimental–Computational Approach.
-
Birks, J. B., & Christophorou, L. G. (1963). On the fluorescence spectrum and decay time of this compound. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 274(1359), 552-564.
-
National Institutes of Health. Fluorescence Emission and Absorption Spectra of this compound in Cyclohexane Solution: Evidence of a this compound–Oxygen Charge–Transfer Complex.
-
Shimadzu Scientific Instruments. Standard Test Method for Quantifying this compound with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840.
-
ResearchGate. (PDF) Fluorescence spectroscopy of this compound at high temperatures and pressures: Implications for fuel-concentration measurements.
-
Fliegl, H., et al. (2014). Coupled-cluster calculations of the lowest 0–0 bands of the electronic excitation spectrum of this compound. RSC Publishing.
-
MDPI. Synthesis, Characterization and DFT Calculation of this compound-Based Crystal Structure with Pyridylimine-Binding Units.
-
Wikipedia. Solvatochromism.
-
MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
-
Torontech. UV-VIS Spectrometer.
-
ResearchGate. How to measure OD of this compound in UV- visible spectrophotometer?
-
MDPI. Localized and Excimer Triplet Electronic States of this compound Dimers: A Computational Study.
-
ResearchGate. Comparison of experimental and simulated Raman spectra a, Simulated...
-
Li, F., Lee, J., & Bernstein, E. R. (1982). Spectroscopy of this compound in Simple Molecular Liquids. The Journal of Physical Chemistry, 86(18), 3606-3611.
-
Kelly Research Lab - UMBC. Solvatochromic Photochemistry.
-
Thermo Fisher Scientific. Fluorescence Method Development Handbook.
-
YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W.
-
ResearchGate. Raman scattering from this compound.
-
ResearchGate. On the TD-DFT UV/vis spectra accuracy: the azoalkanes | Request PDF.
-
ResearchGate. The comparison of experimental and computational Raman spectra of 12...
-
PubMed Central. (2019). High-throughput computation and evaluation of raman spectra.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Calculation of vibrationally resolved absorption spectra of acenes and pyrene - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP04178H [pubs.rsc.org]
- 5. Coupled-cluster calculations of the lowest 0–0 bands of the electronic excitation spectrum of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP54421D [pubs.rsc.org]
- 6. Coupled-cluster calculations of the lowest 0–0 bands of the electronic excitation spectrum of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. icpms.cz [icpms.cz]
- 9. Standard Test Method for Quantifying this compound According to ASTM D1840 | Mandel Scientific [mandel.ca]
- 10. torontech.com [torontech.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. omlc.org [omlc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PhotochemCAD | this compound [photochemcad.com]
- 18. mdpi.com [mdpi.com]
- 19. Spectroscopic Properties of this compound on the Surface of Ice Grains Revisited: A Combined Experimental-Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Solvatochromism - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tandfonline.com [tandfonline.com]
- 26. ntrs.nasa.gov [ntrs.nasa.gov]
- 27. researchgate.net [researchgate.net]
- 28. Wetting of a Hydrophobic Surface: Far-IR Action Spectroscopy and Dynamics of Microhydrated this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Naphthalene Synthesis Methods
For researchers, scientists, and professionals in drug development, the synthesis of the naphthalene core is a foundational technique. This bicyclic aromatic hydrocarbon is a crucial building block in the creation of a vast array of pharmaceuticals, agrochemicals, and materials. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth, objective comparison of classical and modern methods for this compound synthesis, supported by experimental data, to empower you in making the most informed decisions for your specific application.
The Enduring Relevance of this compound
This compound's deceptively simple structure, consisting of two fused benzene rings, belies its chemical versatility. Its derivatives are integral to a wide range of applications, from the production of phthalic anhydride, a key precursor for polymers and resins, to its role in the synthesis of dyes, surfactants, and specialized solvents. In the pharmaceutical industry, the this compound moiety is a common scaffold in various drug candidates, exhibiting a spectrum of biological activities. The enduring importance of this molecule necessitates a thorough understanding of the available synthetic methodologies.
Classical Synthesis Routes: The Foundations
The traditional methods for obtaining this compound have been the bedrock of its industrial production for over a century. While often perceived as less sophisticated, they remain relevant in specific contexts.
Isolation from Coal Tar: The Industrial Workhorse
The primary industrial source of this compound is the fractional distillation of coal tar, a byproduct of coke production from coal.[1] this compound constitutes approximately 10% of coal tar by weight, making this a high-volume, cost-effective method for obtaining the parent hydrocarbon.[1]
Process Overview:
The process involves the fractional distillation of coal tar to yield a "this compound oil" fraction, which contains about 50% this compound. This oil is then washed with aqueous sodium hydroxide to remove acidic components like phenols and with sulfuric acid to remove basic compounds. A final fractional distillation isolates crude this compound, which is typically around 95% pure.[1] Further purification via recrystallization from various solvents can yield this compound with a purity of 99% or higher.[1]
dot
Caption: Workflow for this compound Isolation from Coal Tar.
Performance Characteristics:
| Parameter | Value | Reference |
| Typical Yield | ~10% of coal tar | [1] |
| Initial Purity | ~95% | [1] |
| Final Purity | >99% | [1] |
| Key Impurities | Benzothiophene, indane, indene, methylnaphthalenes | [1] |
| Advantages | High volume, low cost for unsubstituted this compound | [2] |
| Disadvantages | Environmentally intensive, limited to unsubstituted this compound, impurities can be problematic for certain applications | [3] |
The environmental impact of coal tar distillation is a significant consideration. The process is energy-intensive, and coal tar itself is a complex mixture of polycyclic aromatic hydrocarbons (PAHs), many of which are carcinogenic.[3]
Haworth Synthesis: A Classic Annulation Strategy
The Haworth synthesis, developed in 1932, is a cornerstone of classical organic chemistry for the preparation of polycyclic aromatic systems, including this compound and its derivatives.[4] This multi-step process involves the construction of the second ring onto a pre-existing benzene ring.
Reaction Mechanism:
The synthesis typically proceeds through five key steps:
-
Friedel-Crafts Acylation: Benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-benzoylpropanoic acid.[4][5]
-
Clemmensen Reduction: The ketone group of 3-benzoylpropanoic acid is reduced to a methylene group using zinc amalgam and hydrochloric acid, yielding 4-phenylbutanoic acid.[4]
-
Ring-Closing Reaction: Intramolecular Friedel-Crafts acylation is induced by heating with a strong acid (e.g., concentrated H₂SO₄), leading to the formation of α-tetralone.[4]
-
Second Clemmensen Reduction: The ketone group of α-tetralone is reduced to a methylene group to form tetralin.[4]
-
Aromatization: Dehydrogenation of tetralin, typically by heating with a catalyst such as selenium or palladium, yields this compound.[5][6]
dot
Caption: Step-wise progression of the Haworth Synthesis.
Performance Characteristics:
While a versatile method for creating substituted naphthalenes, the Haworth synthesis often suffers from moderate overall yields due to the multi-step nature of the process. The use of harsh reagents like strong acids and heavy metals also presents environmental and safety challenges.
Modern Synthetic Methodologies: Precision and Efficiency
Contemporary approaches to this compound synthesis focus on improving efficiency, regioselectivity, and functional group tolerance, while also addressing the environmental concerns associated with classical methods.
Transition-Metal Catalyzed Annulation Reactions
Palladium-catalyzed reactions have revolutionized the synthesis of complex aromatic systems, including naphthalenes. These methods often involve the coupling of readily available starting materials, such as aryl halides and alkynes, to construct the this compound core in a single step.[7]
General Reaction Scheme:
A common strategy involves the palladium-catalyzed annulation of an o-halo-styrene derivative with an alkyne. The mechanism typically involves oxidative addition of the palladium catalyst to the aryl halide, followed by insertion of the alkyne and subsequent intramolecular Heck reaction to form the second ring.
dot
Caption: Catalytic Cycle of Palladium-Catalyzed this compound Synthesis.
Experimental Protocol: Palladium-Catalyzed Annulation of an Internal Alkyne
The following is a representative protocol for the synthesis of substituted naphthalenes via palladium-catalyzed annulation:
-
To a reaction vessel, add the o-halo-styrene (1.0 mmol), the internal alkyne (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.05 mmol), a suitable phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add a degassed solvent (e.g., DMF or toluene, 5 mL).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-120 °C) for a designated time (usually 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Performance and Versatility:
Palladium-catalyzed methods offer several advantages, including high yields (often exceeding 80-90%), excellent functional group tolerance, and the ability to construct highly substituted naphthalenes with precise regiocontrol.[8] However, the cost of palladium catalysts and the need for phosphine ligands can be a drawback for large-scale synthesis.
Electrophilic Cyclization of Aryl-Substituted Alkynes
The electrophilic cyclization of appropriately substituted aryl alkynes provides a mild and efficient route to functionalized naphthalenes.[9] This method involves the intramolecular attack of an aromatic ring onto an alkyne activated by an electrophile.
General Reaction Scheme:
An aryl-substituted propargyl alcohol, for instance, can be treated with an electrophilic halogen source (e.g., I₂, Br₂, ICl) to trigger a 6-endo-dig cyclization, followed by dehydration to yield a halogenated this compound derivative.[1]
dot
Caption: Mechanism of Electrophilic Cyclization for this compound Synthesis.
Experimental Protocol: Electrophilic Cyclization of an Alkynol
The following is a general procedure for the synthesis of a substituted this compound via electrophilic cyclization:
-
In a reaction vial, dissolve the aryl-substituted alkynol (0.30 mmol) and sodium bicarbonate (NaHCO₃, 2 equivalents) in acetonitrile (CH₃CN, 2 mL).[1]
-
Add a solution of the electrophile (e.g., iodine monochloride (ICl) or bromine (Br₂), 2 equivalents) in acetonitrile (1 mL) dropwise to the vial at room temperature.[1]
-
Stir the reaction mixture for a short period (typically 5 minutes).[1]
-
Dilute the reaction mixture with diethyl ether (25 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 20 mL) to quench the excess electrophile.[1]
-
Separate the organic layer, and extract the aqueous layer with an additional portion of diethyl ether.[1]
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), and filter.[1]
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to obtain the desired this compound derivative.[1]
Performance and Scope:
This methodology is characterized by its mild reaction conditions, rapid reaction times, and the ability to introduce a halogen atom that can be further functionalized. Yields are often good to excellent, and the method tolerates a variety of functional groups.[9]
Comparative Analysis
To facilitate a direct comparison, the following table summarizes the key performance indicators of the discussed this compound synthesis methods.
| Method | Typical Yield | Purity | Key Reagents | Advantages | Disadvantages |
| Coal Tar Distillation | ~10% of coal tar | ~95% (crude), >99% (purified) | Coal tar, NaOH, H₂SO₄ | High volume, low cost for unsubstituted this compound | Environmentally intensive, limited to unsubstituted this compound, impurities |
| Haworth Synthesis | Moderate (multi-step) | Variable, requires purification | Benzene, succinic anhydride, AlCl₃, Zn(Hg), H₂SO₄, Se/Pd | Versatile for substituted naphthalenes | Multi-step, harsh reagents, moderate overall yield |
| Pd-Catalyzed Annulation | High (>80-90%) | High, purification often straightforward | Aryl halides, alkynes, Pd catalyst, ligand, base | High yield, excellent functional group tolerance, regioselective | High cost of catalyst, potential for toxic ligands |
| Electrophilic Cyclization | Good to Excellent | High, purification often straightforward | Aryl-alkynes, electrophilic halogen source | Mild conditions, rapid reactions, introduces functionality | Requires specific starting materials |
Green Chemistry Perspectives
The principles of green chemistry are increasingly influencing the choice of synthetic routes. When evaluating this compound synthesis methods, several factors should be considered:
-
Atom Economy: Modern annulation and cyclization reactions often exhibit higher atom economy compared to the multi-step Haworth synthesis.
-
Solvent and Reagent Choice: Newer methods are being developed that utilize greener solvents like water or even solvent-free conditions.[10] The use of highly toxic and hazardous reagents, common in classical methods, is a significant drawback.
-
Energy Consumption: The high temperatures required for coal tar distillation and some steps of the Haworth synthesis contribute to a larger energy footprint compared to many modern catalytic reactions that can be run at lower temperatures.
-
CatalystToxicity and Recyclability: While transition metal catalysts are highly efficient, their potential toxicity and the challenges of complete removal from the final product are important considerations. Research into recyclable and less toxic catalysts is an active area of investigation.
Conclusion and Future Outlook
The synthesis of this compound and its derivatives remains a vibrant and evolving field. While the classical methods of coal tar distillation and Haworth synthesis retain their place for specific applications, modern transition-metal catalyzed and electrophilic cyclization reactions offer superior efficiency, selectivity, and functional group tolerance for the synthesis of complex, highly substituted naphthalenes.
For the researcher, scientist, or drug development professional, the optimal choice of synthesis method will depend on a careful consideration of the target molecule's structure, the required scale of synthesis, cost constraints, and a commitment to sustainable chemical practices. The continued development of novel catalytic systems and greener reaction conditions promises to further enhance our ability to construct this vital aromatic scaffold with ever-increasing precision and environmental responsibility.
References
- Isolation of this compound from coal tar - GCWK. (n.d.).
-
Zhang, X., Sarkar, S., & Larock, R. C. (2006). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 71(1), 236–243. [Link]
- (N.d.).
-
askIITians. (2025). Explain Haworth synthesis of this compound. Retrieved January 5, 2026, from [Link]
-
Wu, J., et al. (2008). Palladium-catalyzed formation of highly substituted naphthalenes from arene and alkyne hydrocarbons. Chemistry, 14(22), 6697–6703. [Link]
-
Vedantu. (n.d.). Explain Haworth synthesis of this compound class 11 chemistry CBSE. Retrieved January 5, 2026, from [Link]
- Loh, T.-P., et al. (2017). Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2). Accounts of Chemical Research, 50(9), 2147-2159.
-
Quora. (2018). How will you prepare the this compound by Haworth's method?. Retrieved January 5, 2026, from [Link]
- Wu, J., et al. (2008). Palladium-catalyzed formation of highly substituted naphthalenes from arene and alkyne hydrocarbons. Chemistry, 14(22), 6697–6703.
-
Scribd. (n.d.). Haworth Synthesis. Retrieved January 5, 2026, from [Link]
- Chen, J., et al. (2012). Palladium catalyzed synthesis of highly substituted naphthalenes via direct ring construction from amides with alkynes.
- Ferreira, M. J., et al. (2002). Modern Methods for the Synthesis of Substituted Naphthalenes. Current Organic Synthesis, 9(5), 457-483.
- Larock, R. C., & Huang, Q. (2002). Synthesis of Substituted Naphthalenes by the Palladium-Catalyzed Annulation of Internal Alkynes. Organic Letters, 4(16), 2759–2761.
- Tobiszewski, M., & Namieśnik, J. (2015). Green Chemistry Metrics, A Review. Molecules, 20(6), 10928-10943.
- Bykov, A. V., et al. (2020). New Approach to Synthesis of Tetralin via this compound Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles.
-
Filo. (2025). Write down the different steps involved in Haworth synthesis of (a) Anthr... Retrieved January 5, 2026, from [Link]
-
ChemAnalyst. (2024). Amidst Stable Production Costs, Chinese this compound Prices Stabilises. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of the maximum yield different of the this compound,... Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). This compound conversion and yields in the different products as a... Retrieved January 5, 2026, from [Link]
-
Miljøstyrelsen. (n.d.). Survey of this compound (CAS 91-20-3). Retrieved January 5, 2026, from [Link]
-
CIRCABC. (n.d.). Review of EQS for this compound. Retrieved January 5, 2026, from [Link]
- Andraos, J. (2016). Key Metrics to Inform Chemical Synthesis Route Design. In Green Chemistry Metrics (pp. 1-44). Springer.
- International Journal of Research Publication and Reviews. (2024). A Comprehensive Review of this compound and its Chemistry. 5(4), 5436-5443.
- Tobiszewski, M., & Namieśnik, J. (2015). Green chemistry metrics. Molecules, 20(6), 10928-10943.
- Herndon, J. W., et al. (2010). Synthesis of Naphthalenes through Three-Component Coupling of Alkynes, Fischer Carbene Complexes, and Benzaldehyde Hydrazones via Isoindole Intermediates. The Journal of Organic Chemistry, 75(19), 6439-6447.
- Sheldon, R. A. (2012). Green Chemistry Metrics.
- Tian, X., et al. (2021). Direct Synthesis of Napthalenes by Nickel‐Catalyzed Cascade Cyclization of o‐Vinyl Chlorobenzenes with Internal Alkynes. European Journal of Organic Chemistry, 2021(43), 5835-5839.
- Miljøstyrelsen. (2014). Survey of this compound (CAS 91-20-3).
-
ResearchGate. (n.d.). Electrophilic cyclization to derivatize the halogen‐containing this compound structure. Retrieved January 5, 2026, from [Link]
- Sheldon, R. A. (2017). Green Chemistry Metrics. In Green Chemistry Metrics (pp. 1-69). Springer.
- Clark, J. H., & Macquarrie, D. J. (2017). Solvents and sustainable chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2097), 20160322.
- Wei, Y., et al. (2018). Synthesis of Substituted Naphthalenes by 1,4-Palladium Migration Involved Annulation with Internal Alkynes.
-
ChemAnalyst. (2024). Amidst Stable Production Costs, Chinese this compound Prices Stabilises. Retrieved January 5, 2026, from [Link]
-
Expert Market Research. (2025). Technical this compound's Role in Shaping Industry Trends 2025-2033. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of Co/MgO and Ni/MgO catalysts for the steam reforming of this compound as a model compound of tar derived from biomass gasification. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular structure of coal tar pitch, petroleum pitch and this compound... Retrieved January 5, 2026, from [Link]
-
Semantic Scholar. (n.d.). Comparative assessment of coal tars obtained from 10 former manufactured gas plant sites in the eastern United States. Retrieved January 5, 2026, from [Link]
Sources
- 1. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed three-component annulation reaction involving multiple C–H activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Comparative assessment of coal tars obtained from 10 former manufactured gas plant sites in the eastern United States. | Semantic Scholar [semanticscholar.org]
- 4. Explain Haworth synthesis of this compound class 11 chemistry CBSE [vedantu.com]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium catalyzed synthesis of highly substituted naphthalenes via direct ring construction from amides with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes [periodicos.capes.gov.br]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Naphthalene's Performance in Scintillation Counters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of radiation detection, the choice of scintillator is paramount, dictating the sensitivity, speed, and accuracy of measurements. Historically, naphthalene, a simple polycyclic aromatic hydrocarbon, was one of the earliest organic materials used for scintillation counting. This guide provides a detailed, evidence-based comparison of this compound's performance against a range of contemporary and classical scintillators. We will delve into the fundamental mechanisms, present quantitative performance data, and provide detailed experimental protocols for the characterization of these critical materials.
The Scintillation Mechanism in Organic Molecules: A Brief Primer
The ability of organic molecules like this compound to scintillate—to emit light upon interaction with ionizing radiation—is rooted in the electronic structure of their aromatic rings.[1][2] When a charged particle passes through the scintillator, it excites the π-electrons of the molecules to higher energy states.[3] This energy is then transferred between solvent molecules until it reaches a phosphor (the scintillator molecule), which de-excites by emitting photons, typically in the UV to visible range.[2][3] The efficiency of this process and the temporal characteristics of the light emission are key determinants of a scintillator's performance.
Comparative Performance Analysis of Scintillators
The efficacy of a scintillator is primarily evaluated based on its light yield, decay time, and energy resolution. The following table provides a comparative overview of this compound and other common scintillators.
| Scintillator Material | Type | Light Yield (photons/MeV) | Decay Time (ns) | Emission Max (nm) | Key Advantages | Key Disadvantages |
| This compound | Organic Crystal | ~4,000 | ~95 | 322-336[4][5] | Historically significant, can act as a solvent[6] | Low light yield, long decay time[6][7] |
| Anthracene | Organic Crystal | ~17,400[8] | ~4.5[9] | ~447 | High light yield for an organic crystal | Susceptible to photodimerization[10] |
| Stilbene | Organic Crystal | ~8,000 | ~4.3[11] | 380-390[11] | Excellent pulse shape discrimination (PSD) for neutron-gamma separation[11] | Anisotropic response |
| NaI(Tl) | Inorganic Crystal | ~38,000[12] | ~230-250[12] | 415 | Very high light yield, good energy resolution | Hygroscopic, slower decay time |
| Plastic Scintillator (e.g., EJ-200) | Organic (Polymer) | ~10,000[13] | ~2 | ~425 | Fast, rugged, easily fabricated into large sizes[12] | Lower light yield than inorganic crystals, lower energy resolution |
| Liquid Scintillator (e.g., Toluene-based) | Organic (Liquid) | ~5,000 - 10,000 | ~2-4 | ~425 | Can be loaded with other elements, good for large volume detectors | Flammable, handling concerns |
Note: The values presented are typical and can vary based on the specific formulation, purity, and measurement conditions.
From the data, it is evident that while this compound was a foundational scintillator, its performance in terms of both light yield and decay time is significantly surpassed by other organic crystals like anthracene and modern plastic and liquid scintillators. Inorganic crystals like NaI(Tl) offer superior light yield and energy resolution, but with a much slower response time.
In-Depth Look at this compound's Performance
This compound's primary drawback is its relatively low light output and long decay time.[6][7] A study comparing anthracene and this compound scintillators for a beta spectrometer found that the anthracene-based detector had a significantly higher efficiency (99%) compared to the this compound-based one (53.42%).[7] However, doping this compound with a small amount of anthracene can significantly enhance its light output and reduce the decay time to less than 30 ns.[14] This doped crystal exhibits a luminescence intensity three times that of pure this compound and a pulse height ten times greater.[14]
Experimental Protocols for Scintillator Characterization
To ensure the scientific integrity of performance comparisons, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for measuring two key scintillator parameters: light yield and decay time.
Protocol 1: Measurement of Scintillator Light Yield using Compton Scattering
This method utilizes the Compton scattering of gamma rays to generate a continuous energy spectrum of electrons within the scintillator, allowing for the determination of the light yield.
Objective: To determine the relative light yield of a scintillator by analyzing the Compton edge of a known gamma-ray source.
Causality Behind Experimental Choices:
-
Gamma-ray Source (e.g., ¹³⁷Cs): A monoenergetic gamma source is crucial to produce a well-defined Compton edge, which corresponds to the maximum energy transferred to an electron in a Compton scattering event.
-
Coincidence Detection: Using a second detector in coincidence with the primary scintillator helps to reduce background noise and isolate true scattering events.[15][16][17]
-
Multi-Channel Analyzer (MCA): An MCA is used to record the pulse height spectrum from the detector, which is proportional to the energy deposited by the electrons in the scintillator.
Experimental Workflow Diagram:
Caption: Workflow for light yield measurement using Compton scattering.
Step-by-Step Methodology:
-
Setup: Arrange the gamma-ray source, scintillator sample coupled to a photomultiplier tube (PMT), and a coincidence detector as shown in the diagram. Ensure the setup is light-tight.
-
Signal Processing: Connect the output of the PMT to a preamplifier, followed by a shaping amplifier. The output of the amplifier is then fed into a multi-channel analyzer (MCA). The signals from the primary and coincidence detectors are also sent to a coincidence unit to generate a gate signal for the MCA.
-
Data Acquisition: Acquire the pulse height spectrum for a sufficient amount of time to obtain good statistics.
-
Analysis:
-
Identify the Compton edge in the spectrum, which is the point of inflection on the upper edge of the Compton continuum.
-
The channel number corresponding to the Compton edge is proportional to the light yield of the scintillator for the maximum energy deposited by the Compton electrons.
-
Calibrate the energy scale using sources with known gamma-ray energies.
-
Compare the position of the Compton edge for the sample scintillator with that of a standard scintillator (e.g., anthracene) to determine the relative light yield.[18]
-
Protocol 2: Measurement of Scintillator Decay Time using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring the temporal profile of a light signal, making it ideal for determining the decay time of scintillators.[19][20][21][22]
Objective: To measure the fluorescence decay time of a scintillator with high precision.
Causality Behind Experimental Choices:
-
Pulsed Light Source (e.g., Picosecond Laser or Pulsed X-ray): A light source with a pulse width significantly shorter than the expected decay time is essential for accurate measurements.
-
High-Speed Photodetectors: Fast photodetectors, such as a microchannel plate PMT (MCP-PMT) or a single-photon avalanche diode (SPAD), are required to resolve the fast decay times of organic scintillators.
-
"Start" and "Stop" Signals: The TCSPC electronics measure the time difference between a "start" signal, synchronized with the excitation pulse, and a "stop" signal from the detection of a single scintillation photon. This allows for the construction of a histogram of photon arrival times, which represents the decay profile.
Experimental Workflow Diagram:
Sources
- 1. Scintillator - Wikipedia [en.wikipedia.org]
- 2. Scintillation (physics) - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Liquid Scintillation Counting - National Diagnostics [nationaldiagnostics.com]
- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 5. omlc.org [omlc.org]
- 6. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 7. scribd.com [scribd.com]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. inradoptics.com [inradoptics.com]
- 12. Differentiation And Selection of Plastic Scintillator And Nai (Tl) Scintillator Detectors - Jiaxing AOSITE Photonics Technology Co.,Ltd. [ostphotonics.com]
- 13. functmaterials.org.ua [functmaterials.org.ua]
- 14. researchgate.net [researchgate.net]
- 15. advlabs.aapt.org [advlabs.aapt.org]
- 16. courses.washington.edu [courses.washington.edu]
- 17. indico.cern.ch [indico.cern.ch]
- 18. arxiv.org [arxiv.org]
- 19. hepcat.ucsd.edu [hepcat.ucsd.edu]
- 20. researchgate.net [researchgate.net]
- 21. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 22. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
Comparative study of naphthalene metabolizing enzymes
An In-Depth Comparative Guide to Naphthalene Metabolizing Enzymes for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the key enzymes involved in this compound metabolism. As a compound of significant environmental and toxicological interest, understanding the enzymatic pathways that govern its bioactivation and detoxification is critical for researchers, scientists, and professionals in drug development. This document moves beyond a simple listing of enzymes to explain the causality behind experimental choices, offering a self-validating framework for studying this compound's metabolic fate.
This compound, a simple polycyclic aromatic hydrocarbon (PAH), is ubiquitous in the environment and serves as a component of jet fuel. Its potential carcinogenicity necessitates a thorough understanding of its metabolic pathways.[1] The toxicity of this compound is not inherent to the parent molecule but is overwhelmingly dependent on its metabolic activation by a suite of enzymes.[2][3] This process is a double-edged sword: while some enzymatic steps lead to detoxification and excretion, others generate highly reactive intermediates responsible for cellular damage, particularly in the respiratory tract.[2][4] This guide will dissect these pathways, compare the enzymes responsible, and provide validated experimental frameworks for their investigation.
The this compound Metabolic Pathway: An Overview
This compound metabolism is classically divided into two phases. Phase I involves the introduction of functional groups (oxidation), primarily mediated by the Cytochrome P450 (CYP) superfamily. This initial step is the obligate reaction for both toxicity and clearance.[4][5] Phase II consists of conjugation reactions, where enzymes like Glutathione S-Transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and Sulfotransferases (SULTs) attach endogenous molecules to the Phase I metabolites, rendering them more water-soluble for excretion.[6][7]
Caption: Overview of the this compound Metabolic Pathway.
Comparative Analysis of Phase I Metabolizing Enzymes
The initial oxidation of this compound is the rate-limiting and most critical step, dictating the balance between detoxification and toxicity.
Cytochrome P450 (CYP) Isoforms: The Initiators
CYPs catalyze the conversion of this compound to this compound-1,2-epoxide, a highly reactive electrophile.[8] This epoxide can bind to cellular macromolecules, initiating toxicity, or be shunted to other detoxification pathways.[2] Significant inter-isoform and inter-species differences exist, which is a crucial consideration for extrapolating animal data to humans.[2]
Studies using pooled human liver microsomes (pHLMs) and recombinant P450 isoforms have identified several key players.[1][9] CYP1A2 is the most efficient isoform for producing the precursors to trans-1,2-dihydro-1,2-naphthalenediol (dihydrodiol) and 1-naphthol, while CYP3A4 is most effective for 2-naphthol production.[1][9] In the lung, a primary target for this compound toxicity, other isoforms like CYP2F1 (the human ortholog of mouse CYP2F2) and CYP2A5 in mice are considered essential for localized bioactivation.[2][3]
| Enzyme | Primary Metabolites | Km (µM) | Vmax (pmol/mg/min) | Primary Location | Significance in this compound Metabolism |
| CYP1A2 | Dihydrodiol, 1-Naphthol | 23 (Dihydrodiol), 40 (1-Naphthol) | 2860 (Dihydrodiol), 268 (1-Naphthol) | Liver | Highly efficient in hepatic clearance, producing key primary metabolites.[1][2] |
| CYP3A4 | 2-Naphthol, Dihydrodiol | 116 (2-Naphthol) | 22 (2-Naphthol) | Liver, Intestine | Major contributor to 2-naphthol formation and metabolizes dihydrodiol.[1][2] |
| CYP2F1/2F2 | This compound Epoxide | ~3 µM (Mouse CYP2F2) | High kcat | Lung (Club Cells) | Critical for species- and cell-selective toxicity in the lung.[2][10] |
| CYP2A6/2A5 | This compound Epoxide | - | - | Nasal Mucosa, Liver | Essential for nasal toxicity in mice (CYP2A5) and contributes to hepatic metabolism.[3] |
| CYP2D6 | 1,4-Naphthoquinone (from 1-Naphthol) | - | - | Liver | Active in the secondary metabolism of 1-naphthol to a reactive quinone.[1][2] |
| (Data for Km and Vmax are derived from studies using pooled human liver microsomes and may vary between systems)[1] |
Microsomal Epoxide Hydrolase (mEH): A Pivotal Modulator
Microsomal epoxide hydrolase (mEH) plays a dual role. Its primary function is detoxification, converting the reactive this compound-1,2-epoxide into the more stable and less reactive this compound-dihydrodiol.[11] However, this dihydrodiol is not benign; it can be further oxidized to form highly reactive and cytotoxic naphthoquinones.[7] Studies using mEH-null mice have shown that while the absence of mEH ablates dihydrodiol formation, significant cytotoxicity still occurs, indicating that non-mEH pathways (such as those leading to naphthols or direct epoxide toxicity) are major contributors to lung damage.[11] This highlights the complexity of the pathway, where a seemingly detoxifying step can generate a substrate for further bioactivation.
Comparative Analysis of Phase II Conjugation Enzymes
Phase II enzymes are generally considered the primary detoxification machinery, increasing the water solubility of metabolites to facilitate their removal from the body.[6]
-
Glutathione S-Transferases (GSTs): These enzymes are paramount for detoxification. They catalyze the conjugation of the reactive this compound epoxide with glutathione (GSH), effectively neutralizing its electrophilicity.[2][6] The resulting GSH conjugates are precursors to mercapturic acids, which are excreted in the urine.[11] Depletion of cellular GSH stores dramatically enhances this compound-induced injury, underscoring the critical protective role of this pathway.[2]
-
UDP-Glucuronosyltransferases (UGTs): UGTs target the hydroxyl groups of naphthols and dihydrodiol, conjugating them with glucuronic acid.[7][12] This is a major route for the clearance of phenolic metabolites. A wide array of UGT isoforms, including UGT1A1, 1A6, 1A9, and 2B7, are capable of glucuronidating 1-naphthol.[13]
-
Sulfotransferases (SULTs): Similar to UGTs, SULTs conjugate naphthols and dihydrodiol, but with a sulfate group.[7] This pathway also contributes to the detoxification and elimination of hydroxylated this compound metabolites.
A Comparative Guide to Experimental Systems
The choice of experimental model is critical and dictates the type of data that can be obtained. Each system has inherent advantages and limitations that must be understood to generate reliable and translatable results.
In Vitro Model 1: Subcellular Fractions (Microsomes)
Microsomes, which are vesicles of endoplasmic reticulum isolated from tissue homogenates (e.g., liver, lung), are enriched with Phase I enzymes like CYPs and mEH. They are a workhorse for metabolic studies.
-
Causality of Experimental Choice: Microsomal assays are chosen for their simplicity, high-throughput capability, and direct access to membrane-bound enzymes. They are ideal for determining intrinsic clearance, identifying major metabolites, and calculating kinetic parameters (Km, Vmax) for specific enzymes without the complexities of cellular uptake or efflux.[1][14]
Caption: Workflow for a Microsomal Incubation Assay.
Protocol: this compound Metabolism in Human Liver Microsomes (HLMs)
-
Preparation:
-
Thaw pooled HLMs (e.g., 20 mg/mL stock) on ice. Dilute to a final concentration of 0.5-1.0 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) in buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to working concentrations in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the diluted HLMs and the this compound working solution.
-
Pre-incubate the mixture for 5 minutes in a 37°C water bath.
-
Initiate the reaction by adding the NADPH-regenerating system. The final reaction volume is typically 200-500 µL.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C with shaking.
-
-
Termination and Sample Processing:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify this compound metabolites (e.g., dihydrodiol, 1-naphthol, 2-naphthol).
-
In Vitro Model 2: Cell-Based Assays
Cell-based models, such as primary hepatocytes or immortalized cell lines (e.g., HepG2, BEAS-2B), offer a more physiologically relevant system by incorporating cellular structures, cytosolic enzymes, and the potential to measure cytotoxicity directly.
-
Causality of Experimental Choice: Cell-based assays are selected to understand the interplay between Phase I and Phase II metabolism within an intact cell, to assess the role of transporters, and to directly link metabolite formation to a toxicological endpoint (e.g., cell death, glutathione depletion).[15][16][17] Air-liquid interface (ALI) cultures of bronchial epithelial cells are particularly valuable for modeling inhalation toxicity.[18]
Sources
- 1. In vitro metabolism of this compound by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of the cytochrome P450 enzyme CYP2A5 in olfactory mucosal toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound cytotoxicity in microsomal epoxide hydrolase deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human udp-glucuronosyltransferases: isoform selectivity and kinetics of 4-methylumbelliferone and 1-naphthol glucuronidation, effects of organic solvents, and inhibition by diclofenac and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro metabolism of this compound and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combining cell culture analogue reactor designs and PBPK models to probe mechanisms of this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Naphthalene-Based Sensors
For researchers, scientists, and drug development professionals, the quest for highly selective and sensitive molecular probes is paramount. Naphthalene-based fluorescent sensors have emerged as powerful tools in this pursuit, offering remarkable versatility in the detection of a wide array of analytes, from metal ions to bioactive anions.[1] Their appeal lies in the inherent photophysical properties of the this compound core, which can be strategically modified to create sensors that signal the presence of a target molecule through a measurable change in fluorescence.[1] However, the true measure of a sensor's utility lies not only in its sensitivity to its target but also in its ability to remain silent in the presence of competing species. This guide provides an in-depth, objective comparison of the cross-reactivity of various this compound-based sensors, supported by experimental data, to empower researchers in selecting the optimal probe for their specific application.
The Foundation: Understanding this compound-Based Sensing Mechanisms
This compound derivatives serve as excellent fluorophores due to their high quantum yields and sensitivity to their immediate chemical environment.[1] The design of this compound-based sensors often hinges on modulating the fluorescence output through specific interactions with the target analyte. Several key mechanisms govern this process:
-
Photoinduced Electron Transfer (PET): In many "turn-on" sensors, the fluorescence of the this compound fluorophore is initially quenched by a nearby electron-donating group. Upon binding to the target analyte, this PET process is inhibited, leading to a significant enhancement in fluorescence.[1][2]
-
Chelation-Enhanced Fluorescence (CHEF): This mechanism is common in sensors for metal ions. The binding of a metal ion to a chelating unit appended to the this compound scaffold restricts intramolecular rotations and vibrations, leading to an increase in fluorescence intensity.[1][3]
-
Internal Charge Transfer (ICT): In these systems, the this compound core acts as an electron donor or acceptor. Binding of the analyte alters the electron density distribution within the molecule, causing a shift in the emission wavelength or a change in fluorescence intensity.[1]
These mechanisms are central to the design of selective sensors. The specificity of the recognition event, be it chelation or a chemical reaction, dictates the sensor's ability to discriminate between the target analyte and other potentially interfering species.
Comparative Analysis of this compound-Based Sensor Performance
The true test of a sensor's performance is its selectivity in a complex sample matrix. Below, we present a comparative analysis of several this compound-based fluorescent probes, highlighting their target analytes, tested interfering species, and observed cross-reactivity.
| Probe Name/Derivative | Target Analyte | Interfering Species Tested | Observed Interference/Cross-Reactivity | Reference |
| F6 (this compound Derivative) | Al³⁺ | Cu²⁺, Co²⁺, K⁺, Mg²⁺, Mn²⁺, Pb²⁺, Zn²⁺, Fe²⁺, Na⁺, Ca²⁺, Ni²⁺, Cd²⁺, Fe³⁺, Sn²⁺, Hg²⁺ | No significant fluorescence change was observed with other metal ions, indicating high selectivity for Al³⁺.[4][5] | [4],[5] |
| NCSB (this compound Cationic Schiff Base) | Mn²⁺, Co²⁺ | Fe²⁺, Cu²⁺, Mg²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Sn²⁺, Cr³⁺ | The sensor demonstrated selectivity for Mn²⁺ and Co²⁺ over the other tested metal ions.[6] | [6] |
| L (this compound backbone with boric acid ester) | Hydrogen Peroxide (H₂O₂) | Other reactive oxygen species (ROS) | Found to have a much higher selectivity for H₂O₂ over other ROS.[4] | [4] |
| 1-(1H-benzo[d]imidazol-2-yl) this compound-2-ol | Al³⁺ | Other heavy and transition metal ions | Exhibits highly selective and sensitive recognition of Al³⁺ over other metal ions.[2] | [2] |
| N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine (L) | Al³⁺ | Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺ | The sensor does not show interference from the tested metal ions.[7] | [7] |
| Sensor L (from 2-hydroxy-1-naphthaldehyde and 2-aminothiophenol) | AcO⁻, F⁻, H₂PO₄⁻ | Cl⁻, Br⁻, I⁻, HSO₄⁻ | Showed a color change for AcO⁻, F⁻, and H₂PO₄⁻, but not for other tested anions. It exhibited selectivity for AcO⁻ in a competitive environment.[8][9] | [8],[9] |
| NpTP (this compound-substituted 1,2,3-triazole) | F⁻ | Cl⁻, Br⁻, I⁻, H₂PO₄⁻, ClO₄⁻, OAc⁻, BF₄⁻ | Displayed the strongest fluorometric response for the fluoride anion.[10][11] | [10],[11] |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness and reliability of a this compound-based sensor, rigorous experimental validation of its selectivity is crucial. The following protocols outline standard procedures for conducting selectivity and anti-interference studies.
Protocol 1: Selectivity Study
This experiment aims to determine the sensor's response to a range of potential interfering species in the absence of the target analyte.
Methodology:
-
Prepare a stock solution of the this compound-based sensor in a suitable solvent (e.g., methanol, ethanol, or aqueous buffer).
-
Prepare stock solutions of the target analyte and each of the potentially interfering species at the same concentration.
-
To a series of separate cuvettes, add the sensor solution.
-
To each cuvette (except for a blank), add a solution of a single interfering species. To one cuvette, add the target analyte as a positive control.
-
Incubate the solutions for a predetermined optimal time at a controlled temperature.[5]
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.
-
Compare the fluorescence intensity of the solutions containing the interfering species with that of the solution containing the target analyte. A significant change in fluorescence only in the presence of the target analyte indicates high selectivity.[4]
Protocol 2: Anti-Interference (Competition) Study
This experiment assesses the sensor's ability to detect the target analyte in the presence of competing species.
Methodology:
-
Prepare a solution of the this compound-based sensor in the chosen solvent.
-
To this solution, add a specific concentration of the target analyte.
-
Subsequently, add a solution of a potentially interfering species to the mixture. This should be repeated in separate experiments for each interfering species.
-
Incubate the mixtures under optimal conditions.
-
Measure the fluorescence emission spectrum of each mixture.
-
A sustained fluorescence signal corresponding to the target analyte, despite the addition of other species, demonstrates the probe's high anti-interference ability.[4][5]
Visualizing the Concepts
To further elucidate the principles and workflows discussed, the following diagrams are provided.
Caption: General signaling pathway of a 'turn-on' this compound-based fluorescent probe.
Caption: Logical workflow for assessing the cross-reactivity of a fluorescent probe.
Conclusion: Making an Informed Choice
The selection of a this compound-based sensor requires a careful consideration of its cross-reactivity profile. While many probes exhibit excellent selectivity for their intended target, the potential for interference from structurally similar or competing species should never be overlooked. By understanding the underlying sensing mechanisms and rigorously evaluating the sensor's performance through systematic selectivity and anti-interference studies, researchers can confidently choose the most appropriate tool for their analytical needs. The data and protocols presented in this guide serve as a valuable resource for navigating the complex landscape of molecular sensing and advancing research in drug discovery and beyond.
References
- A Comparative Guide to the Cross-Reactivity of this compound-Based Fluorescent Probes - Benchchem.
- Fluorescence this compound Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling - PubMed Central.
- Application Notes: this compound-Based Fluorescent Probes for Metal Ion Detection - Benchchem.
- This compound Based Fluorescent Probe for the Detection of Aluminum Ion.
- A this compound-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing).
- This compound based colorimetric sensor for bioactive anions: experimental and DFT study. - Sigma-Aldrich.
- This compound based colorimetric sensor for bioactive anions: experimental and DFT study. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Mar 15:105:477-82.
- Fluorescent chemosensors: the past, present and future - Chemical Society Reviews (RSC Publishing).
- Study of a Fluorescent System Based on the this compound Derivative Fluorescent Probe Bound to Al 3+ - MDPI.
- This compound based highly selective OFF–ON–OFF type fluorescent probe for Al3+ and NO2− ions for living cell imaging at physiological pH | Request PDF - ResearchGate.
- Nuclear Magnetic Resonance Spectroscopy Investigations of this compound-Based 1,2,3-Triazole Systems for Anion Sensing - MDPI.
- Fluorescent based chemosensors and its applications: A Review - IJIRMPS.
- Nuclear Magnetic Resonance Spectroscopy Investigations of this compound-Based 1,2,3-Triazole Systems for Anion Sensing - ResearchGate.
- Synthesis and Characterization of a this compound-Derived Schiff Base for Fe³⁺ Sensing Applications - STM Journals.
- Nuclear Magnetic Resonance Spectroscopy Investigations of this compound-Based 1,2,3-Triazole Systems for Anion Sensing - Semantic Scholar.
- This compound-based turn-on fluorescent probe for sensitively recognizing Zn 2+.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mahendrapublications.com [mahendrapublications.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Study of a Fluorescent System Based on the this compound Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]
- 6. Fluorescence this compound Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A this compound-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound based colorimetric sensor for bioactive anions: experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating Naphthalene's Path: A Comparative Guide to Isotopic Labeling for Tracer Studies
For researchers, scientists, and drug development professionals, understanding the metabolic fate, environmental distribution, and toxicological pathways of naphthalene is paramount. This guide provides an in-depth comparison of isotopic labeling strategies for this compound tracer studies, offering a critical evaluation of their performance against alternative methods and furnishing the supporting experimental data necessary for informed methodological selection.
Introduction: The Imperative of Tracing this compound
This compound, a ubiquitous polycyclic aromatic hydrocarbon (PAH), is a significant environmental pollutant and a molecule of interest in drug metabolism and materials science. Its journey through biological and environmental systems is complex, involving metabolic activation to reactive intermediates, bioaccumulation, and environmental degradation. To unravel these intricate pathways, tracer studies are indispensable. Isotopic labeling, a technique that replaces specific atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, stands as a gold standard for such investigations. This method allows for the unambiguous tracking of the labeled molecule and its derivatives, providing unparalleled insights into its transformation and fate.
Core Principles of Isotopic Labeling
Isotopic labeling hinges on the principle that the substitution of an atom with its isotope does not significantly alter the chemical properties of the molecule. This allows the labeled compound to mimic the behavior of its unlabeled counterpart in a given system. The presence and location of the isotopic label can then be detected and quantified using highly sensitive analytical techniques, primarily mass spectrometry (MS) for stable isotopes and liquid scintillation counting or accelerator mass spectrometry (AMS) for radioisotopes.
The choice of isotope—typically carbon-13 (¹³C), deuterium (²H or D), or carbon-14 (¹⁴C)—is a critical decision that dictates the experimental design, analytical approach, and safety considerations.
A Head-to-Head Comparison of this compound Labeling Strategies
The selection of an isotopic label for this compound tracer studies involves a trade-off between sensitivity, safety, cost, and the specific biological or environmental question being addressed.
| Feature | ¹³C Labeling | ²H (Deuterium) Labeling | ¹⁴C Labeling |
| Isotope Type | Stable | Stable | Radioactive (Beta emitter) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS), Autoradiography |
| Safety | Non-radioactive, no specialized handling for radioactivity required. | Non-radioactive, no specialized handling for radioactivity required. | Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols. |
| Sensitivity | High, dependent on the mass spectrometer's capabilities. | High, dependent on the mass spectrometer's capabilities. | Extremely high, especially with AMS, allowing for detection of very low concentrations. |
| Tracer Molecule | Commercially available or custom synthesized ¹³C-naphthalene. | Commercially available or custom synthesized deuterated this compound (this compound-d₈).[1][2][3][4][5] | Commercially available or custom synthesized ¹⁴C-naphthalene. |
| Data Output | Mass isotopomer distribution, providing insights into specific carbon atom incorporation and metabolic pathways.[4] | Mass shift detection, useful for tracking the entire molecule or specific fragments. | Total radioactivity, indicating overall incorporation of the label.[6] |
| Kinetic Isotope Effect | Generally considered negligible for ¹³C. | Can be significant, potentially altering reaction rates and metabolic pathways. | Negligible for ¹⁴C in most biological systems. |
| Cost | Labeled compounds can be expensive, but analysis relies on common laboratory equipment like mass spectrometers. | Generally less expensive than ¹³C-labeled compounds. | The labeled compound itself can be less expensive, but requires investment in radiation detection equipment and disposal infrastructure. |
Expert Insight: The choice between stable and radioactive isotopes is often dictated by the experimental system. For in vivo human studies, stable isotopes like ¹³C and ²H are the only viable options due to safety concerns associated with radioactivity.[7] In environmental fate studies where very low concentrations are expected, the high sensitivity of ¹⁴C labeling can be advantageous.[1][8] However, the detailed structural information provided by MS analysis of ¹³C-labeled metabolites is often invaluable for elucidating complex metabolic pathways.[4]
Performance Comparison with Alternative Tracer Techniques: The Rise of Fluorescence
While isotopic labeling offers exceptional specificity and quantitative power, alternative tracer methods, particularly those based on fluorescence, have emerged as powerful complementary or, in some cases, alternative tools. These methods typically involve chemically modifying this compound with a fluorescent tag or utilizing fluorescent nanoparticles like quantum dots that can bind to or interact with this compound.
| Feature | Isotopic Labeling (¹³C, ²H, ¹⁴C) | Fluorescent Analogs | Quantum Dots (QDs) |
| Principle | Tracking based on mass or radioactivity. | Covalently attached fluorophore allows for optical detection. | Nanoparticles that emit light upon excitation and can be functionalized to interact with PAHs. |
| Detection Method | Mass Spectrometry, NMR, Scintillation Counting. | Fluorescence Microscopy, Spectrofluorometry. | Fluorescence Microscopy, Spectrofluorometry. |
| Invasiveness | Considered minimally invasive as the labeled molecule is chemically identical to the native compound. | The bulky fluorescent tag can alter the molecule's properties, potentially affecting its biological activity and distribution.[9] | Can be functionalized for specificity, but their size and surface chemistry can influence biological interactions. |
| Spatial Resolution | Limited spatial resolution in imaging applications (e.g., autoradiography). | High spatial resolution, enabling subcellular imaging.[10][11][12][13][14][15] | High spatial resolution for cellular and subcellular imaging. |
| Quantitative Analysis | Highly quantitative through techniques like isotope dilution mass spectrometry.[9] | Can be quantitative, but often subject to photobleaching and environmental effects on fluorescence intensity. | Quantitative analysis is possible, but can be complex due to factors like blinking and spectral overlap.[11] |
| Sensitivity | High to extremely high. | Can be very high, with single-molecule detection possible in some cases. | Extremely high brightness and photostability.[8][16][17][18] |
| Experimental Data (LOD) | GC-MS methods for this compound metabolites can achieve detection limits in the low µg/L range.[19] | A fluorescent probe for a this compound derivative reported a detection limit of 8.73 x 10⁻⁸ mol/L.[16] | Graphene quantum dots have been used to detect pyrene (a similar PAH) with a limit of detection of 0.242 x 10⁻⁶ mol/L.[17][18] |
Expert Insight: The choice between isotopic and fluorescent tracers often comes down to the specific research question. For quantitative metabolic flux analysis and definitive identification of metabolites, isotopic labeling coupled with mass spectrometry is unparalleled. For visualizing the subcellular localization and dynamic transport of this compound in living cells, fluorescent analogs and quantum dots offer superior spatial and temporal resolution. However, it is crucial to validate that the fluorescent tag does not unduly perturb the biological behavior of the this compound molecule.
Experimental Protocols: A Glimpse into the Methodologies
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved through various organic chemistry routes. For instance, ¹³C-labeled this compound can be synthesized from ¹³C-labeled precursors through multi-step reactions.
Diagram: General Workflow for a Tracer Study using Isotopically Labeled this compound
Caption: Workflow for a typical tracer study using isotopically labeled this compound.
Quantification of this compound Metabolites using LC-MS/MS with Stable Isotope Dilution
This protocol outlines a robust method for the accurate quantification of this compound metabolites in a biological matrix, such as urine, using a stable isotope-labeled internal standard.
-
Preparation of Internal Standard: A known concentration of a stable isotope-labeled analog of the target metabolite (e.g., deuterated 1-naphthol) is spiked into each urine sample.
-
Sample Preparation: The samples undergo enzymatic hydrolysis to release conjugated metabolites, followed by solid-phase extraction (SPE) to clean up the sample and enrich the analytes.
-
LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analytes are separated by reverse-phase chromatography and detected by mass spectrometry, monitoring for the specific mass-to-charge ratios of the native and labeled metabolites.
-
Quantification: The concentration of the native metabolite is calculated by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve.
Conclusion: Selecting the Right Tool for the Job
The choice of a tracer for studying this compound is not a one-size-fits-all decision. Isotopic labeling, particularly with stable isotopes like ¹³C, offers the highest degree of chemical fidelity and quantitative accuracy for metabolic flux analysis and metabolite identification. Radioactive ¹⁴C labeling provides exceptional sensitivity for environmental trace analysis.
Fluorescent techniques, on the other hand, provide invaluable spatial and temporal information in cellular imaging studies. The ideal approach may even involve a combination of these techniques, using fluorescence for initial localization and isotopic labeling for subsequent quantitative metabolic analysis. By carefully considering the specific research question, the experimental system, and the strengths and limitations of each method as outlined in this guide, researchers can select the most appropriate and powerful tools to illuminate the complex pathways of this compound.
References
-
Jung Y et al. (2019). A wavelength-tunable and facilely functionable DA type this compound core skeleton: Synthesis, photophysical property, and bio-imaging applications for cells and tissues. Dyes and Pigments, 162:104–111. [Link]
-
Isotope Science / Alfa Chemistry. Stable Isotope Tracers vs. Radioactive Isotope Tracers. [Link]
- Sadeghi, M., Hadidi, S., & Shokri, T. (2021). Turn-on fluorescent detection of polycyclic aromatic hydrocarbons (PAHs) based on glutathione-capped CdTe/ZnS core/shell quantum dot (QDs)–graphene oxide (GO) nanocomposite: experimental and computational studies. Advances in Nanochemistry.
-
Chemutai, R., et al. (2020). Development of a turn-on graphene quantum dot-based fluorescent probe for sensing of pyrene in water. RSC Advances, 10(24), 14153–14161. [Link]
-
Lair, A., et al. (2008). This compound degradation in water by heterogeneous photocatalysis: an investigation of the influence of inorganic anions. Journal of Photochemistry and Photobiology A: Chemistry, 193(2–3), 193–203. [Link]
-
World Nuclear Association. (2021). Radioisotopes in Water Resources & the Environment. [Link]
- Yang, M., et al. (2017). QUANTUM DOTS EXTRACTION COUPLED WITH HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY FOR THE DETERMINATION OF POLYCYCLIC AROMATIC HYDROCARBONS IN WATER. APPLIED ECOLOGY AND ENVIRONMENTAL RESEARCH, 15(3), 171-186.
-
Banerjee, A., et al. (2012). A this compound exciplex based Al3+ selective on-type fluorescent probe for living cells at the physiological pH range: experimental and computational studies. Analyst, 137(9), 2166–2175. [Link]
-
Lin, B., et al. (2018). A this compound-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst, 143(20), 5054–5060. [Link]
-
Uthuman, A., Jayasinghe, C., & Fernando, A. (2019). Acute intravascular hemolysis due to this compound toxicity: a case report. Journal of Medical Case Reports, 13(1), 1–3. [Link]
- Bunce, N. J., et al. (1997). Reaction of this compound and its derivatives with hydroxyl radicals in the gas phase. Environmental Science & Technology, 31(8), 2252–2259.
-
Chemutai, R., et al. (2020). Development of a turn-on graphene quantum dot-based fluorescent probe for sensing of pyrene in water. RSC Advances, 10(24), 14153–14161. [Link]
-
Pal, A., et al. (2015). This compound diimides as red fluorescent pH sensors for functional cell imaging. Organic & Biomolecular Chemistry, 13(8), 2365–2372. [Link]
-
Glembockyte, V., et al. (2020). Highly Fluorescent Distyrylthis compound Derivatives as a Tool for Visualization of Cellular Membranes. International Journal of Molecular Sciences, 21(4), 1445. [Link]
-
Wieczorek, M., et al. (2022). Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. International Journal of Molecular Sciences, 23(19), 11809. [Link]
-
Samanta, S., et al. (2014). A this compound-based Al3+ selective fluorescent sensor for living cell imaging. Organic & Biomolecular Chemistry, 12(45), 9092–9097. [Link]
-
Klotz, K., et al. (2020). This compound – Determination of 1,2-dihydroxythis compound, 1-naphthol and 2-naphthol in urine by GC-MS. The MAK-Collection for Occupational Health and Safety, 5(4), Doc044. [Link]
-
Gao, C., et al. (2018). A this compound-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells. Methods and Applications in Fluorescence, 7(1), 014002. [Link]
-
Pal, A., et al. (2015). This compound diimides as red fluorescent pH sensors for functional cell imaging. Organic & Biomolecular Chemistry, 13(8), 2365–2372. [Link]
-
Eurisotop. This compound (D8, 99%). [Link]
-
NIH. (2025). Fluorescence Emission and Absorption Spectra of this compound in Cyclohexane Solution: Evidence of a this compound–Oxygen Charge–Transfer Complex. [Link]
-
Sun, Y.-P., et al. (2013). Competitive Performance of Carbon “Quantum” Dots in Optical Bioimaging. Theranostics, 3(11), 899–908. [Link]
-
Mehta, S. B., & Zhang, J. (2017). A Critical and Comparative Review of Fluorescent Tools for Live-Cell Imaging. Annual Review of Physiology, 79, 93–117. [Link]
-
Crown, S. B., et al. (2016). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 38, 93–103. [Link]
-
Mehta, S. B., & Zhang, J. (2017). A Critical and Comparative Review of Fluorescent Tools for Live-Cell Imaging. Annual Review of Physiology, 79, 93–117. [Link]
-
Wüstner, D. (2018). A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. Journal of Lipid Research, 59(3), 444–461. [Link]
-
Hui, S., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 16(11), 5075–5103. [Link]
-
Samanta, S., et al. (2014). A this compound-based Al3+ selective fluorescent sensor for living cell imaging. Organic & Biomolecular Chemistry, 12(45), 9092–9097. [Link]
Sources
- 1. Fate, detection technologies and toxicity of heterocyclic PAHs in the aquatic and soil environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. gcms.cz [gcms.cz]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope tracing in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes [ouci.dntb.gov.ua]
- 8. Monitoring of environmental exposure to polycyclic aromatic hydrocarbons: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Metagenomics and Quantitative Stable Isotope Probing Offer Insights into Metabolism of Polycyclic Aromatic Hydrocarbon Degraders in Chronically Polluted Seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fate, detection technologies and toxicity of heterocyclic PAHs in the aquatic and soil environments [ouci.dntb.gov.ua]
- 14. omlc.org [omlc.org]
- 15. This compound diimides as red fluorescent pH sensors for functional cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sources, fate, and effects of PAHs in shallow water environments: a review with special reference to small watercraft | U.S. Geological Survey [usgs.gov]
- 18. Development of a turn-on graphene quantum dot-based fluorescent probe for sensing of pyrene in water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. series.publisso.de [series.publisso.de]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Naphthalene in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. Naphthalene, a polycyclic aromatic hydrocarbon commonly used as a reagent and in the production of phthalic anhydride, presents a significant disposal challenge due to its hazardous properties.[1] This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound waste, grounded in established safety standards and field-proven practices. Our objective is to empower laboratory personnel with the knowledge to manage this compound waste streams confidently and responsibly.
Understanding the Hazard Profile of this compound: The "Why" Behind the Procedure
A thorough understanding of a chemical's inherent risks is fundamental to its safe handling and disposal. This compound is not a benign substance; it is a combustible solid and its vapor can be flammable.[2][3] More critically, it is classified as a possible human carcinogen by the U.S. Environmental Protection Agency (EPA) and is recognized as a hazardous substance by the Occupational Safety and Health Administration (OSHA).[1][2] Acute exposure can lead to a range of health effects, including headaches, nausea, and damage to the liver and neurological system, while chronic exposure has been linked to cataracts and retinal damage.[1][2]
These toxicological and physical properties necessitate a disposal protocol that minimizes human exposure and prevents environmental contamination. Improper disposal, such as washing this compound down the drain, is strictly prohibited as it can lead to explosive vapor accumulation in sewers and significant aquatic toxicity.[2][4]
Regulatory Framework: Adherence to "Cradle-to-Grave" Management
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[5] this compound and waste containing it are classified as hazardous wastes by the EPA.[6] Specifically, discarded commercial chemical products, off-specification species, container residues, or spill residues of this compound are assigned the EPA hazardous waste code U165 .[7] Laboratories that generate this waste are considered hazardous waste generators and must comply with all applicable federal, state, and local regulations.[6][8]
Step-by-Step this compound Disposal Protocol
This protocol outlines the essential steps for the safe segregation, containment, labeling, and storage of this compound waste pending collection by your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Identification and Segregation
The first and most critical step is the proper identification and segregation of this compound waste at the point of generation.[5][9] Never mix hazardous waste with non-hazardous waste, as this can unnecessarily increase the volume of hazardous waste and complicate disposal.[5][10]
Key Segregation Practices:
-
Solid this compound Waste: This stream includes, but is not limited to:
-
Liquid this compound Waste: This includes:
-
Solutions containing this compound.
-
Solvents used to rinse glassware or equipment contaminated with this compound.
-
-
Aqueous vs. Organic: Segregate aqueous solutions containing this compound from organic solvent waste streams.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
This compound Waste Segregation Workflow
Caption: Decision tree for the proper segregation of this compound waste streams.
Step 2: Container Selection and Management
The choice of waste container is crucial to prevent leaks, spills, and exposure.
-
Compatibility: Use containers made of materials compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[8] Avoid metal containers for acidic waste streams.[9]
-
Condition: Ensure containers are in good condition, free of cracks or defects, and have a secure, tight-fitting lid.[9]
-
Closure: Keep waste containers closed at all times except when adding waste.[8][12] This minimizes the release of flammable and toxic vapors.
-
Secondary Containment: Store all this compound waste containers within a secondary containment bin or tray to contain any potential leaks or spills.[10][12]
Step 3: Proper Labeling of Waste Containers
Accurate and complete labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
All this compound waste containers must be labeled with:
-
The words "Hazardous Waste" .[8]
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.
-
The appropriate hazard warnings. Given this compound's properties, this should include "Flammable Solid" and "Carcinogen" or "Cancer Hazard" .[11][13]
-
The accumulation start date (the date the first drop of waste was added to the container).[8]
-
The name and contact information of the generating researcher or lab.
Your institution's EHS department will likely provide pre-printed hazardous waste labels. Ensure all sections are filled out clearly and legibly.
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]
SAA Requirements:
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[8]
-
Segregation: Store incompatible waste streams separately within the SAA to prevent accidental mixing and dangerous reactions. This compound is incompatible with strong oxidizing agents.[2][14]
-
Quantity Limits: Be aware of the volume limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste). Once these limits are reached, the waste must be moved to a central storage area within three days.[8]
Step 5: Arranging for Disposal
Once a waste container is full or you have reached the SAA time or volume limits, contact your institution's EHS department to schedule a waste pickup.[8] Do not attempt to dispose of the waste yourself. EHS personnel are trained in the proper procedures for transporting and disposing of hazardous materials in accordance with all regulations.
Spill and Decontamination Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate the hazard.
-
Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.[2][15]
-
Eliminate Ignition Sources: As this compound is flammable, remove all sources of ignition from the spill area.[2][15]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[15]
-
Cleanup:
-
For small solid spills, moisten the this compound powder or flakes to reduce dust and then carefully sweep or use a HEPA-filtered vacuum to collect the material.[2] Do not dry sweep, as this can create airborne dust.[2]
-
Place all cleanup materials (absorbent pads, contaminated PPE, etc.) into a designated hazardous waste container and label it appropriately.[5][15]
-
-
Decontamination: Decontaminate the spill area and any affected equipment with soap and water.[15][16] Collect all rinse water as hazardous waste.[11]
Quantitative Data Summary
| Parameter | Value | Source |
| EPA Hazardous Waste Code | U165 | Santa Cruz Biotechnology[7] |
| OSHA PEL (8-hr TWA) | 10 ppm (50 mg/m³) | OSHA[12], NJ Department of Health[2] |
| NIOSH REL (10-hr TWA) | 10 ppm (50 mg/m³) | NIOSH[14], NJ Department of Health[2] |
| NIOSH STEL (15-min) | 15 ppm (75 mg/m³) | NIOSH[14], NJ Department of Health[2] |
| ACGIH TLV (8-hr TWA) | 10 ppm (52 mg/m³) | ACGIH (via OSHA)[12] |
| IDLH (Immediately Dangerous to Life or Health) | 250 ppm | NIOSH[17], NJ Department of Health[2] |
| Reportable Quantity (RQ) | 100 lbs | EPA[18] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide—from understanding the inherent hazards to meticulous segregation, labeling, and storage—researchers can ensure they are not only compliant with regulations but are actively fostering a culture of safety. This commitment to responsible chemical waste management protects laboratory personnel, the wider community, and the environment.
References
-
This compound is a CARCINOGEN - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Properly Managing Chemical Waste in Laboratories. Stericycle.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
-
This compound | Occupational Safety and Health Administration. OSHA.
-
This compound | EPA. U.S. Environmental Protection Agency.
-
Standard Operating Procedures - iGEM. iGEM.
-
NIOSH Pocket Guide to Chemical Hazards - this compound. Centers for Disease Control and Prevention.
-
This compound - Safety Data Sheet. Carl ROTH.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
-
This compound - E-Limit. WorkSafeBC.
-
This compound CAS No 91-20-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House.
-
This compound - Studylib. Arizona State University.
-
Proper Disposal of 1-(Hex-1-en-2-yl)this compound: A Guide for Laboratory Professionals. BenchChem.
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
-
TOXICOLOGICAL PROFILE FOR this compound, 1-METHYLthis compound, AND 2-METHYLthis compound. U.S. Environmental Protection Agency.
-
Safety Data Sheet - Sigma-Aldrich. Sigma-Aldrich.
-
This compound-91-20-3.docx - UGA research. University of Georgia.
-
This compound - Alpha Resources. Alpha Resources.
-
Contaminant Candidate List Regulatory Determination Support Document for this compound | EPA. U.S. Environmental Protection Agency.
-
Report on Carcinogens, Fourteenth Edition - this compound. Regulations.gov.
-
EPA HAZARDOUS WASTE CODES. Unknown Source.
-
EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. University of Maryland.
-
This compound - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
-
EPA Listed Wastes Table 1: Maximum concentration of contaminants for the ““toxicity”” characteristic, as determined by t - NYU. New York University.
-
This compound HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMIT. NJ.gov.
-
Toxicological Profile for this compound, 1-Methylthis compound, and 2-Methylthis compound. Agency for Toxic Substances and Disease Registry (ATSDR).
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro.
-
EPA Hazardous Waste Codes | My Alfred University. Alfred University.
Sources
- 1. epa.gov [epa.gov]
- 2. nj.gov [nj.gov]
- 3. bio.vu.nl [bio.vu.nl]
- 4. carlroth.com [carlroth.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. epa.gov [epa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. vumc.org [vumc.org]
- 11. static.igem.org [static.igem.org]
- 12. This compound | Occupational Safety and Health Administration [osha.gov]
- 13. alpharesources.com [alpharesources.com]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 15. studylib.net [studylib.net]
- 16. research.uga.edu [research.uga.edu]
- 17. E-Limit [elimit.online.worksafebc.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
Navigating the Risks: A Guide to Personal Protective Equipment for Handling Naphthalene
As a Senior Application Scientist, my priority is to empower our partners in research and development with the knowledge to operate safely and effectively. This guide provides an in-depth, procedural framework for the safe handling of naphthalene, a common laboratory reagent that demands respect due to its significant health hazards. Our focus extends beyond mere compliance; it is about cultivating a culture of safety through a deep understanding of the "why" behind each protective measure.
This compound, a white, volatile solid with a distinctive mothball odor, is not only a flammable solid but also poses considerable health risks. It is classified as a possible human carcinogen by the EPA and can cause harm through inhalation, skin absorption, and ingestion[1][2][3]. Acute exposure can lead to headaches, nausea, confusion, and hemolytic anemia, while chronic exposure is associated with cataracts and damage to the liver and kidneys[2][4][5]. Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation—it is an essential component of laboratory safety.
The Foundation of Safety: Engineering and Administrative Controls
Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure.
-
Engineering Controls : All work with this compound, especially when heating it or generating dust, must be conducted within a certified chemical fume hood or a ducted biosafety cabinet.[1] This is the most effective way to control airborne concentrations and keep them below established exposure limits. Use of explosion-proof ventilation equipment is also recommended due to this compound's flammability.[6]
-
Administrative Controls : Access to areas where this compound is used should be restricted. All personnel must receive specific training on the hazards of this compound, this standard operating procedure (SOP), and emergency protocols before beginning work.[1][7] Containers and work areas must be clearly labeled with "CANCER HAZARD" warnings.[1]
Selecting Your Shield: A Step-by-Step Guide to this compound PPE
The selection of appropriate PPE is a critical decision-making process based on a thorough risk assessment of the specific procedures being performed.
Respiratory Protection: Guarding Against Invisible Threats
Inhalation is a primary route of this compound exposure.[4] The vapor and dust can cause significant irritation to the nose and throat and lead to systemic toxicity.[5] The choice of respirator depends on the airborne concentration of this compound.
Occupational Exposure Limits for this compound
| Agency | TWA (8-hour) | STEL (15-minute) | Notes |
| OSHA | 10 ppm (50 mg/m³) | 15 ppm | Permissible Exposure Limit (PEL)[5][8] |
| NIOSH | 10 ppm (50 mg/m³) | 15 ppm | Recommended Exposure Limit (REL)[5] |
| ACGIH | 2 ppm | - | Threshold Limit Value (TLV)[5] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Respirator Selection Protocol:
The following diagram outlines the decision-making process for selecting the appropriate respiratory protection based on potential exposure levels, as recommended by NIOSH.[4][9]
Caption: Respiratory selection workflow for this compound based on concentration.
-
Why Organic Vapor Cartridges? this compound is a volatile organic compound. Organic vapor (OV) cartridges contain activated carbon, which adsorbs the this compound vapors, preventing them from being inhaled.
-
Why Particulate Filters? this compound is a solid at room temperature and can be handled as a powder or flake, which can become airborne. N95, R95, P95, or higher-rated filters (e.g., P100) are necessary to capture these fine particles.[4] P-series filters are oil-proof and are generally recommended for longer use.[10]
Hand Protection: A Barrier Against Absorption
This compound can be absorbed through the skin, contributing to systemic toxicity.[6] Therefore, selecting the correct gloves is critical.
Glove Material Compatibility for this compound
| Glove Material | Performance Rating | Rationale |
| Nitrile Rubber | Good to Fair | Provides good resistance to a range of chemicals, including this compound, for general handling.[1][11] It is a suitable choice for incidental contact. |
| Butyl Rubber | Very Good | Offers excellent resistance to aggressive chemicals and is a preferred choice for extended handling or immersion.[11][12] |
| Neoprene | Fair | Provides moderate resistance and can be used for short-duration tasks.[11] |
| Natural Rubber (Latex) | Poor to Fair | Generally not recommended for prolonged contact with organic solvents like this compound.[11] |
Procedural Steps for Glove Use:
-
Inspect: Before each use, check gloves for any signs of degradation, punctures, or tears.
-
Donning: Wear gloves over clean, dry hands.
-
Frequent Changes: Change gloves frequently, especially if they become contaminated.[1] Do not reuse disposable gloves.
-
Doffing: Remove gloves without touching the outer contaminated surface with bare skin.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
Eye and Face Protection: Preventing Irritation and Injury
This compound vapors are irritating to the eyes, and direct contact with the solid can cause corneal damage.[4][6] Chronic exposure has been linked to cataract formation.[2]
-
Minimum Requirement : Chemical splash goggles are mandatory whenever handling this compound.[1][6]
-
Enhanced Protection : When there is a significant risk of splashing, such as when handling molten this compound or large quantities of solutions, a face shield should be worn in addition to chemical splash goggles.
Protective Clothing: The Final Barrier
To prevent skin contact, appropriate protective clothing is required.
-
Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.[1]
-
Full Coverage : Wear long pants and closed-toe shoes.[1]
-
Chemical-Resistant Apron : For procedures involving large quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Emergency Response: Preparedness is Key
In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
Emergency Decontamination & First Aid Protocol
Caption: Emergency first aid procedures for this compound exposure.
-
Spill Cleanup : Evacuate the area and eliminate all ignition sources.[5] For small spills, use a HEPA-filter vacuum or moisten the powder to prevent dust generation before sweeping it into a sealed container for disposal.[5] All materials used for cleanup must be disposed of as hazardous waste.
The Final Step: Decontamination and Disposal
Proper disposal is a critical part of the chemical lifecycle, ensuring the safety of personnel and the environment.
-
PPE Disposal : All disposable PPE contaminated with this compound, such as gloves and paper towels, must be collected in a designated, sealed waste container.[1]
-
Waste Containers : Waste containers must be clearly labeled as "Hazardous Waste" and include a "CANCER HAZARD" warning.[1]
-
Decontamination : Decontaminate reusable equipment and work surfaces with soap and water.[7][13] Collect all rinse water as hazardous waste.
-
Regulatory Compliance : this compound waste is considered hazardous.[5] Disposal must be conducted in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific guidelines.[1]
By understanding the specific hazards of this compound and rigorously applying these procedural steps, you build a self-validating system of safety. This comprehensive approach, grounded in authoritative standards, ensures that your valuable research can proceed without compromising your most valuable asset: your health.
References
-
NIOSH Pocket Guide to Chemical Hazards - this compound . Centers for Disease Control and Prevention. [Link]
-
Hazardous Substance Fact Sheet: this compound . New Jersey Department of Health. [Link]
-
Standard Operating Procedures - iGEM . iGEM Foundation. [Link]
-
Material Safety Data Sheet - this compound . Cole-Parmer. [Link]
-
This compound . U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet - this compound . Penta Chemicals. [Link]
-
1988 OSHA PEL Project - this compound . Centers for Disease Control and Prevention. [Link]
-
First Aid for this compound Poisoning . DoveMed. [Link]
-
This compound Hazard Summary . New Jersey Department of Health. [Link]
-
Safety Data Sheet: this compound . Carl ROTH. [Link]
-
This compound | C10H8 | CID 931 . PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet: this compound . Carl ROTH. [https://www.carlroth.com/medias/SDB-6714-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTI3OTB8YXBwbGljYXRpb24vcGRmfGg0Zi9oMjcvMTAwMDI2OTM5OTI0Nzgu cGRmfGU4NTE2Y2JjY2YyN2E3ZDY1MmY3Y2EwYmE0Y2Y0YjU5M2U5NDc0YmY0N2EwZDUyM2ZhZGYwYmYwOTY1NzQ4YmY]([Link] cGRmfGU4NTE2Y2JjY2YyN2E3ZDY1MmY3Y2EwYmE0Y2Y0YjU5M2U5NDc0YmY0N2EwZDUyM2ZhZGYwYmYwOTY1NzQ4YmY)
-
This compound Safety Data Sheet . Alpha Resources. [Link]
-
This compound: incident management . GOV.UK. [Link]
-
This compound poisoning . Wikipedia. [Link]
-
This compound poisoning . MedlinePlus Medical Encyclopedia. [Link]
-
This compound Standard Operating Procedure . Studylib. [Link]
-
This compound Standard Operating Procedure . University of Georgia Research. [Link]
-
OSHA Glove Selection Chart . University of Pennsylvania Environmental Health and Safety. [Link]
-
3M Respirator Selection Guide . 3M. [Link]
-
3M Respirator Selection Guide (Detailed) . 3M. [Link]
-
Chemical Resistant Gloves . BlastOne International. [Link]
-
Chemical Resistant Gloves . Gemplers. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - this compound (Restored) . Centers for Disease Control and Prevention. [Link]
Sources
- 1. static.igem.org [static.igem.org]
- 2. epa.gov [epa.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. research.uga.edu [research.uga.edu]
- 8. 1988 OSHA PEL Project - this compound | NIOSH | CDC [cdc.gov]
- 9. restoredcdc.org [restoredcdc.org]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Chemical Resistant Gloves | Fisher Scientific [fishersci.ca]
- 13. studylib.net [studylib.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
